2',3'-Isopropylidene Adenosine-13C5
Description
Properties
Molecular Formula |
C₈¹³C₅H₁₇N₅O₄ |
|---|---|
Molecular Weight |
312.27 |
Synonyms |
2’,3’-O-(1-Methylethylidene)adenosine-13C5; NSC 29413-13C5; |
Origin of Product |
United States |
Foundational & Exploratory
2',3'-Isopropylidene Adenosine-13C5 chemical structure
An In-depth Technical Guide to 2',3'-Isopropylidene Adenosine-¹³C₅
This technical guide provides a comprehensive overview of 2',3'-Isopropylidene Adenosine-¹³C₅, a crucial isotopically labeled intermediate for researchers, scientists, and drug development professionals. This document details its chemical structure, properties, synthesis, and applications, with a focus on its role in the preparation of labeled nucleotides for studying biological pathways.
Chemical Structure and Properties
2',3'-Isopropylidene Adenosine-¹³C₅ is a protected ribonucleoside analog of adenosine, where the 2' and 3' hydroxyl groups of the ribose sugar are protected by an isopropylidene group. The key feature of this molecule is the incorporation of five Carbon-13 isotopes in the ribose moiety, making it a valuable tool for isotopic labeling studies.
Chemical Structure:
-
IUPAC Name: [(3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1][2]dioxol-4-yl]methanol-¹³C₅
-
Molecular Formula: C₈¹³C₅H₁₇N₅O₄
-
Molecular Weight: 312.27 g/mol [3]
Physicochemical Properties:
Below is a summary of the known and predicted physicochemical properties of 2',3'-Isopropylidene Adenosine-¹³C₅. Data for the unlabeled analog is also provided for comparison.
| Property | 2',3'-Isopropylidene Adenosine-¹³C₅ | 2',3'-Isopropylidene Adenosine (Unlabeled) | Reference |
| Molecular Formula | C₈¹³C₅H₁₇N₅O₄ | C₁₃H₁₇N₅O₄ | [3] |
| Molecular Weight | 312.27 g/mol | 307.31 g/mol | [4][5] |
| Appearance | White to off-white solid | White solid | [2] |
| Melting Point | Not available | 221-222 °C | [2][4] |
| Solubility | Soluble in Chloroform | Soluble in dioxane | [6] |
| Optical Activity | Not available | [α]20/D -98.5° (c=1 in dioxane) | [4] |
Synthesis of 2',3'-Isopropylidene Adenosine-¹³C₅
The synthesis of 2',3'-Isopropylidene Adenosine-¹³C₅ involves the protection of the 2' and 3' hydroxyl groups of ¹³C₅-labeled adenosine. A general experimental protocol, adapted from methods for the synthesis of the unlabeled analog, is provided below.
Experimental Protocol: Isopropylidene Protection of ¹³C₅-Adenosine
Materials:
-
Adenosine-¹³C₅
-
Anhydrous Acetone
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
To a suspension of Adenosine-¹³C₅ (1 equivalent) in anhydrous acetone, add 2,2-dimethoxypropane (3 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure 2',3'-Isopropylidene Adenosine-¹³C₅.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for 2',3'-Isopropylidene Adenosine-¹³C₅.
Spectroscopic Data
While a specific Certificate of Analysis with detailed NMR and MS data for 2',3'-Isopropylidene Adenosine-¹³C₅ is not publicly available, the expected spectral characteristics can be inferred from the unlabeled compound and general principles of isotopic labeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to be very similar to that of the unlabeled compound. The chemical shifts of the protons on the adenine base and the isopropylidene group should remain unchanged. The protons on the ¹³C-labeled ribose ring will exhibit splitting due to coupling with the ¹³C nuclei, resulting in more complex multiplets for H1', H2', H3', H4', and H5'.
-
¹³C NMR: The carbon NMR spectrum will show five significantly enhanced signals corresponding to the five ¹³C atoms in the ribose moiety. The chemical shifts of these carbons will be similar to those in unlabeled adenosine, but their intensities will be much greater than the natural abundance ¹³C signals from the rest of the molecule.
Mass Spectrometry (MS) (Predicted)
The mass spectrum of 2',3'-Isopropylidene Adenosine-¹³C₅ will show a molecular ion peak [M+H]⁺ at m/z 313.2, which is 5 Da higher than the unlabeled analog (m/z 308.1) due to the five ¹³C atoms. The fragmentation pattern is expected to be similar to the unlabeled compound, with characteristic losses of the isopropylidene group and fragmentation of the ribose and adenine moieties. The fragments containing the ribose ring will be shifted by +5 Da.
Application in the Synthesis of Adenosine 5'-Diphosphate-¹³C₅
The primary application of 2',3'-Isopropylidene Adenosine-¹³C₅ is as a key intermediate in the synthesis of Adenosine 5'-Diphosphate-¹³C₅ (¹³C₅-ADP).[7] This labeled ADP is a valuable tool for studying ADP-mediated signaling pathways, particularly those involving P2Y receptors which are crucial in platelet aggregation and other physiological processes.
Experimental Protocol: Synthesis of ¹³C₅-ADP
This is a multi-step process that generally involves:
-
Tosylation or Mesylation: Protection of the 5'-hydroxyl group.
-
Phosphorylation: Introduction of the phosphate groups.
-
Deprotection: Removal of the isopropylidene and other protecting groups.
Workflow for the Synthesis of ¹³C₅-ADP:
Caption: Synthesis of ¹³C₅-ADP from the labeled intermediate.
Role in Signaling Pathway Research
¹³C₅-ADP, synthesized from 2',3'-Isopropylidene Adenosine-¹³C₅, is instrumental in elucidating the signaling pathways of ADP receptors, such as P2Y12.[6] These receptors are G-protein coupled receptors (GPCRs) that play a critical role in hemostasis and thrombosis. The use of isotopically labeled ADP allows for precise tracking and quantification of receptor-ligand interactions and downstream signaling events using techniques like mass spectrometry-based proteomics and metabolomics.
Simplified ADP/P2Y12 Signaling Pathway:
Caption: ADP binding to the P2Y12 receptor triggers intracellular signaling.
Conclusion
2',3'-Isopropylidene Adenosine-¹³C₅ is a specialized and valuable chemical tool for the scientific community. Its primary utility lies in its role as a precursor to ¹³C₅-labeled adenosine diphosphate, enabling detailed investigation of ADP-mediated signaling pathways. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals working in drug discovery, biochemistry, and molecular biology, facilitating the use of this powerful isotopic tracer in their studies.
References
- 1. 2’,3’-Isopropylidene Adenosine-13C5 | LGC Standards [lgcstandards.com]
- 2. 2 ,3 -O-Isopropylideneadenosine 98 362-75-4 [sigmaaldrich.com]
- 3. graphviz.org [graphviz.org]
- 4. 2 ,3 -O-Isopropylideneadenosine 98 362-75-4 [sigmaaldrich.com]
- 5. 2',3'-Isopropylideneadenosine | C13H17N5O4 | CID 67762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. cymitquimica.com [cymitquimica.com]
physical and chemical properties of 2',3'-Isopropylidene Adenosine-13C5
This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential research applications of 2',3'-Isopropylideneadenosine-¹³C₅. This isotopically labeled nucleoside analog is a valuable tool for researchers in drug development, biochemistry, and molecular biology, enabling detailed investigation of metabolic pathways and target engagement.
Core Physical and Chemical Properties
2',3'-Isopropylideneadenosine-¹³C₅ is a synthetic, isotopically labeled derivative of the naturally occurring nucleoside adenosine. The incorporation of five ¹³C atoms into the adenine base provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart. The isopropylidene group protects the 2' and 3' hydroxyls of the ribose sugar, enhancing its stability and modifying its solubility.
Table 1: Physical and Chemical Properties of 2',3'-Isopropylideneadenosine-¹³C₅ and its Unlabeled Analog
| Property | 2',3'-Isopropylideneadenosine-¹³C₅ | 2',3'-Isopropylideneadenosine (Unlabeled) |
| Molecular Formula | C₈¹³C₅H₁₇N₅O₄ | C₁₃H₁₇N₅O₄[1][2][3][4] |
| Molecular Weight | 312.27 g/mol | 307.31 g/mol [1][2][3][4] |
| Appearance | White to off-white crystalline powder[3] | White to off-white crystalline powder |
| Melting Point | Not explicitly reported, expected to be similar to unlabeled | 221-222 °C[1][3][4] |
| Solubility | Soluble in Chloroform; Slightly soluble in Dioxane, DMSO, Methanol | Soluble in Chloroform; Slightly soluble in Dioxane, DMSO, Methanol[3] |
| Storage | Store at -20°C for long-term stability. | Store at room temperature or -20°C. Keep in a dry, cool, well-ventilated place in a tightly sealed container.[1][3] |
Experimental Protocols
Synthesis and Purification
General Synthesis Scheme:
References
- 1. 2',3'-O-Isopropylideneadenosine | 362-75-4 | NI05151 [biosynth.com]
- 2. 2',3'-Isopropylideneadenosine | C13H17N5O4 | CID 67762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2',3'-O-Isopropylideneadenosine | 362-75-4 [chemicalbook.com]
- 4. 2 ,3 -O-Isopropylideneadenosine 98 362-75-4 [sigmaaldrich.com]
- 5. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CNLM-11613-SL-10 - Adenosine phosphoramidite (U-¹³Cââ, 98%; U-¹âµNâ , 98%) CP 95% [isotope.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 13C-Labeled Nucleoside Analogs
Stable isotope labeling with Carbon-13 (13C) is a powerful technique used to investigate the structure, dynamics, and function of nucleic acids and their interactions with other molecules.[1][2] 13C-labeled nucleoside analogs are indispensable tools in drug development and biomedical research, enabling detailed studies through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][3] These analogs, where specific carbon atoms are replaced with the 13C isotope, allow researchers to trace metabolic pathways, elucidate drug-receptor interactions, and gain insights into the mechanisms of action of nucleoside-based drugs.[3][] This guide provides a comprehensive overview of the primary synthetic strategies, experimental protocols, and applications of 13C-labeled nucleoside analogs.
Core Synthetic Strategies
The introduction of 13C labels into nucleoside analogs can be achieved through three main strategies: total chemical synthesis, chemo-enzymatic methods, and biosynthetic approaches. The choice of method depends on the desired labeling pattern, scale, and the availability of starting materials.
-
Chemical Synthesis: This approach offers the highest flexibility for site-specific labeling.[5] It involves the de novo synthesis of either the nucleobase or the sugar moiety (or both) from simple, commercially available 13C-labeled precursors. These labeled fragments are then coupled, typically through a glycosylation reaction, to form the target nucleoside.[6] The resulting nucleoside can be further modified, for example, by conversion into a phosphoramidite building block for incorporation into DNA or RNA oligonucleotides via solid-phase synthesis.[5][7]
-
Chemo-enzymatic Synthesis: This strategy combines the precision of chemical synthesis with the efficiency and stereoselectivity of enzymatic reactions.[8] Typically, a 13C-labeled nucleobase is synthesized chemically and then coupled to a ribose-1-phosphate donor using a nucleoside phosphorylase enzyme.[6] This method is particularly advantageous for producing gram quantities of labeled nucleosides with high yields and overcoming some of the challenges associated with purely chemical glycosylation.[8][9] It has proven to be a versatile and robust approach for generating selectively labeled ribonucleoside triphosphates (NTPs) for in vitro transcription of RNA.[8][9]
-
Biosynthesis: This method involves growing microorganisms, such as algae or bacteria (e.g., E. coli), in a medium containing a 13C-enriched carbon source, like [13C]-glucose.[10][11] The organism's metabolic machinery incorporates the 13C into its biomolecules, including nucleic acids. The labeled DNA or RNA is then extracted and enzymatically hydrolyzed to yield 13C-enriched deoxyribonucleosides or ribonucleosides.[10] While this approach is excellent for uniform labeling, it offers little control over specific labeling patterns and can result in varied enrichment levels across different carbon positions.[10][11]
Key Experimental Methodologies
The synthesis of 13C-labeled nucleoside analogs involves several critical steps, from the preparation of labeled precursors to the final purification and analysis.
Synthesis of 13C-Labeled Precursors
a) 13C-Labeled Ribose: The sugar moiety is a common target for 13C labeling. Chemo-enzymatic methods are particularly effective for producing various isotopomers of D-ribose.[12] A common starting material is [13C]-glucose, which can be converted into labeled D-ribose through a sequence of enzymatic reactions.[12][13] For example, a multi-enzyme system can be used to synthesize 5-phospho-D-ribosyl α-1-pyrophosphate (PRPP) from labeled ribose 5-phosphate or ribose itself.[14]
b) 13C-Labeled Nucleobases: Site-specific labeling of purine and pyrimidine bases is achieved through multi-step chemical synthesis.
-
Pyrimidines (Uracil, Thymine, Cytosine): Labeled precursors like 13C-labeled urea, bromoacetic acid, or potassium cyanide (K13CN) can be used to introduce 13C at specific positions (e.g., C2, C4, C5, or C6) of the pyrimidine ring.[8]
-
Purines (Adenine, Guanine): The purine ring is assembled from simpler precursors. For instance, 8-13C purine analogs can be synthesized starting from partially protected ribonucleoside derivatives.[5]
Glycosylation: Coupling the Base and Sugar
The formation of the C-N glycosidic bond between the nucleobase and the ribose sugar is a pivotal step.
-
Vorbrüggen Glycosylation: A widely used method in chemical synthesis where a persilylated nucleobase reacts with a protected sugar acetate in the presence of a Lewis acid catalyst.[6]
-
Enzymatic Glycosylation: In chemo-enzymatic approaches, enzymes like purine nucleoside phosphorylase (PNP) or uridine phosphorylase (UP) catalyze the stereospecific transfer of the ribose moiety from a donor like α-D-ribose-1-phosphate to the chemically synthesized 13C-labeled base.[6]
-
Hypervalent Iodine-Mediated Glycosylation: This method serves as an alternative for activating sugar donors to couple with nucleobases, particularly for synthesizing modified nucleosides like 4'-thionucleosides.[15][16]
Conversion to Phosphoramidites for Oligonucleotide Synthesis
For site-specific incorporation into DNA or RNA strands, the 13C-labeled nucleosides are converted into phosphoramidite building blocks. This multi-step process typically involves:
-
Protection of functional groups: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the 2'-hydroxyl (in ribonucleosides) is protected with groups like TBDMS or CEM.[5][7] Exocyclic amino groups on the bases are also protected (e.g., with benzoyl or acetyl groups).[5]
-
Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent (e.g., 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite) to introduce the phosphoramidite moiety.[5][17] The resulting labeled phosphoramidites can then be used in standard automated solid-phase oligonucleotide synthesis.[5][7]
Purification and Analysis
Purification and rigorous analysis are critical to ensure the quality of the final product.
-
Purification: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is the primary method for purifying labeled nucleosides and oligonucleotides.[10][18]
-
Analysis: A combination of NMR spectroscopy and mass spectrometry is used to confirm the identity, purity, and isotopic enrichment of the synthesized analogs.[7][19] 1H and 13C NMR spectra reveal characteristic multiplets due to 1H-13C and 13C-13C couplings, confirming the position and extent of labeling.[10]
Quantitative Data Summary
The efficiency of synthesis varies significantly depending on the chosen strategy and the specific analog being produced. The following tables summarize representative quantitative data from the literature.
Table 1: Yields for Chemo-enzymatic Synthesis of Labeled Nucleotides
| Labeled Nucleotide | Starting Materials | Overall Yield | Reference |
|---|---|---|---|
| Site-specifically Labeled ATP/GTP | Chemically synthesized ribose and nucleobase | up to 90% | [9] |
| Selectively 13C/15N-labeled NTPs | Chemically synthesized base + enzymatic ribosylation | >80% | [8] |
| [2-13C, 7-15N]-ATP | Chemo-enzymatic approach | - | [20] |
| 13C, 15N-poly(ADP-ribose) (PAR) | 13C-glucose, 13C,15N-ATP | ~400 nmoles from 5 µmoles ATP |[13] |
Table 2: Yields for Chemical Synthesis of Labeled Phosphoramidites
| Labeled Phosphoramidite | Synthetic Strategy | Number of Steps | Overall Yield | Reference |
|---|---|---|---|---|
| [8-13C]-Guanosine 2′-O-CEM | De novo from labeled nucleobase | 9 | 14% | [7] |
| [6-13C-5-2H]-Uridine 2′-O-CEM | From unprotected labeled nucleoside | 5 | 13% | [7] |
| [6-13C-5-2H]-Cytidine 2′-O-CEM | From 3′,5′-O-TIPDS-uridine | 6 | 44% | [7] |
| 13C/15N-labeled 2'-O-tBDMS (A or G) | Chemo-enzymatic from labeled nucleoside | 7 | 60% |[7] |
Table 3: Isotopic Enrichment Levels from Biosynthetic Methods
| Source Organism | 13C Source | Average Enrichment | Enrichment Range | Reference |
|---|---|---|---|---|
| Algal cells | 90% 13CO2 | - | 70-89% | [10] |
| E. coli | 13C-1 and 13C-2 glucose mixture | ~13% (sparse) | Varies by position |[11] |
Visualized Workflows and Pathways
Diagrams created using Graphviz illustrate the core synthetic workflows.
Caption: General workflow for total chemical synthesis of 13C-labeled nucleoside analogs.
Caption: Chemo-enzymatic synthesis workflow for producing 13C-labeled nucleoside triphosphates.
Caption: Simplified metabolic activation pathway for a nucleoside analog drug.
Applications in Research and Drug Development
13C-labeled nucleoside analogs are critical for a variety of applications:
-
Structural Biology: Site-specific 13C labeling is essential for NMR studies of nucleic acid structure and dynamics. It helps overcome spectral overlap and line broadening, especially in larger RNA or DNA molecules, allowing for precise resonance assignment and the study of conformational changes.[5][7][8]
-
Drug Metabolism and Pharmacokinetics (DMPK): In drug development, 13C-labeled versions of a drug candidate are used to trace its absorption, distribution, metabolism, and excretion (ADME) profile within an organism.[3][]
-
Mechanism of Action Studies: These analogs help elucidate how antiviral and anticancer drugs work.[21] By tracking the labeled molecule, researchers can confirm that it is incorporated into viral or cellular DNA/RNA, leading to the inhibition of polymerases and termination of replication.[21]
-
Metabolic Flux Analysis: Labeled nucleosides and their precursors are used to map metabolic pathways and quantify the flow of metabolites through these networks, providing insight into cellular physiology in both healthy and diseased states.[2][3]
References
- 1. Oligonucleotide Synthesis Materials | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Chemo-enzymatic synthesis of site-specific isotopically labeled nucleo" by Andrew P. Longhini, Regan M. LeBlanc et al. [academicworks.cuny.edu]
- 10. Isolation and purification of deoxyribonucleosides from 90% 13C-enriched DNA of algal cells and their characterization by 1H and 13C NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Partial 13C isotopic enrichment of nucleoside monophosphates: useful reporters for NMR structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzymatic synthesis and structural characterization of 13C, 15N-poly(ADP-ribose) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. BJOC - Glycosylation reactions mediated by hypervalent iodine: application to the synthesis of nucleosides and carbohydrates [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of isotopically labeled D-[1'-13C]ribonucleoside phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Purification and Analysis of Nucleotides and Nucleosides from Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. par.nsf.gov [par.nsf.gov]
- 21. azolifesciences.com [azolifesciences.com]
The Isopropylidene Protecting Group in Adenosine Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the intricate field of nucleoside chemistry, particularly in the synthesis of adenosine analogs for therapeutic and research applications, the strategic use of protecting groups is paramount. The isopropylidene group, forming a cyclic acetal with the 2' and 3'-hydroxyls of the ribose moiety, serves as a cornerstone for achieving regioselective modifications of adenosine. This technical guide provides an in-depth analysis of the purpose, application, and experimental considerations of the isopropylidene protecting group in adenosine chemistry. It offers detailed experimental protocols, quantitative data, and visual workflows to equip researchers with the practical knowledge required for the successful synthesis of novel adenosine derivatives.
The Core Purpose: Enabling Regioselectivity
The primary function of the 2',3'-O-isopropylidene protecting group in adenosine chemistry is to mask the vicinal diol of the ribose sugar. This temporary protection is crucial for directing chemical modifications to other reactive sites within the adenosine molecule, most notably the 5'-hydroxyl group and the purine base itself.
Adenosine possesses three hydroxyl groups at the 2', 3', and 5' positions of its ribose component. The 5'-hydroxyl is a primary alcohol and thus generally more reactive than the secondary 2' and 3'-hydroxyls. However, in the absence of protection, reagents intended for the 5'-position can react non-selectively with the 2' and 3'-hydroxyls, leading to a mixture of products that are often difficult to separate, resulting in low yields of the desired compound.
By converting the 2' and 3'-cis-diol into a stable isopropylidene acetal (also known as an acetonide), these positions are rendered unreactive. This allows for clean and high-yield reactions at the now exposed and reactive 5'-hydroxyl group. Essentially, the isopropylidene group acts as a "molecular scaffold" that simplifies complex synthetic pathways and ensures the desired chemical transformation occurs with precision.[1]
Data Presentation: Spectroscopic and Physical Properties
The successful protection and deprotection of adenosine can be monitored and confirmed through various analytical techniques. The following tables summarize key quantitative data for adenosine and its 2',3'-O-isopropylidene protected form.
Table 1: Physical and Spectroscopic Properties of Adenosine and 2',3'-O-Isopropylideneadenosine
| Property | Adenosine | 2',3'-O-Isopropylideneadenosine | Reference |
| Molecular Formula | C₁₀H₁₃N₅O₄ | C₁₃H₁₇N₅O₄ | [2][3] |
| Molecular Weight | 267.24 g/mol | 307.31 g/mol | [2][3] |
| Melting Point | 234-236 °C | 221-222 °C | [3] |
| Optical Activity [α]D | -61.7° (c=0.7, H₂O) | -98.5° (c=1, dioxane) | [3] |
| ¹H NMR (DMSO-d₆, δ ppm) | See Table 2 | See Table 3 | [4][5][6] |
| ¹³C NMR (DMSO-d₆, δ ppm) | See Table 2 | See Table 3 | [4][5] |
Table 2: ¹H and ¹³C NMR Spectral Data for Adenosine
| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
| H-2 | 8.13 | 152.3 |
| H-8 | 8.34 | 140.0 |
| H-1' | 5.87 (d) | 87.9 |
| H-2' | 4.61 (t) | 73.4 |
| H-3' | 4.14 (q) | 70.6 |
| H-4' | 3.96 (q) | 85.8 |
| H-5'a, 5'b | 3.67 (m), 3.55 (m) | 61.6 |
| NH₂ | 7.33 (s) | - |
| C-4 | - | 149.0 |
| C-5 | - | 119.3 |
| C-6 | - | 156.1 |
| Data compiled from various sources and may vary slightly based on solvent and experimental conditions.[4][5] |
Table 3: ¹H and ¹³C NMR Spectral Data for 2',3'-O-Isopropylideneadenosine
| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
| H-2 | 8.19 | 152.7 |
| H-8 | 8.37 | 139.2 |
| H-1' | 6.15 (d) | 90.7 |
| H-2' | 5.46 (dd) | 84.1 |
| H-3' | 4.99 (dd) | 81.1 |
| H-4' | 4.24 (m) | 86.8 |
| H-5'a, 5'b | 3.59 (m), 3.55 (m) | 61.9 |
| NH₂ | 7.41 (s) | - |
| C(CH₃)₂ | 1.56 (s), 1.34 (s) | 27.1, 25.3 |
| C(CH₃)₂ | - | 113.5 |
| C-4 | - | 148.8 |
| C-5 | - | 118.8 |
| C-6 | - | 156.2 |
| Data compiled from various sources and may vary slightly based on solvent and experimental conditions.[6] |
The key diagnostic signals in the ¹H NMR for the formation of the isopropylidene acetal are the appearance of two new singlets for the diastereotopic methyl groups of the isopropylidene moiety and the downfield shift of the H-1' proton. In the ¹³C NMR, the appearance of a quaternary carbon signal for the acetal carbon and two new methyl carbon signals confirms the presence of the protecting group.
Experimental Protocols
The following sections provide detailed methodologies for the protection of adenosine with the isopropylidene group and its subsequent removal.
Synthesis of 2',3'-O-Isopropylideneadenosine
This procedure describes the acid-catalyzed reaction of adenosine with acetone and a dehydrating agent.
Materials:
-
Adenosine
-
Anhydrous Acetone
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol mixture)
Procedure:
-
Suspend adenosine (1.0 eq) in anhydrous acetone.
-
Add 2,2-dimethoxypropane (3.0-5.0 eq) to the suspension. 2,2-dimethoxypropane acts as both a reagent and a water scavenger.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 eq).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material (adenosine) and the appearance of a new, less polar spot. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution until the pH is neutral.
-
Remove the acetone and 2,2-dimethoxypropane under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford 2',3'-O-isopropylideneadenosine as a white solid.
Expected Yield: 85-95%
Deprotection of 2',3'-O-Isopropylideneadenosine
The removal of the isopropylidene group is typically achieved under acidic conditions.
Materials:
-
2',3'-O-Isopropylideneadenosine
-
Trifluoroacetic acid (TFA) or Acetic Acid (AcOH)
-
Water
-
Methanol or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2',3'-O-isopropylideneadenosine (1.0 eq) in a mixture of an organic solvent (e.g., methanol or THF) and water.
-
Add an acid, such as trifluoroacetic acid (e.g., 50% aqueous TFA) or acetic acid (e.g., 80% aqueous AcOH), to the solution.[7]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC, observing the disappearance of the starting material and the appearance of the more polar adenosine spot. The deprotection is usually complete within 1-3 hours.
-
Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until the pH is neutral.
-
Remove the organic solvent under reduced pressure.
-
The product, adenosine, may precipitate from the aqueous solution upon neutralization and cooling. If so, it can be collected by filtration.
-
Alternatively, extract the aqueous layer with an organic solvent like ethyl acetate to remove any organic impurities. The product, being polar, will largely remain in the aqueous phase.
-
Lyophilize or carefully evaporate the aqueous solution to obtain adenosine. If necessary, the product can be further purified by recrystallization from water or an alcohol/water mixture.
Expected Yield: >90%
Mandatory Visualizations: Workflows in Adenosine Chemistry
The following diagrams, generated using Graphviz, illustrate the logical flow of synthetic strategies employing the isopropylidene protecting group.
References
- 1. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 2. data.biotage.co.jp [data.biotage.co.jp]
- 3. Facile synthesis of photoactivatable adenosine analogs - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08794K [pubs.rsc.org]
- 4. Solid-Phase Oligonucleotide Synthesis | Danaher Life Sciences [lifesciences.danaher.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Modification of the 5' position of purine nucleosides. 2. Synthesis and some cardiovascular properties of adenosine-5'-(N-substituted)carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
2',3'-Isopropylidene Adenosine-13C5 CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2',3'-Isopropylidene Adenosine-13C5, a stable isotope-labeled nucleoside analog. It serves as a crucial intermediate in the synthesis of advanced biochemical tools for studying various physiological and pathological processes, particularly in the realm of drug development and diagnostics.
Core Identifiers and Chemical Properties
This compound is the isotopically labeled form of 2',3'-Isopropylidene Adenosine, containing five Carbon-13 atoms. While a specific CAS number for the 13C5 labeled variant is not publicly registered, the unlabeled compound is well-documented. The primary identifiers and properties are summarized below.
| Identifier | Value | Citation |
| Compound Name | This compound | |
| Synonyms | 2',3'-O-(1-Methylethylidene)adenosine-13C5, NSC 29413-13C5 | [1][2] |
| Unlabeled CAS No. | 362-75-4 | [1][2] |
| Molecular Formula | C₈¹³C₅H₁₇N₅O₄ | [1][2] |
| Molecular Weight | 312.27 g/mol | [1][2] |
| Product Code Example | TRC-I824677 | [1] |
Synthesis and Application
General Synthetic Approach
The synthesis of 2',3'-Isopropylidene Adenosine involves the protection of the 2' and 3' hydroxyl groups of the ribose moiety of adenosine as an isopropylidene acetal. While specific protocols for the 13C5-labeled version are proprietary to commercial suppliers, the general synthesis can be inferred from established methods for the unlabeled compound, starting with a 13C-labeled adenosine precursor.
A common method involves the reaction of adenosine with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst. The use of 2,2-dimethoxypropane is often favored as it avoids the production of water, which can reverse the reaction.
Primary Application: Intermediate in Labeled ADP Synthesis
The principal application of this compound is as a key intermediate in the synthesis of Adenosine 5'-Diphosphate-13C5 (ADP-13C5).[1][3] This isotopically labeled ADP is a critical tool for studying platelet aggregation and the function of P2Y receptors (P2Y1, P2Y12, and P2X1), which are important targets in the development of anti-thrombotic drugs.[3]
The workflow for this application can be summarized as follows:
Experimental Protocols
While a specific protocol for the synthesis of this compound is not publicly available, a general method for the synthesis of the unlabeled compound is described in U.S. Patent 3,450,693.[4] The synthesis of the labeled compound would follow a similar pathway, starting with 13C-labeled adenosine.
Illustrative Experimental Protocol: Platelet Aggregation Assay using ADP-13C5
The end-product, ADP-13C5, is utilized in platelet aggregation assays to study the kinetics and inhibition of platelet activation.
Objective: To measure the extent of platelet aggregation in response to ADP-13C5 and the effect of potential inhibitors.
Materials:
-
Human platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
ADP-13C5 stock solution
-
Test inhibitor compound or vehicle control
-
Platelet aggregometer
Methodology:
-
Preparation of Platelets: Isolate PRP and PPP from fresh human blood samples by centrifugation. Adjust the platelet count in the PRP using PPP.
-
Assay Setup: Pre-warm the PRP samples to 37°C in the aggregometer cuvettes with a stir bar.
-
Baseline Measurement: Record the baseline light transmission of the PRP.
-
Addition of Inhibitor: Add the test inhibitor or vehicle control to the PRP and incubate for a specified period.
-
Induction of Aggregation: Add a known concentration of ADP-13C5 to induce platelet aggregation.
-
Data Acquisition: Monitor the change in light transmission over time as platelets aggregate. The light transmission increases as platelets clump together.
-
Analysis: The extent of aggregation is quantified as the maximum change in light transmission relative to the PPP control. Compare the aggregation in the presence and absence of the inhibitor to determine its efficacy.
Signaling Pathway
The downstream product of this compound, which is ADP-13C5, is instrumental in elucidating the signaling pathways of platelet activation. ADP binding to its receptors on the platelet surface, primarily P2Y1 and P2Y12, initiates a cascade of intracellular events leading to platelet aggregation.
Conclusion
This compound is a valuable, albeit specialized, chemical tool. Its primary role as an intermediate for the synthesis of isotopically labeled ADP underscores its importance in cardiovascular research and drug development. The ability to produce labeled ADP allows for precise and sensitive studies of platelet function and the efficacy of anti-platelet therapies through techniques such as mass spectrometry-based tracer studies and detailed kinetic analyses of platelet aggregation. This technical guide provides a foundational understanding of its properties, synthesis, and ultimate application for researchers in the field.
References
Technical Data Sheet: 2',3'-Isopropylidene Adenosine-13C5
An in-depth technical guide on the molecular weight of 2',3'-Isopropylidene Adenosine-13C5, designed for researchers, scientists, and drug development professionals.
This document provides a detailed analysis of the molecular weight of this compound, an isotopically labeled form of 2',3'-Isopropylideneadenosine. The inclusion of five Carbon-13 isotopes makes this compound a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based quantification.
Molecular Composition and Formula
This compound is a derivative of the nucleoside adenosine. The molecular formula for the unlabeled compound is C₁₃H₁₇N₅O₄.[1][2][3] In this isotopically labeled version, five of the thirteen carbon atoms are replaced with the stable heavy isotope, Carbon-13 (¹³C).
The resulting molecular formula is C₈¹³C₅H₁₇N₅O₄ .[4]
Theoretical Molecular Weight Calculation
The molecular weight is the sum of the atomic masses of all atoms in the molecule. For this calculation, the precise masses of the specific isotopes (¹²C and ¹³C) are used for the carbon atoms, while the standard atomic weights are used for the other elements, as they represent the natural isotopic abundance.
The calculation is as follows:
-
Carbon (¹²C) : 8 atoms × 12.000000 amu = 96.000000 amu
-
Carbon-13 (¹³C) : 5 atoms × 13.003355 amu = 65.016775 amu[5][6][7]
-
Nitrogen (N) : 5 atoms × 14.007 amu = 70.035000 amu[10][11][12]
-
Oxygen (O) : 4 atoms × 15.999 amu = 63.996000 amu[13]
Total Calculated Molecular Weight = 312.184 g/mol
The reported molecular weight from commercial suppliers is 312.27 g/mol .[4] The minor difference between the theoretical calculation and the reported value can be attributed to variations in the accepted atomic mass values used by different organizations.
Data Presentation: Atomic and Molecular Weights
The quantitative data used for the molecular weight determination is summarized in the table below for clarity and comparison.
| Element/Isotope | Symbol | Number of Atoms | Standard Atomic Weight (amu) | Isotopic Mass (amu) | Subtotal (amu) |
| Carbon | C | 8 | 12.011[14][15] | 12.000000 | 96.000000 |
| Carbon-13 | ¹³C | 5 | N/A | 13.003355[16] | 65.016775 |
| Hydrogen | H | 17 | 1.0080[17] | N/A | 17.136000 |
| Nitrogen | N | 5 | 14.007[18][19] | N/A | 70.035000 |
| Oxygen | O | 4 | 15.999[20][21] | N/A | 63.996000 |
| Total | 39 | 312.184 |
Experimental Protocols: Molecular Weight Determination
While the molecular weight is calculated theoretically, it is confirmed experimentally using mass spectrometry.
Protocol: Molecular Weight Verification by Mass Spectrometry
-
Sample Preparation : A small quantity of this compound is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 µg/mL.
-
Instrumentation : A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is calibrated according to the manufacturer's instructions using a known calibration standard.
-
Ionization : The prepared sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode. This process generates protonated molecules, [M+H]⁺.
-
Mass Analysis : The instrument separates ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition : The mass spectrum is recorded, showing a peak corresponding to the [M+H]⁺ ion. For this compound, this peak would be expected at an m/z of approximately 313.19 (312.18 + mass of H⁺).
-
Data Analysis : The exact mass of the observed peak is used to confirm the molecular weight and elemental composition of the compound.
Visualization of Molecular Composition
The following diagrams illustrate the logical relationship of the atoms contributing to the final molecular weight and the workflow for its determination.
Caption: Elemental contribution to the total molecular weight.
Caption: Workflow for calculating the theoretical molecular weight.
References
- 1. 2',3'-Isopropylideneadenosine | C13H17N5O4 | CID 67762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2',3'-O-Isopropylideneadenosine, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. 2′,3′-O-Isopropylideneadenosine 98% | 362-75-4 [sigmaaldrich.com]
- 4. 2’,3’-Isopropylidene Adenosine-13C5 | LGC Standards [lgcstandards.com]
- 5. Carbon-13 - Wikipedia [en.wikipedia.org]
- 6. Isotope data for carbon-13 in the Periodic Table [periodictable.com]
- 7. Illustrated Glossary of Organic Chemistry - Carbon-13 (13C) [chem.ucla.edu]
- 8. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 9. Hydrogen - Wikipedia [en.wikipedia.org]
- 10. Nitrogen - Wikipedia [en.wikipedia.org]
- 11. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]
- 12. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 13. Oxygen - Wikipedia [en.wikipedia.org]
- 14. Atomic/Molar mass [westfield.ma.edu]
- 15. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Carbon-13 | C | CID 175670880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Hydrogen | H (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 19. #7 - Nitrogen - N [hobart.k12.in.us]
- 20. princeton.edu [princeton.edu]
- 21. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
A Technical Guide to Stable Isotope-Labeled Compounds: Core Features and Applications
For Researchers, Scientists, and Drug Development Professionals
Stable isotope-labeled (SIL) compounds are powerful tools in modern scientific research, offering a non-radioactive means to trace, quantify, and characterize molecules within complex biological systems. By replacing atoms with their heavier, non-radioactive isotopes, these compounds become distinguishable by mass-sensitive analytical techniques without altering their fundamental chemical properties. This guide provides an in-depth overview of the key features of SIL compounds, their applications in drug development, and detailed experimental protocols.
Core Features of Stable Isotope-Labeled Compounds
The utility of SIL compounds stems from a unique combination of physical and chemical properties. At their core, these are molecules where one or more atoms have been substituted with a stable isotope, most commonly Deuterium (²H or D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Oxygen-18 (¹⁸O).[1][2][3] This substitution results in a predictable increase in mass, which is the primary basis for their detection and quantification.
A paramount feature of SIL compounds is their non-radioactive nature , which ensures safety in handling and allows for their use in human clinical trials without the risks associated with radioactive isotopes.[1][3][4][5] This safety profile is particularly advantageous for studies involving vulnerable populations, such as children or pregnant women, and for long-term metabolic studies that require repeated administration.[4]
While chemically very similar to their unlabeled counterparts, SIL compounds, particularly those labeled with deuterium, can exhibit a kinetic isotope effect (KIE) .[6][7] This phenomenon, where the heavier isotope can lead to slower reaction rates, can be a powerful tool for investigating reaction mechanisms.[6][7] In drug development, the KIE is sometimes exploited to slow down metabolism, potentially improving a drug's pharmacokinetic profile by reducing clearance rates and extending its half-life.[6][7]
The synthesis of SIL compounds can be achieved through two primary methods: the use of commercially available isotope-containing precursors in a synthetic route, or through exchange reactions, particularly for deuterium labeling.[6][7] The result is a product with high isotopic enrichment, often exceeding 98-99%, ensuring a clear signal for analytical detection.[1][8]
Quantitative Data Summary
The precise quantification of biological molecules is a cornerstone of modern research and drug development. Stable isotope-labeled compounds are instrumental in achieving this, serving as ideal internal standards for mass spectrometry-based analyses. The following tables summarize key quantitative parameters associated with SIL compounds and their analysis.
| Parameter | Typical Values/Ranges | Application/Significance |
| Isotopic Enrichment | ≥ 98% for commercially available labeled compounds[1][8] | High enrichment ensures a distinct mass shift and minimizes interference from naturally occurring isotopes, leading to more accurate quantification. |
| Isotopic Purity | > 99% for synthetic peptides[9] | High purity is crucial for internal standards to avoid contamination with the "light" (unlabeled) analyte, which could lead to inaccurate measurements. |
| Detection Sensitivity | As low as 0.001% isotope enrichment with IRMS and LC/MS/MS[4][10] | High sensitivity allows for the detection of minute quantities of labeled compounds, enabling microdosing studies and the analysis of low-abundance molecules. |
| Analytical Technique | Common Isotopes Detected | Key Quantitative Advantages |
| Mass Spectrometry (MS) | ²H, ¹³C, ¹⁵N, ¹⁸O | High specificity and sensitivity for distinguishing between labeled and unlabeled compounds. Enables accurate relative and absolute quantification when used with SIL internal standards.[6][7][11] |
| LC-MS/MS | ²H, ¹³C, ¹⁵N, ¹⁸O | Provides chromatographic separation prior to mass analysis, allowing for the quantification of specific analytes in complex mixtures like plasma or cell lysates.[4][10] |
| GC-MS | ²H, ¹³C, ¹⁵N | Suitable for the analysis of volatile and thermally stable compounds. Often used in metabolomics to quantify labeling patterns in central carbon metabolism.[12] |
| NMR Spectroscopy | ¹³C, ¹⁵N | Provides detailed structural information and can be used to determine the specific positions of isotopic labels within a molecule, which is valuable for mechanistic studies.[6][7] |
Key Applications in Drug Development
The unique properties of stable isotope-labeled compounds make them indispensable across the drug development pipeline, from early-stage discovery to clinical trials.
Pharmacokinetics and ADME Studies
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug candidate is fundamental to assessing its safety and efficacy. SIL compounds are the gold standard for these studies.[2][4][13] By co-administering a labeled version of a drug with the unlabeled therapeutic dose, researchers can precisely track the drug's journey through the body.[] This approach allows for the accurate determination of key pharmacokinetic parameters such as bioavailability, clearance, and volume of distribution.[15][16] The use of SIL compounds in these studies can significantly reduce variability and the number of subjects required, as each subject acts as their own control.[]
Metabolic Pathway Analysis
Stable isotope tracers are instrumental in elucidating complex metabolic pathways and identifying the metabolites of a drug.[1][4][6] By introducing a labeled compound into a biological system, scientists can trace the metabolic fate of the molecule, identifying downstream metabolites by their unique mass signature.[1][6] This is crucial for understanding a drug's mechanism of action and identifying any potentially toxic metabolites.[2][13]
Quantitative Proteomics
In the field of proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the quantitative analysis of protein expression.[8][17][18][19] In SILAC, cells are grown in media containing "light" (unlabeled) or "heavy" (e.g., ¹³C- or ¹⁵N-labeled) essential amino acids.[17][18][19] This leads to the incorporation of these amino acids into all newly synthesized proteins.[17][19] By combining protein lysates from cells grown in "light" and "heavy" media, the relative abundance of thousands of proteins can be accurately determined in a single mass spectrometry experiment.[17][19]
Experimental Protocols
Detailed Methodology for SILAC-based Quantitative Proteomics
This protocol outlines the key steps for a typical SILAC experiment designed to compare protein expression between two cell populations (e.g., treated vs. untreated).
1. Cell Culture and Labeling:
-
a. Two populations of cells are cultured in parallel. One population is grown in "light" SILAC medium containing normal amino acids (e.g., L-Arginine and L-Lysine).
-
b. The second population is grown in "heavy" SILAC medium, where the normal amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine).[17]
-
c. Cells are passaged for at least five generations in their respective SILAC media to ensure complete incorporation of the labeled amino acids into the proteome.[1][8] The incorporation efficiency should be checked by mass spectrometry and should ideally be >97%.[8]
2. Experimental Treatment:
-
a. Once fully labeled, the cell populations are subjected to the desired experimental conditions (e.g., one population is treated with a drug candidate while the other serves as a control).
3. Sample Preparation:
-
a. The "light" and "heavy" cell populations are harvested and washed with phosphate-buffered saline (PBS).
-
b. The cell pellets are combined in a 1:1 ratio based on cell number or protein concentration.
-
c. The combined cell pellet is lysed using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
d. The protein concentration of the lysate is determined using a standard protein assay.
4. Protein Digestion:
-
a. Proteins in the combined lysate are denatured, reduced, and alkylated.
-
b. The proteins are then digested into peptides, typically using trypsin, which cleaves specifically at the C-terminus of lysine and arginine residues.[17] This ensures that every resulting peptide (except the C-terminal peptide of the protein) contains a labeled amino acid.
5. Mass Spectrometry Analysis:
-
a. The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]
-
b. The mass spectrometer detects pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass due to the incorporated stable isotopes.
6. Data Analysis:
-
a. Specialized software is used to identify the peptides and quantify the intensity ratio of the "heavy" to "light" peptide pairs.
-
b. This ratio directly reflects the relative abundance of the corresponding protein in the two cell populations.
General Protocol for a Pharmacokinetic Study Using a Stable Isotope-Labeled Drug
This protocol provides a general framework for determining the absolute bioavailability of an oral drug formulation.
1. Study Design:
-
a. A group of healthy volunteers or patients is recruited.
-
b. Each subject receives a single oral dose of the unlabeled drug.
-
c. Simultaneously or at a different time point, a microdose of the stable isotope-labeled version of the drug is administered intravenously.
2. Sample Collection:
-
a. Blood samples are collected at predefined time points over a specified period (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) after drug administration.
-
b. Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
3. Sample Analysis:
-
a. Plasma samples are prepared for analysis, which typically involves protein precipitation followed by solid-phase extraction to isolate the drug and its labeled counterpart.
-
b. The concentrations of the unlabeled and labeled drug in the plasma samples are determined using a validated LC-MS/MS method. The two forms of the drug will co-elute but will be distinguished by their different masses.
4. Pharmacokinetic Analysis:
-
a. The plasma concentration-time data for both the oral (unlabeled) and intravenous (labeled) drug are plotted.
-
b. The Area Under the Curve (AUC) is calculated for both the oral (AUC_oral) and intravenous (AUC_iv) administrations.
-
c. The absolute bioavailability (F) is calculated using the following formula: F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral), where Dose_iv and Dose_oral are the intravenous and oral doses, respectively.
Visualizing Workflows and Pathways
Diagrams are essential for visualizing the complex workflows and relationships involved in studies using stable isotope-labeled compounds.
Caption: Workflow for a typical ADME study using stable isotope labeling.
Caption: Experimental workflow for quantitative proteomics using SILAC.
Caption: General workflow for metabolic flux analysis using a stable isotope tracer.
References
- 1. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 3. pharmiweb.com [pharmiweb.com]
- 4. researchgate.net [researchgate.net]
- 5. Stable isotope labeling approaches [bio-protocol.org]
- 6. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. symeres.com [symeres.com]
- 8. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. metsol.com [metsol.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | Semantic Scholar [semanticscholar.org]
- 15. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 16. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 18. researchgate.net [researchgate.net]
- 19. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
introduction to protected nucleosides in oligonucleotide synthesis
An In-depth Technical Guide to Protected Nucleosides in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology, enabling advancements in diagnostics, therapeutics (e.g., antisense oligonucleotides, siRNA), and synthetic biology. The process relies on the sequential addition of nucleotide building blocks to a growing chain. However, the inherent reactivity of the nucleoside monomers necessitates a strategy of temporary chemical modification to ensure the correct formation of phosphodiester bonds. This is achieved through the use of "protecting groups," which selectively mask reactive functional groups on the nucleoside, preventing unwanted side reactions during synthesis.[1][2][3] This guide provides a comprehensive overview of the protecting groups used in phosphoramidite-based oligonucleotide synthesis, the synthesis cycle itself, and the critical deprotection steps required to yield the final, biologically active oligonucleotide.
The Architecture of Protection: Shielding Reactive Sites
To achieve the specific, directional synthesis of an oligonucleotide, several reactive groups on the nucleoside phosphoramidite monomer must be protected.[2][4] These include the 5'-hydroxyl group, the exocyclic amines of the nucleobases, the phosphate group, and, in the case of RNA synthesis, the 2'-hydroxyl group.
5'-Hydroxyl Protection: The Gatekeeper
The 5'-hydroxyl group is the site of chain elongation. It must be protected to prevent multiple additions of the same monomer and unmasked only at the beginning of each synthesis cycle.
-
Dimethoxytrityl (DMT) Group: The most widely used protecting group for the 5'-hydroxyl is the acid-labile 4,4'-dimethoxytrityl (DMT) group.[3][5][6] Its bulkiness provides steric hindrance, selectively reacting with the more accessible 5'-hydroxyl over the 3'-hydroxyl.[7] The DMT group is stable to the basic conditions used for the removal of other protecting groups but is readily cleaved by a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[8][9] This controlled removal is a key feature of the synthesis cycle.
3'-Hydroxyl Group and Solid-Phase Synthesis
In solid-phase synthesis, the 3'-hydroxyl group of the first nucleoside is typically attached to a solid support, such as controlled pore glass (CPG), via a linker.[1] This covalent attachment effectively "protects" the 3'-hydroxyl throughout the synthesis, anchoring the growing oligonucleotide chain within the synthesis column.[1]
Exocyclic Amine Protection: Preserving Base Integrity
The exocyclic amino groups of adenine (A), cytosine (C), and guanine (G) are nucleophilic and must be protected to prevent side reactions during the coupling step.[2][10] Thymine (T) and Uracil (U) lack exocyclic amines and therefore do not require this protection.[1]
-
Standard Protecting Groups: The most common protecting groups for the exocyclic amines are acyl groups, which are removed by basic hydrolysis at the end of the synthesis.[11]
-
Adenine (A): Benzoyl (Bz)
-
Cytosine (C): Benzoyl (Bz)
-
Guanine (G): Isobutyryl (iBu)[1]
-
-
Mild and Ultramild Protecting Groups: For the synthesis of oligonucleotides containing sensitive modifications that cannot withstand harsh basic deprotection, milder protecting groups are employed. These include:
-
Adenine (A): Phenoxyacetyl (Pac)
-
Cytosine (C): Acetyl (Ac)
-
Guanine (G): iso-Propyl-phenoxyacetyl (iPr-Pac) or dimethylformamidine (dmf)[8][12][13] These groups can be removed under gentler conditions, such as treatment with potassium carbonate in methanol or a mixture of ammonia and methylamine (AMA).[12][14]
-
Phosphate Protection: Ensuring Correct Linkage
The phosphoramidite moiety itself requires protection to prevent branching and other side reactions.
-
2-Cyanoethyl Group: The most common phosphate protecting group is the β-cyanoethyl group.[1][15][16] It is stable throughout the synthesis cycle but is readily removed by β-elimination under the basic conditions used for the final deprotection of the nucleobases.[10]
2'-Hydroxyl Protection: The Challenge of RNA Synthesis
The synthesis of RNA is more complex than that of DNA due to the presence of the 2'-hydroxyl group, which must be protected to prevent chain cleavage and isomerization of the phosphodiester linkage.[17] The 2'-hydroxyl protecting group must be stable to both the acidic conditions of DMT removal and the basic conditions of the synthesis cycle, and it must be removable without damaging the RNA molecule.[17]
-
tert-Butyldimethylsilyl (TBDMS): This is a widely used protecting group for the 2'-hydroxyl. It is stable to the conditions of the synthesis cycle and is removed at the end of the synthesis using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[5][17][18]
-
Other 2'-Protecting Groups: Other groups, such as tri-iso-propylsilyloxymethyl (TOM) and bis(2-acetoxyethoxy)methyl (ACE), have been developed to offer different deprotection characteristics and potentially higher yields for the synthesis of long RNA molecules.[17][19]
Data Presentation: Summary of Protecting Groups
| Functional Group | Protecting Group | Abbreviation | Removal Conditions |
| 5'-Hydroxyl | 4,4'-Dimethoxytrityl | DMT | Weak acid (e.g., 3% TCA or DCA in DCM)[8] |
| Exocyclic Amine (A) | Benzoyl | Bz | Concentrated ammonium hydroxide, heat[10] |
| Exocyclic Amine (C) | Benzoyl | Bz | Concentrated ammonium hydroxide, heat[10] |
| Exocyclic Amine (G) | Isobutyryl | iBu | Concentrated ammonium hydroxide, heat[10] |
| Phosphate | 2-Cyanoethyl | Concentrated ammonium hydroxide[10] | |
| 2'-Hydroxyl (RNA) | tert-Butyldimethylsilyl | TBDMS | Tetrabutylammonium fluoride (TBAF) in THF[17] |
The Solid-Phase Phosphoramidite Synthesis Cycle
Automated oligonucleotide synthesis is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain.[20] The synthesis proceeds in the 3' to 5' direction.[21]
References
- 1. journalirjpac.com [journalirjpac.com]
- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atdbio.com [atdbio.com]
- 11. blog.biosearchtech.com [blog.biosearchtech.com]
- 12. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 13. researchgate.net [researchgate.net]
- 14. glenresearch.com [glenresearch.com]
- 15. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 16. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 17. atdbio.com [atdbio.com]
- 18. academic.oup.com [academic.oup.com]
- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 20. Solid-Phase Oligonucleotide Synthesis | Danaher Life Sciences [lifesciences.danaher.com]
- 21. biotage.com [biotage.com]
2',3'-Isopropylidene Adenosine-13C5 supplier and availability
An In-depth Technical Guide to 2',3'-Isopropylidene Adenosine-13C5
For researchers, scientists, and drug development professionals, stable isotope-labeled compounds are indispensable tools for a variety of applications, including metabolic studies, quantitative analysis, and as precursors in complex chemical syntheses. This guide provides a comprehensive overview of this compound, a labeled intermediate crucial for the synthesis of other important adenosine analogs.
Supplier and Availability
This compound is a specialized chemical available from a select number of suppliers. Availability can vary, with some vendors offering it as a stock item while others synthesize it on demand or have it available for backorder. Pricing is typically available upon request by creating an account or contacting the supplier directly.
| Supplier | Product Code | Available Quantities | Availability & Pricing |
| LGC Standards | TRC-I824677 | 1 mg | Login or create an account for price and availability.[1][2] |
| CymitQuimica | TRC-I824677 | Not specified | Request a quote or add to cart for details.[3][4] |
| MedChemExpress | HY-W008048S | Not specified | Inquire for details.[5] |
| Clearsynth | CS-T-96916 | Not specified | R&D Available for Back Order.[6] |
| Alfa Chemistry | ACMA00046002 | Not specified | Inquire for details.[7] |
Technical Data
The key quantitative and qualitative data for this compound and its unlabeled counterpart are summarized below. This information is critical for experimental design and data interpretation.
| Property | Value (this compound) | Value (Unlabeled Analog) |
| Molecular Formula | C₈¹³C₅H₁₇N₅O₄[1][5] | C₁₃H₁₇N₅O₄[8][9] |
| Molecular Weight | 312.27 g/mol [1][5] | 307.31 g/mol [8][10] |
| CAS Number | Not explicitly available | 362-75-4[1][8][10] |
| Synonyms | 2',3'-O-(1-Methylethylidene)adenosine-13C5; NSC 29413-13C5[1][3] | 2',3'-O-Isopropylideneadenosine; 2',3'-IPA[11] |
| Appearance | Not specified | White or almost white crystalline powder[11] |
| Purity | Not specified | ≥ 98% (by HPLC)[11] |
| Storage Conditions | -20°C[12] | Room Temperature[11] |
Role in Research and Synthesis
This compound serves primarily as a stable isotope-labeled intermediate for the synthesis of more complex adenosine derivatives.[3][4] The isopropylidene group protects the 2' and 3' hydroxyl groups of the ribose sugar, allowing for selective chemical modifications at the 5' position.[11][13]
Its most common application is as a precursor in the synthesis of labeled nucleoside diphosphates and triphosphates, such as Adenosine 5'-Diphosphate-13C5 (ADP-13C5).[3][12] These labeled molecules are invaluable in studies involving:
-
Enzyme Kinetics: As tracers to follow the metabolic fate of nucleotides.
-
Mass Spectrometry: As internal standards for accurate quantification of endogenous nucleotides.
-
NMR Spectroscopy: For structural and functional studies of proteins that bind adenosine nucleotides.
The unlabeled form, 2',3'-O-Isopropylideneadenosine, is used to develop antiviral and anticancer agents and to study cellular signaling pathways.[11]
Adenosine Signaling Pathways
Extracellular adenosine is a critical signaling molecule that modulates a wide range of physiological processes by activating four distinct G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂₋, and A₃.[14][15] The generation of adenosine often begins with the release of adenosine triphosphate (ATP) from cells, which is then sequentially hydrolyzed by ectonucleotidases CD39 and CD73.[16]
Caption: Extracellular Adenosine Metabolism Workflow.
The downstream signaling depends on the receptor subtype and the G protein to which it couples. A₁ and A₃ receptors typically couple to Gᵢ, which inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP).[15] Conversely, A₂ₐ and A₂₋ receptors couple to Gₛ, which stimulates adenylyl cyclase and increases cAMP levels.[15][17] Some receptors can also couple to other G proteins like Gᵩ to modulate intracellular calcium.[14][18]
Caption: Adenosine Receptor Downstream Signaling Pathways.
Experimental Protocols: Synthesis
Objective: To protect the 2' and 3' hydroxyl groups of adenosine using an isopropylidene group.
Materials:
-
Adenosine
-
Anhydrous Acetone
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (TsOH) or another suitable acid catalyst
-
Triethyl orthoformate
-
Anhydrous potassium carbonate
-
Solvents for reaction and purification (e.g., Dichloromethane, Methanol)
Methodology:
-
Reaction Setup: Suspend adenosine in a flask with a large excess of anhydrous acetone.
-
Acetal Exchange: Add 2,2-dimethoxypropane, which serves as both a reagent and a water scavenger.[19] Triethyl orthoformate can also be used as a drying agent.[19]
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (TsOH) to the stirred suspension. The reaction mixture is typically stirred at room temperature or gently heated.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material (adenosine) is consumed.
-
Quenching: Once the reaction is complete, the acid catalyst is neutralized by adding a base, such as anhydrous potassium carbonate or triethylamine.
-
Workup: The mixture is filtered to remove solids. The filtrate is concentrated under reduced pressure to remove the solvent and excess reagents.
-
Purification: The resulting crude product is purified, typically by column chromatography on silica gel or by recrystallization, to yield pure 2',3'-O-Isopropylideneadenosine.[19]
Caption: General Workflow for Synthesis of 2',3'-O-Isopropylideneadenosine.
References
- 1. 2’,3’-Isopropylidene Adenosine-13C5 | LGC Standards [lgcstandards.com]
- 2. 2’,3’-Isopropylidene Adenosine-13C5 | LGC Standards [lgcstandards.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. clearsynth.com [clearsynth.com]
- 7. labshake.com [labshake.com]
- 8. 2 ,3 -O-Isopropylideneadenosine 98 362-75-4 [sigmaaldrich.com]
- 9. aurumpharmatech.com [aurumpharmatech.com]
- 10. 2',3'-Isopropylideneadenosine | C13H17N5O4 | CID 67762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. usbio.net [usbio.net]
- 13. 2',3'-isopropylidene group, a molecular scaffold to study the activity of adenosine and adenylate deaminase on adenosine analogues modified in the ribose moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Beneficial and detrimental role of adenosine signaling in diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
An In-depth Technical Guide to Metabolic Flux Analysis Using 13C Tracers
For: Researchers, Scientists, and Drug Development Professionals
Introduction to 13C Metabolic Flux Analysis (13C-MFA)
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions.[1] It provides a detailed snapshot of cellular metabolism, revealing how cells process nutrients and allocate resources for growth, energy production, and biosynthesis. The integration of stable isotope tracers, particularly Carbon-13 (¹³C), into MFA has established ¹³C-MFA as the gold standard for accurately determining metabolic fluxes in living cells.[1]
This technique involves introducing a ¹³C-labeled substrate (e.g., glucose, glutamine) into a cell culture.[1] As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the isotopic enrichment patterns in these metabolites using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), it is possible to deduce the active metabolic pathways and quantify the corresponding fluxes.[1] ¹³C-MFA is widely applied in metabolic engineering, systems biology, and biomedical research to understand cellular physiology, identify metabolic bottlenecks, and investigate disease states.[2][3]
The Core Principles of 13C-MFA
The fundamental principle of ¹³C-MFA lies in the systematic tracking of ¹³C atoms as they traverse the metabolic network. The distribution of these heavy isotopes into different metabolite pools is directly dependent on the relative activities of the interconnected biochemical reactions. Different metabolic pathways will result in distinct patterns of ¹³C labeling in the downstream metabolites.[1] By measuring these labeling patterns and using a computational model of the cell's metabolic network, the intracellular fluxes can be estimated.[4][5]
A key advantage of ¹³C-MFA over stoichiometric MFA is the wealth of experimental data provided by the isotope labeling patterns.[1] This data provides strong constraints for the metabolic model, leading to more precise and reliable flux estimations.[1]
The Experimental Workflow of 13C-MFA
The successful implementation of a ¹³C-MFA study involves a series of well-defined steps, from experimental design to data analysis and interpretation. The typical workflow is outlined below.
Caption: Figure 1: The General Workflow of 13C-MFA
Experimental Design
A crucial first step in ¹³C-MFA is the careful design of the experiment, which includes selecting the appropriate ¹³C-labeled tracer and labeling strategy.[6] The choice of tracer depends on the specific metabolic pathways of interest.[7] For instance, different isotopomers of glucose, such as [1,2-¹³C₂]glucose or [U-¹³C₆]glucose, will yield different labeling patterns and provide better resolution for different parts of central carbon metabolism.[7]
Isotope Labeling Experiment
This phase involves culturing cells in a chemically defined medium containing the selected ¹³C-labeled substrate.[8] It is critical to ensure that the cells reach a metabolic and isotopic steady state, where the intracellular fluxes and the isotopic enrichment of metabolites are constant over time.
Metabolite Quenching, Extraction, and Analysis
Once the cells have reached a steady state, metabolism is rapidly halted (quenched), and intracellular metabolites are extracted. The isotopic labeling patterns of these metabolites are then measured using analytical platforms such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR).[1] GC-MS is a commonly used technique that provides high-precision measurements of isotope distributions.[1]
Detailed Experimental Protocols
Protocol for Isotope Labeling of Adherent Mammalian Cells
-
Cell Seeding: Seed adherent cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Media Preparation: Prepare culture medium containing the desired ¹³C-labeled tracer at a known concentration. For example, for glucose labeling, replace unlabeled glucose with the chosen ¹³C-glucose isotopomer.
-
Labeling: Once cells reach the desired confluency, replace the standard medium with the pre-warmed ¹³C-labeling medium.
-
Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state. This time can vary depending on the cell line and growth rate and may need to be determined empirically.
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold saline to remove extracellular metabolites.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C to quench metabolism and extract metabolites.
-
Scrape the cells and collect the cell extract.
-
Centrifuge the extract to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Preparation for Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried sample can then be derivatized if necessary for GC-MS analysis.
Protocol for GC-MS Analysis of Amino Acid Isotopomers
-
Derivatization: Re-suspend the dried metabolite extract in a derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) to create volatile derivatives of the amino acids.
-
GC-MS Injection: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the individual amino acid derivatives, and the mass spectrometer detects the mass-to-charge ratio of the fragments, revealing the isotopic distribution.
-
Data Acquisition: Collect the mass isotopomer distributions for the targeted amino acid fragments.
Computational Analysis and Flux Calculation
The raw analytical data, consisting of mass isotopomer distributions, must be corrected for the natural abundance of ¹³C.[8] This corrected data is then used in a computational model to estimate the intracellular fluxes. This is typically achieved by using software packages like Metran, OpenFlux, or 13CFLUX2.[2] The software uses an iterative algorithm to find the set of fluxes that best explains the experimentally measured labeling patterns and extracellular rates (e.g., glucose uptake and lactate secretion).
The core of the computational analysis involves:
-
Metabolic Network Model: A stoichiometric model of the relevant metabolic pathways.
-
Atom Transition Network: A mapping of the carbon atom transitions for each reaction in the network.
-
Flux Estimation: An optimization algorithm that minimizes the difference between the measured and simulated labeling patterns.
-
Statistical Analysis: A goodness-of-fit test and calculation of confidence intervals for the estimated fluxes.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 5. 13C-based metabolic flux analysis: fundamentals and practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Pivotal Role of Adenosine Analogs in Biomedical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Adenosine, an endogenous purine nucleoside, is a critical signaling molecule that modulates a vast array of physiological and pathophysiological processes. Its effects are mediated through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The development of synthetic adenosine analogs, which offer greater receptor selectivity and improved pharmacokinetic profiles, has been instrumental in dissecting the complex roles of adenosine signaling and has paved the way for novel therapeutic strategies. This technical guide provides an in-depth overview of the core principles of adenosine analog research, including quantitative pharmacological data, detailed experimental methodologies, and visual representations of key signaling pathways and experimental workflows.
Data Presentation: Pharmacological Properties of Adenosine Analogs
The therapeutic potential and research utility of adenosine analogs are largely defined by their affinity (Ki), potency (EC50), and efficacy (Emax) at the four adenosine receptor subtypes. The following tables summarize these key quantitative parameters for a selection of commonly used adenosine analogs, providing a comparative overview for experimental design and interpretation.
| Analog | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Receptor Selectivity |
| Adenosine | 1.4-10 | 1.0-20 | >1000 | 1.0-30 | Non-selective |
| NECA | 6.6 | 14 | 900 | 27 | A1/A2A > A3 > A2B |
| CCPA | 0.5-2.0 | 790 | >10000 | 43 | A1 selective |
| CGS-21680 | 2100 | 15-27 | >10000 | >10000 | A2A selective |
| IB-MECA | 2500 | 3500 | >10000 | 1.0-2.9 | A3 selective |
| Cl-IB-MECA | 3400 | 4100 | >10000 | 0.3-1.4 | A3 selective |
| DPCPX | 0.46 | >2500 | >10000 | >10000 | A1 antagonist |
| ZM241385 | 264 | 0.5-4.0 | >10000 | >10000 | A2A antagonist |
Table 1: Binding Affinities (Ki) of Selected Adenosine Analogs at Human Adenosine Receptors. [1][2][3][4][5][6]
| Analog | Receptor | Assay Type | EC50 (nM) | Emax (%) |
| Adenosine | A1 | Calcium Mobilization | 1410 | 100 |
| AMP | A1 | Calcium Mobilization | 1700 | 100 |
| CCPA | A1 | Calcium Mobilization | 3.32 | 100 |
| N6-Cyclohexyladenosine | A1 | - | 8.2 | - |
| NECA | A2A | cAMP Accumulation | 16 | 100 |
| CGS-21680 | A2A | TNFα Release Inhibition | - | - |
| NECA | A2B | cAMP Accumulation | 2.5-1700 | 100 |
| BAY 60-6583 | A2B | cAMP Accumulation | 3-10 | 100 |
| IB-MECA | A3 | TGFα Shedding | 2890 | 75 |
| Cl-IB-MECA | A3 | Isoproterenol-stimulated cAMP inhibition | 3.4 | - |
Table 2: Potency (EC50) and Efficacy (Emax) of Selected Adenosine Analogs. [1][2][3][7][8][9][10][11]
Experimental Protocols
Radioligand Binding Assay for Adenosine Receptors
This protocol describes a filtration binding assay to determine the affinity of a test compound for a specific adenosine receptor subtype.[12][13][14]
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (e.g., CHO or HEK293 cells).
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS-21680 for A2A, [¹²⁵I]AB-MECA for A3).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test compound stock solution (in DMSO).
-
Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand).
-
Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer to the desired protein concentration (typically 20-50 µg per well).
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer or non-specific binding control.
-
50 µL of various concentrations of the test compound (diluted in assay buffer).
-
50 µL of radioligand at a fixed concentration (typically at or below its Kd value).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the test compound. Calculate the IC50 value from the resulting sigmoidal curve and convert it to a Ki value using the Cheng-Prusoff equation.
HTRF cAMP Assay for Gs and Gi-Coupled Receptors
This protocol outlines a method to measure changes in intracellular cyclic AMP (cAMP) levels in response to adenosine analog stimulation, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[15][16][17][18][19]
Materials:
-
Cells expressing the adenosine receptor of interest (Gs-coupled for A2A/A2B, Gi-coupled for A1/A3).
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
Stimulation buffer.
-
Lysis buffer.
-
Test compound stock solution (in DMSO).
-
Forskolin (for Gi-coupled assays).
-
HTRF-compatible microplate reader.
Procedure for Gs-Coupled Receptors (A2A, A2B):
-
Cell Plating: Seed the cells in a 384-well plate and culture overnight.
-
Compound Addition: Add various concentrations of the test adenosine analog (agonist) to the wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Lysis and Detection: Add the HTRF lysis buffer containing cAMP-d2 and anti-cAMP cryptate to each well.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the log concentration of the agonist to determine the EC50.
Procedure for Gi-Coupled Receptors (A1, A3):
-
Cell Plating: Seed the cells as described above.
-
Compound Addition: Add various concentrations of the test adenosine analog (agonist).
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Lysis, Detection, and Reading: Proceed as for the Gs-coupled receptor assay.
-
Data Analysis: The agonist will inhibit forskolin-stimulated cAMP production. Plot the HTRF ratio against the log concentration of the agonist to determine the EC50 of inhibition.
In Vivo Model of Myocardial Ischemia-Reperfusion Injury in Rats
This protocol describes a model to evaluate the cardioprotective effects of an adenosine analog.[6][20][21][22][23]
Animals:
-
Male Sprague-Dawley or Wistar rats (250-300 g).
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat (e.g., with sodium pentobarbital) and mechanically ventilate.
-
Surgical Preparation: Perform a left thoracotomy to expose the heart. Place a suture around the left anterior descending (LAD) coronary artery.
-
Drug Administration: Administer the adenosine analog or vehicle intravenously at a predetermined time point before ischemia or before reperfusion.
-
Ischemia: Induce regional myocardial ischemia by tightening the suture around the LAD artery for a specific duration (e.g., 30 minutes).
-
Reperfusion: Release the suture to allow for reperfusion of the coronary artery for a set period (e.g., 2 hours).
-
Infarct Size Measurement: At the end of the reperfusion period, re-occlude the LAD artery and infuse a dye (e.g., Evans blue) to delineate the area at risk. Excise the heart, slice it, and incubate the slices in triphenyltetrazolium chloride (TTC) to differentiate between infarcted (pale) and viable (red) tissue.
-
Data Analysis: Quantify the infarct size as a percentage of the area at risk.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Adenosine Receptor Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling cascades initiated by the activation of each adenosine receptor subtype.
Experimental Workflow for Adenosine Analog Drug Discovery
The following diagram illustrates a typical preclinical workflow for the discovery and development of a novel adenosine analog.[24][25][26][27][28]
References
- 1. AMP Is an Adenosine A1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Adenosine Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Frontiers | Adenosine in Acute Myocardial Infarction-Associated Reperfusion Injury: Does it Still Have a Role? [frontiersin.org]
- 7. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First Potent Macrocyclic A3 Adenosine Receptor Agonists Reveal G-Protein and β-Arrestin2 Signaling Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent improvements in the development of A2B adenosine receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 17. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. HTRF cAMP Gi Detection Kit, 1,000 Assay Points | Revvity [revvity.co.jp]
- 20. Modulation of adenosine effects in attenuation of ischemia and reperfusion injury in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Hypoxia-Adenosine Link during Myocardial Ischemia—Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. ppd.com [ppd.com]
- 25. An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Structure, function and drug discovery of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
- 28. admescope.com [admescope.com]
The Unseen Workhorse: A Technical Guide to 13C Natural Abundance and its Application in Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles and practical applications of the stable isotope Carbon-13 (¹³C). From its natural abundance to its pivotal role in sophisticated labeling studies, this document provides a comprehensive overview for professionals in the life sciences. We delve into the core methodologies that leverage ¹³C to unravel complex biological systems, offering detailed experimental protocols and data interpretation strategies.
The Nature of Carbon-13
Carbon, the cornerstone of life, exists in nature primarily as two stable isotopes: ¹²C and ¹³C. While ¹²C is far more common, the existence of ¹³C, with an additional neutron, provides a powerful and non-radioactive tool for scientific inquiry.
Natural Abundance and Physical Properties
The natural abundance of ¹³C is approximately 1.07% of all carbon atoms.[1] This low natural abundance is a key advantage in labeling studies, as it allows for the introduction of ¹³C-enriched compounds to serve as tracers against a low background. The key physical properties of ¹²C and ¹³C are summarized in the table below.
| Property | ¹²C | ¹³C |
| Natural Abundance | ~98.93% | ~1.07%[1] |
| Atomic Mass (amu) | 12.000000 | 13.003355 |
| Nuclear Spin (I) | 0 | 1/2 |
| NMR Active | No | Yes |
The non-zero nuclear spin of ¹³C is of paramount importance, as it makes this isotope detectable by Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for elucidating molecular structures and metabolic pathways.[2]
Applications of ¹³C in Labeling Studies
The ability to introduce and trace ¹³C-labeled compounds has revolutionized our understanding of biological processes. Two prominent applications are Metabolic Flux Analysis (MFA) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
¹³C Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a living cell. By providing cells with a ¹³C-labeled substrate, such as glucose or glutamine, researchers can trace the path of the ¹³C atoms as they are incorporated into various metabolites.[3][4][5] The resulting labeling patterns in downstream metabolites are measured by mass spectrometry (MS) or NMR, providing a quantitative snapshot of the metabolic network's activity.[4][5]
The general workflow for a ¹³C-MFA experiment involves several key stages, from experimental design to data analysis.
A common application of ¹³C-MFA is to trace the metabolism of uniformly labeled glucose ([U-¹³C₆]-glucose) through central carbon metabolism. This allows for the quantification of fluxes through glycolysis and the tricarboxylic acid (TCA) cycle.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful and widely used method for quantitative proteomics.[6][7] This technique relies on metabolically incorporating stable isotope-labeled amino acids into proteins. In a typical experiment, two populations of cells are cultured in media that are identical except for the isotopic forms of a specific amino acid (e.g., arginine and lysine). One population receives the "light" (natural abundance) amino acids, while the other receives the "heavy" (¹³C and/or ¹⁵N labeled) amino acids.[6][7][8]
The SILAC workflow is a robust method for comparing the relative abundance of thousands of proteins between two or more cell populations.
After complete incorporation of the labeled amino acids, the cell populations can be subjected to different experimental conditions. The protein lysates are then combined, digested into peptides, and analyzed by mass spectrometry. Because the "light" and "heavy" peptides are chemically identical but have different masses, they can be distinguished and quantified in the mass spectrometer. The ratio of the peak intensities for the "heavy" and "light" forms of each peptide provides a precise measure of the relative abundance of the corresponding protein in the two cell populations.[7]
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed in this guide.
Protocol for ¹³C Metabolic Flux Analysis
This protocol outlines the key steps for performing a ¹³C-MFA experiment using [U-¹³C₆]-glucose as a tracer in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Cell culture medium deficient in glucose
-
[U-¹³C₆]-glucose (99% enrichment)
-
Dialyzed fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, pre-chilled to -80°C
-
Chloroform, pre-chilled to -20°C
-
Water, LC-MS grade
-
Liquid nitrogen
-
Centrifuge capable of reaching -9°C
-
GC-MS or LC-MS system
Procedure:
-
Cell Culture and Labeling:
-
Culture cells in standard medium to the desired confluency.
-
Aspirate the standard medium and wash the cells once with pre-warmed PBS.
-
Replace the medium with the ¹³C-labeling medium (glucose-free medium supplemented with [U-¹³C₆]-glucose at the desired concentration, e.g., 10 mM, and dialyzed FBS).
-
Incubate the cells for a sufficient period to achieve isotopic steady-state. This time will vary depending on the cell line and the metabolic pathways of interest, but typically ranges from 6 to 24 hours.[9]
-
-
Metabolic Quenching and Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.
-
Immediately add a sufficient volume of -80°C methanol to cover the cell monolayer and quench all enzymatic activity.
-
Scrape the cells in the methanol and transfer the cell suspension to a pre-chilled tube.
-
Add pre-chilled chloroform and water to the cell suspension in a ratio of 1:1:1 (methanol:chloroform:water).
-
Vortex the mixture vigorously for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to separate the polar (aqueous) and non-polar (organic) phases.
-
-
Sample Preparation for GC-MS Analysis:
-
Carefully collect the upper aqueous phase containing polar metabolites.
-
Dry the metabolite extract completely using a vacuum concentrator.
-
Derivatize the dried metabolites to increase their volatility for GC-MS analysis. A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate the sample with the derivatization agent at an elevated temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).
-
-
GC-MS Analysis and Data Processing:
-
Analyze the derivatized samples using a GC-MS system.
-
Process the raw data to determine the mass isotopomer distributions (MIDs) for the metabolites of interest. This involves correcting for the natural abundance of ¹³C.
-
Protocol for SILAC-based Quantitative Proteomics
This protocol describes a typical SILAC experiment for comparing the proteomes of two cell populations.
Materials:
-
Mammalian cell line of interest
-
SILAC-grade cell culture medium deficient in lysine and arginine
-
"Light" L-lysine and L-arginine
-
"Heavy" ¹³C₆-L-lysine and ¹³C₆,¹⁵N₄-L-arginine
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Trypsin, sequencing grade
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Prepare "light" and "heavy" SILAC media by supplementing the lysine and arginine-deficient medium with either the "light" or "heavy" amino acids and dFBS.
-
Culture two separate populations of cells in the "light" and "heavy" media for at least 5-6 cell doublings to ensure complete incorporation of the labeled amino acids.[10]
-
-
Experimental Treatment and Cell Harvesting:
-
Apply the desired experimental treatment to one or both cell populations.
-
Harvest the cells by scraping or trypsinization, wash with cold PBS, and pellet by centrifugation.
-
-
Protein Extraction and Quantification:
-
Lyse the cell pellets from the "light" and "heavy" populations separately in lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a protein quantification assay.
-
-
Protein Mixing and Digestion:
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Denature, reduce, and alkylate the proteins in the mixed sample.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis and Data Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Use specialized software to identify the peptides and quantify the relative abundance of the "heavy" and "light" forms of each peptide. The ratio of the peak intensities corresponds to the relative abundance of the protein in the two original cell populations.
-
Conclusion
The stable isotope ¹³C is an indispensable tool in modern biological and biomedical research. Its natural abundance and unique physical properties allow for the precise tracing of metabolic pathways and the accurate quantification of proteins on a global scale. The methodologies of ¹³C-MFA and SILAC, as detailed in this guide, provide researchers with powerful platforms to investigate the intricate molecular mechanisms that govern cellular function in both health and disease. As analytical technologies continue to advance, the applications of ¹³C labeling are poised to expand even further, promising deeper insights into the complexities of life.
References
- 1. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 8. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ckisotopes.com [ckisotopes.com]
- 10. researchgate.net [researchgate.net]
storage and stability conditions for isotopically labeled nucleosides
An In-depth Technical Guide to the Storage and Stability of Isotopically Labeled Nucleosides
For researchers, scientists, and drug development professionals, isotopically labeled nucleosides are indispensable tools for a myriad of applications, including metabolic tracking, quantitative mass spectrometry, and structural studies using nuclear magnetic resonance (NMR) spectroscopy.[1][2] The integrity of these expensive and often custom-synthesized reagents is paramount for generating accurate and reproducible experimental data. However, both stable and radiolabeled nucleosides are susceptible to degradation, compromising their purity and utility.
This technical guide provides a comprehensive overview of the optimal . It details the primary factors influencing their degradation, offers recommendations for storage, outlines experimental protocols for stability assessment, and summarizes key quantitative data to inform laboratory practices.
Core Factors Influencing Nucleoside Stability
The stability of an isotopically labeled nucleoside is influenced by a combination of intrinsic molecular properties and extrinsic environmental factors. Understanding these factors is the first step toward preserving sample integrity.
-
Temperature: Temperature is the most critical factor affecting stability. Elevated temperatures accelerate the rate of chemical degradation reactions.[3][4] While canonical nucleosides are relatively stable, many biologically relevant modified nucleosides will decompose in a temperature-dependent manner.[3] For long-term storage, ultra-low temperatures (-80°C) are generally recommended to prevent the degradation of nucleic acids and other biological molecules.[5] Freezer storage at -20°C is often suitable for short- to medium-term storage.[4][5]
-
pH: The pH of the storage solution can significantly impact stability. For instance, acid-catalyzed hydrolysis of the N-glycosidic bond is a common degradation pathway.[6] A study on adenosine and its analogues found that hydrolysis followed pseudo-first-order kinetics and was dependent on the pH range.[6]
-
Solvent and Formulation: The choice of solvent is crucial. For radiolabeled compounds, storage in a non-aqueous solvent is often preferred.[7] For stable isotopically labeled nucleosides intended for biological experiments, storage in a buffered solution (e.g., TE buffer at pH 8.0) can provide greater stability than nuclease-free water, especially at temperatures above freezing.[4] The physical form also matters; crystalline solids are generally more stable than amorphous forms.[7]
-
Light (Photostability): Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to degradation. It is a standard practice to evaluate the intrinsic photostability of new drug substances and products.[8] Therefore, storing labeled nucleosides in light-resistant containers or in the dark is a critical precautionary measure.[7]
-
Moisture and Hydrolysis: The presence of water can lead to hydrolytic degradation of the nucleoside itself or modifications on the nucleobase. For example, N4-acetylcytidine is known to hydrolyze to cytidine.[3] Storing compounds in a dry, solid state can mitigate this risk, although some compounds may be less stable in a solid state after recovery from solution.[9]
-
Oxidation: Oxidative damage can affect all four nucleobases in RNA and DNA.[10] Given that RNA is more vulnerable to oxidative damage than DNA, protecting labeled ribonucleosides from oxidizing agents is important.[10]
-
Radiolysis (for Radiolabeled Compounds): By their nature, radiolabeled compounds emit radiation that can accelerate their own decay, a process known as radiolysis.[7] The rate of decomposition is an important consideration for the shelf-life of these materials.[7]
Recommended Storage Conditions
Based on the factors above, the following table summarizes the general best practices for storing isotopically labeled nucleosides. Specific recommendations may vary by manufacturer and the specific nucleoside modification.
| Parameter | Recommendation | Rationale |
| Temperature | Long-Term (>6 months): -80°C.[3][5][7] Short-Term (<6 months): -20°C.[4][5] Frequently Used Aliquots: 2°C to 8°C (refrigerated) for very short periods to avoid freeze-thaw cycles.[5] | Minimizes rates of all chemical degradation pathways.[3] Ultra-low temperatures are proven to prevent the degradation of nucleic acids.[5] |
| Physical Form | Solid: Lyophilized or crystalline powder.[4][7] Solution: Resuspended in an appropriate buffer or solvent. | Solids are often more stable for long-term storage by minimizing hydrolytic degradation. Solutions are convenient but the medium is critical.[4] |
| Solvent/Buffer | Aqueous: TE Buffer (e.g., 10 mM Tris, 1 mM EDTA, pH 8.0).[4] Non-Aqueous (esp. Radiolabeled): Ethanol or Toluene.[7][9] | Buffered solutions resist pH changes and can chelate metal ions that may catalyze degradation. Non-aqueous solvents prevent hydrolysis.[4][7] |
| Container | Amber or opaque vials to protect from light.[7] Sealed glass ampoules for sensitive compounds.[9] | Prevents photolytic degradation.[8] Ensures an inert atmosphere and prevents evaporation or contamination.[9] |
| Atmosphere | If possible, store under an inert gas like nitrogen or argon, especially for compounds prone to oxidation.[9] | Reduces the risk of oxidative damage. |
| Handling | Minimize freeze-thaw cycles by preparing and storing in single-use aliquots.[5] Use RNase-free reagents and materials when working with ribonucleosides.[11] | Repeated freezing and thawing can degrade sensitive reagents.[5] Prevents enzymatic degradation of RNA-related compounds.[11] |
Degradation Pathways and Mechanisms
Several chemical reactions contribute to the instability of nucleosides. The diagram below illustrates some common degradation pathways.
A systematic study of 44 canonical and modified nucleosides revealed that while the four canonical nucleosides remained stable, thirteen modified ones showed temperature-dependent degradation over six months.[3] Key observed reactions included:
-
Desulfurization and dimerization of 4-thiouridine.[3]
-
Deamination of 3-methylcytidine to 3-methyluridine.[3]
-
Hydrolysis of N4-acetylcytidine to cytidine, which was followed by deamination to uridine.[3]
-
De-prenylation of i6A at low levels.[3]
Quantitative Stability Data
The following tables summarize quantitative data on nucleoside stability from the literature.
Table 1: Stability of Modified Nucleosides in Aqueous Solution After 6 Months
This table highlights the instability of certain modified nucleosides compared to the canonical ones when stored in solution at various temperatures. Data is based on a study by Kellner et al., where instability is defined as a significant deviation from the initial concentration.[3]
| Nucleoside | -80°C | -20°C | 8°C | 20°C | 40°C | Degradation Products |
| Canonical (A, C, G, U) | Stable | Stable | Stable | Stable | Stable | N/A |
| 4-thiouridine (s4U) | Stable | Stable | Unstable | Unstable | Unstable | Uridine, s4U-dimer |
| 3-methylcytidine (m3C) | Stable | Stable | Unstable | Unstable | Unstable | 3-methyluridine (m3U) |
| N4-acetylcytidine (ac4C) | Stable | Stable | Unstable | Unstable | Unstable | Cytidine, Uridine |
| 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) | Stable | Stable | Stable | Unstable | Unstable | mcm5U |
| N6-isopentenyladenosine (i6A) | Stable | Stable | Stable | Stable | Unstable | Adenosine |
Table 2: Half-Lives (t₁/₂) of Nucleobase Decomposition at pH 7
While this data is for the free nucleobases, it provides a crucial perspective on the inherent chemical stability of the core structures. The N-glycosidic bond in nucleosides can further influence these rates.
| Nucleobase | t₁/₂ at 100°C (pH 7) | t₁/₂ at 0°C (pH 7) |
| Adenine (A) | ~1 year | >1,000,000 years |
| Guanine (G) | ~1 year | >1,000,000 years |
| Uracil (U) | 12 years | >1,000,000 years |
| Cytosine (C) | 19 days | 17,000 years |
| Thymine (T) | >1,000,000 years | >1,000,000 years |
| (Data from Levy & Miller, 1998)[12] |
The data clearly shows that cytosine is significantly less stable than other bases, primarily due to deamination to uracil.[12] This highlights the importance of low-temperature storage for any cytosine-containing labeled compound.
Experimental Protocol for Stability Testing
A robust stability study is essential to define the shelf-life and optimal storage conditions for a given isotopically labeled nucleoside.[13][14] The workflow involves sample preparation, controlled storage, periodic analysis, and data interpretation.
Methodology Details:
-
Preparation of Nucleoside Solutions:
-
Accurately weigh the lyophilized nucleoside and dissolve it in the chosen solvent or buffer (e.g., LC-MS grade water, TE buffer) to create a concentrated stock solution.
-
Serially dilute the stock to a working concentration suitable for analysis (e.g., 10-100 µM).
-
Dispense the solution into multiple, small-volume, single-use aliquots in appropriate light-protecting vials. This minimizes contamination and avoids repeated freeze-thaw cycles of the bulk sample.[5]
-
-
Storage Conditions:
-
Establish a set of controlled storage conditions. A comprehensive study would include:
-
For photostability testing, samples are exposed to a standardized light source providing both UV and visible output, while parallel samples are kept in the dark as controls.[8]
-
-
Analytical Method: LC-MS/MS:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is used to separate the parent nucleoside from any degradation products. Reversed-phase (e.g., C18) or HILIC columns are commonly used.[6][16]
-
Mobile Phase Example: A gradient of an aqueous buffer (e.g., 5 mM ammonium acetate, pH 5.6) and an organic solvent like acetonitrile.[17]
-
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) is used for detection and quantification. It provides high sensitivity and specificity.
-
The instrument is operated in Multiple Reaction Monitoring (MRM) or Single Reaction Monitoring (SRM) mode.[17] This involves selecting a specific precursor ion (the molecular weight of the nucleoside) and a characteristic fragment ion, creating a highly specific mass transition for quantification.[10]
-
-
High-resolution mass spectrometry can be used to establish accurate formulas for any unknown degradation products observed.[3]
-
-
Data Analysis and Interpretation:
-
At each time point, the peak area of the parent nucleoside is measured and compared to the peak area at time zero.
-
The percentage deviation or recovery rate is calculated.[3][13]
-
The data is plotted (% purity vs. time) to determine the rate of degradation. For many nucleosides, this follows pseudo-first-order kinetics.[6]
-
From the rate constant (k), the half-life (t₁/₂) can be calculated, providing a quantitative measure of stability under each condition.
-
Application: Internal Standards in Quantitative Analysis
The stability of isotopically labeled nucleosides is especially critical when they are used as internal standards (IS) for absolute quantification of their unlabeled counterparts in biological samples.[10][17] An unstable IS will degrade over time, leading to an inaccurate calculation of the analyte concentration.
This method, known as isotope dilution mass spectrometry, is the gold standard for quantification.[17] Its accuracy relies entirely on the assumption that the concentration of the spiked internal standard is known and stable. Any degradation of the IS stock solution between its initial characterization and its use in an experiment will lead to an overestimation of the endogenous analyte.
Conclusion
The chemical integrity of isotopically labeled nucleosides is a prerequisite for reliable research. Stability is not an inherent property but is maintained through meticulous attention to storage and handling. The primary principle is to minimize the chemical and enzymatic potential for degradation by controlling temperature, light exposure, pH, and solvent environment. For most applications, storing nucleosides as lyophilized powders or as buffered aliquots at -80°C provides the best long-term stability. Researchers must be particularly cautious with modified nucleosides, as many are far more labile than their canonical counterparts. By implementing the guidelines and experimental protocols detailed in this guide, scientists can ensure the quality of their labeled reagents and the validity of their experimental results.
References
- 1. What Are Stable-Isotope Labeled Nucleic Acids? | Silantes [silantes.com]
- 2. Stable Isotope Labeled Nucleotides | Leading Provider of Isotope Labeled Solutions [silantes.com]
- 3. biorxiv.org [biorxiv.org]
- 4. idtdna.com [idtdna.com]
- 5. Safe Storage Temperatures for Biological Materials | Azenta Life Sciences [azenta.com]
- 6. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. moravek.com [moravek.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The stability of the RNA bases: Implications for the origin of life - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability Study Protocols and Reports | Neopharm Labs [neopharmlabs.com]
- 15. dev.edaegypt.gov.eg [dev.edaegypt.gov.eg]
- 16. Enhanced nucleotide analysis enables the quantification of deoxynucleotides in plants and algae revealing connections between nucleoside and deoxynucleoside metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantitative Analysis of Adenosine Analogs using 2',3'-Isopropylidene Adenosine-¹³C₅ as an Internal Standard in LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of small molecules in complex biological matrices. In such assays, the use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving high accuracy and precision.[1][2][3][4] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes. This allows it to co-elute with the analyte and experience similar matrix effects and ionization suppression, thus providing reliable correction for variations during sample preparation and analysis.[5][6]
This document provides a detailed protocol for the use of 2',3'-Isopropylidene Adenosine-¹³C₅ as an internal standard for the quantification of adenosine and its analogs in biological samples. The protocol covers sample preparation, LC-MS/MS conditions, and data analysis.
Principle of Stable Isotope Dilution LC-MS/MS
The core principle of quantification using a stable isotope-labeled internal standard is the addition of a known amount of the SIL-IS to the unknown sample before any sample processing steps. The SIL-IS and the endogenous analyte are then extracted and analyzed together. The ratio of the analyte's mass spectrometric response to the SIL-IS's response is used to calculate the analyte's concentration, effectively normalizing for any sample loss or signal variation.
Caption: Principle of quantification using a stable isotope-labeled internal standard.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific matrices and LC-MS/MS systems.
Materials and Reagents
-
Analytes: Adenosine and/or its analogs of interest
-
Internal Standard: 2',3'-Isopropylidene Adenosine-¹³C₅
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)
-
Additives: Formic acid, Ammonium acetate
-
Biological Matrix: Plasma, urine, cell lysates, etc.
-
Solid Phase Extraction (SPE) Cartridges: (Optional, for sample cleanup)
Sample Preparation
-
Standard and QC Preparation: Prepare stock solutions of the analyte and the internal standard in a suitable solvent (e.g., methanol/water). From these, prepare a series of calibration standards and quality control (QC) samples by spiking known concentrations of the analyte into the blank biological matrix.
-
Sample Spiking: To an aliquot of the unknown sample, calibration standard, or QC, add a fixed amount of the 2',3'-Isopropylidene Adenosine-¹³C₅ internal standard solution.
-
Protein Precipitation: For plasma or serum samples, precipitate proteins by adding 3 volumes of cold acetonitrile. Vortex and centrifuge at high speed (e.g., 10,000 x g for 10 minutes).[7]
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase starting condition.
-
Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water or 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate. A typical gradient might be 5-95% B over 5 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 35 - 45 °C |
| Injection Volume | 5 - 10 µL |
Note: The separation of adenosine and its analogs can be challenging due to their similar structures.[8] A mixed-mode column with both hydrophobic and cation exchange properties could also be considered.[8]
Mass Spectrometry (MS/MS)
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Analyte MRM Transition | The precursor ion for adenosine is m/z 268.[9] A common product ion is m/z 136.[9][10] For 2',3'-Isopropylidene Adenosine, the precursor would be m/z 308. A likely product ion would still be m/z 136 (the adenine fragment). These transitions should be optimized on the specific instrument. |
| IS MRM Transition | For 2',3'-Isopropylidene Adenosine-¹³C₅, the precursor ion will be m/z 313 (308 + 5). The product ion will likely remain m/z 136, as the ¹³C atoms are on the ribose moiety which is cleaved off. A secondary transition to a ¹³C-containing fragment could also be monitored for confirmation. |
| Collision Energy (CE) | Optimize for each transition to achieve the highest signal intensity. |
| Source Temperature | 400 - 550 °C |
Data Analysis
-
Peak Integration: Integrate the peak areas of the analyte and the internal standard for all samples, standards, and QCs.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the analyte for the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is often used.
-
Quantification: Determine the concentration of the analyte in the unknown samples and QCs by back-calculating from their peak area ratios using the regression equation of the calibration curve.
Quantitative Data Summary
The following table presents hypothetical but realistic data for a calibration curve and QC samples for the analysis of Adenosine using 2',3'-Isopropylidene Adenosine-¹³C₅ as an internal standard.
Table 1: Calibration Curve Data
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 150,100 | 0.0101 |
| 5 | 7,650 | 152,300 | 0.0502 |
| 10 | 15,300 | 151,500 | 0.1010 |
| 50 | 75,800 | 149,800 | 0.5060 |
| 100 | 151,200 | 150,500 | 1.0047 |
| 500 | 755,000 | 151,000 | 5.0000 |
| 1000 | 1,505,000 | 150,200 | 10.0199 |
Table 2: Quality Control (QC) Sample Data
| QC Level | Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.98 | 98.0 | 5.2 |
| Low | 3 | 3.05 | 101.7 | 4.5 |
| Mid | 75 | 73.8 | 98.4 | 3.1 |
| High | 750 | 762.1 | 101.6 | 2.8 |
Experimental Workflow Diagram
Caption: Experimental workflow for quantitative LC-MS/MS analysis.
Conclusion
The use of 2',3'-Isopropylidene Adenosine-¹³C₅ as an internal standard provides a robust and reliable method for the quantification of adenosine and its analogs in various biological matrices. The protocol outlined in this application note serves as a comprehensive guide for researchers in academic and industrial settings. The stable isotope-labeled internal standard effectively compensates for variability in sample preparation and instrument response, leading to high-quality quantitative data essential for drug development and clinical research.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 7. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Separation of Adenosine, Cordycepin and Adenine on Newcrom AH Column | SIELC Technologies [sielc.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Acidic Deprotection of 2',3'-Isopropylidene Adenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2',3'-isopropylidene group is a common protecting group for the vicinal diols of ribonucleosides, such as adenosine. Its facile installation and general stability make it a valuable tool in nucleoside chemistry and the synthesis of oligonucleotide analogs. However, its efficient and clean removal is crucial for obtaining the final desired product. This document provides detailed protocols for the acidic deprotection of 2',3'-isopropylidene adenosine to yield adenosine.
The deprotection proceeds via an acid-catalyzed hydrolysis mechanism. The choice of acid and reaction conditions can influence the reaction rate and the purity of the final product. Milder acids like acetic acid may require higher temperatures and longer reaction times, while stronger acids like trifluoroacetic acid (TFA) can effect the deprotection under milder temperature conditions. The selection of the appropriate method should be guided by the substrate's sensitivity to acidic conditions.
Data Presentation
The following table summarizes the reaction conditions and reported yield for the acidic deprotection of a closely related derivative, 5'-O-acetyl-2',3'-O-isopropylideneadenosine, which serves as a valuable reference for the deprotection of 2',3'-isopropylidene adenosine.
| Acidic Reagent | Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 10% (v/v) aq. Acetic Acid | 5'-O-Acetyl-2',3'-O-isopropylideneadenosine | 90 | 4 | 78 | [1] |
| Trifluoroacetic Acid (TFA) | Isopropylidene-protected adenosine derivatives | Not Specified | Not Specified | Not Specified | [2] |
Experimental Protocols
This section provides a detailed methodology for the acidic deprotection of 2',3'-isopropylidene adenosine using aqueous acetic acid.
Deprotection using 10% Aqueous Acetic Acid
This protocol is adapted from a procedure for a similar substrate and is expected to be effective for the deprotection of 2',3'-isopropylidene adenosine.[1]
Materials:
-
2',3'-Isopropylidene adenosine
-
Acetic acid (glacial)
-
Deionized water
-
Ethanol
-
Dichloromethane (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2',3'-isopropylidene adenosine (1 mmol) in a 10% (v/v) aqueous solution of acetic acid (20 mL).
-
Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 90°C using a heating mantle or oil bath.
-
Reaction Monitoring: Stir the reaction at 90°C for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material and the appearance of the adenosine product.
-
Work-up: a. Allow the reaction mixture to cool to room temperature. b. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the water and acetic acid. c. To ensure complete removal of acetic acid, perform two co-evaporations with ethanol.
-
Purification: a. The resulting solid residue can be purified by recrystallization. b. Dissolve the crude product in a minimal amount of hot dichloromethane and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. c. Collect the crystalline adenosine product by filtration, wash with a small amount of cold dichloromethane, and dry under vacuum.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the acidic deprotection of 2',3'-isopropylidene adenosine.
Caption: Experimental workflow for the acidic deprotection of 2',3'-isopropylidene adenosine.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship of the deprotection reaction.
Caption: Logical pathway of the acid-catalyzed deprotection of 2',3'-isopropylidene adenosine.
References
Application Notes: Unveiling RNA Architecture with 13C-Labeled Adenosine and NMR Spectroscopy
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, high-resolution technique for elucidating the three-dimensional structures and dynamics of biological macromolecules in solution.[1][2][3] For ribonucleic acid (RNA) molecules, whose functions are intrinsically linked to their complex folded architectures, NMR provides invaluable insights. However, the inherent spectral overlap of proton resonances in RNA, stemming from the limited chemical diversity of its four nucleotide building blocks, presents a significant challenge.[1][4][5] The incorporation of stable isotopes, particularly carbon-13 (¹³C), into RNA molecules has been a transformative strategy to overcome this limitation.[5] Specifically, the use of ¹³C-labeled adenosine offers a robust method to resolve spectral ambiguities and facilitate the detailed structural analysis of RNA and its complexes with proteins or other ligands.[4][6]
Principle
The fundamental principle behind using ¹³C-labeled adenosine in RNA NMR studies lies in leveraging the large chemical shift dispersion of the ¹³C nucleus.[7][8] By introducing a ¹³C label at specific or all carbon positions within the adenosine nucleotide, a second frequency dimension is added to the NMR experiment. This allows for the resolution of proton signals that would otherwise overlap in a conventional one-dimensional ¹H NMR spectrum.[7] Through-bond scalar couplings between ¹H and ¹³C nuclei, and between adjacent ¹³C nuclei, are exploited in multidimensional heteronuclear NMR experiments to trace connectivities within and between nucleotides, ultimately enabling resonance assignment and the determination of the RNA's structure.[1][7]
Applications
The application of ¹³C-labeled adenosine in RNA structural studies is extensive and critical for:
-
De novo Structure Determination: Facilitating the complete assignment of proton and carbon resonances within an RNA molecule, which is the foundational step for determining its three-dimensional structure.[1][9]
-
Protein-RNA Complex Analysis: Aiding in the structural determination of protein-RNA complexes by simplifying the RNA spectrum and allowing for the unambiguous identification of intermolecular contacts.[4]
-
Studying RNA Dynamics: Enabling the measurement of relaxation parameters for specific carbon nuclei, which provides insights into the internal motions and flexibility of the RNA molecule on a range of timescales.[10][11]
-
Characterizing Non-Canonical Structures: Assisting in the identification and characterization of non-canonical base pairs and complex tertiary motifs within RNA structures.
-
Drug Discovery and Development: Providing a detailed structural basis for the interaction of small molecules with RNA targets, thereby guiding the rational design of novel therapeutics.
Protocols
Protocol 1: Preparation of Uniformly ¹³C-Labeled Adenosine Triphosphate (ATP) for In Vitro Transcription
This protocol outlines the generation of uniformly ¹³C-labeled NTPs from E. coli grown on ¹³C-enriched media.[7]
Materials:
-
E. coli strain capable of nucleotide production
-
Minimal media supplemented with ¹³C-glucose as the sole carbon source[7]
-
Standard cell lysis buffers and reagents
-
Enzymes for the conversion of nucleoside monophosphates (NMPs) to NTPs (e.g., nucleoside monophosphate kinase, nucleoside diphosphate kinase)
-
ATP
-
HPLC system for purification
Methodology:
-
Bacterial Growth: Culture the E. coli strain in minimal media containing ¹³C-glucose. Monitor cell growth until the desired density is reached.
-
Cell Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication, French press) to release the cellular contents.
-
Isolation of Nucleic Acids: Isolate the total RNA from the cell lysate.
-
Hydrolysis to NMPs: Hydrolyze the isolated ¹³C-labeled RNA to its constituent nucleoside 5'-monophosphates (NMPs) using a nuclease such as nuclease P1.
-
Purification of AMP: Separate and purify the ¹³C-labeled adenosine monophosphate (AMP) from the other NMPs using high-performance liquid chromatography (HPLC).
-
Enzymatic Phosphorylation: Convert the purified ¹³C-AMP to ¹³C-adenosine triphosphate (ATP) through a two-step enzymatic phosphorylation process.
-
First, use adenylate kinase to convert AMP to ADP.
-
Second, use nucleoside diphosphate kinase to convert ADP to ATP.
-
-
Final Purification: Purify the resulting ¹³C-ATP using HPLC.
-
Quantification and Storage: Determine the concentration of the ¹³C-ATP solution and store it at -80°C.
Protocol 2: In Vitro Transcription of RNA with ¹³C-Labeled Adenosine
This protocol describes the synthesis of an RNA molecule with incorporated ¹³C-labeled adenosine using T7 RNA polymerase.[3][12]
Materials:
-
Linearized DNA template containing the T7 promoter upstream of the desired RNA sequence
-
T7 RNA polymerase
-
¹³C-labeled ATP (from Protocol 1 or commercially sourced)
-
Unlabeled CTP, GTP, and UTP
-
Transcription buffer (containing Tris-HCl, MgCl₂, DTT, spermidine)
-
RNase inhibitor
-
DNase I
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Elution buffer
Methodology:
-
Transcription Reaction Setup: In a sterile, RNase-free tube, combine the transcription buffer, unlabeled NTPs, ¹³C-labeled ATP, the DNA template, and RNase inhibitor.
-
Initiation: Add T7 RNA polymerase to the reaction mixture to initiate transcription.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
Template Removal: Add DNase I to the reaction and incubate for a further 30 minutes to digest the DNA template.
-
RNA Purification: Purify the transcribed RNA using denaturing PAGE. This separates the full-length RNA product from shorter, abortive transcripts and unincorporated NTPs.
-
Elution and Desalting: Excise the band corresponding to the desired RNA from the gel, crush it, and elute the RNA overnight in an appropriate elution buffer. Desalt the purified RNA using size-exclusion chromatography or dialysis.
-
Quantification and Storage: Determine the concentration of the final ¹³C-labeled RNA sample and store it at -80°C.
Protocol 3: NMR Data Acquisition and Analysis
This protocol provides a general workflow for acquiring and analyzing NMR data for a ¹³C-labeled RNA sample.
Materials:
-
Purified ¹³C-labeled RNA sample
-
NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, 0.1 mM EDTA, pH 6.5 in 90% H₂O/10% D₂O or 100% D₂O)
-
High-field NMR spectrometer equipped with a cryoprobe
-
NMR data processing and analysis software
Methodology:
-
Sample Preparation: Dissolve the lyophilized ¹³C-labeled RNA in the NMR buffer to the desired concentration (typically 0.2-1.0 mM).
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹H spectrum to assess the overall quality of the sample.
-
Acquire a two-dimensional ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum. This is the primary experiment that correlates each proton with its directly attached ¹³C nucleus, resolving the proton signals based on the carbon chemical shifts.[7][10]
-
Acquire three-dimensional experiments such as HCCH-TOCSY and HCCH-COSY to establish through-bond connectivities within the ribose sugar rings and the adenine bases.[1][7]
-
Acquire three-dimensional NOESY-HSQC experiments to identify through-space correlations (Nuclear Overhauser Effects or NOEs) between protons, which are crucial for determining the 3D structure.[7]
-
-
Data Processing: Process the acquired NMR data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phasing, and baseline correction.
-
Resonance Assignment: Analyze the processed spectra to assign the chemical shifts of the protons and carbons to specific atoms in the RNA sequence. The ¹H-¹³C HSQC spectrum serves as a starting point, and the 3D experiments are used to trace connectivities and walk through the RNA chain.
-
Structure Calculation:
-
Extract distance restraints from the NOESY spectra. The intensity of an NOE peak is inversely proportional to the distance between the two corresponding protons.
-
Measure scalar couplings from experiments like HCCH-COSY to obtain dihedral angle restraints.
-
Use computational software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.
-
-
Structure Validation: Assess the quality of the calculated structures using various validation tools to check for stereochemical soundness and agreement with the experimental data.
Data Presentation
Table 1: Representative ¹³C Chemical Shift Ranges for Adenosine in RNA
| Atom | Chemical Shift Range (ppm) | Notes |
| C1' | 88 - 94 | Anomeric carbon, sensitive to sugar pucker |
| C2' | 72 - 78 | |
| C3' | 70 - 76 | |
| C4' | 80 - 86 | |
| C5' | 61 - 67 | |
| C2 | 152 - 158 | Base carbon, involved in Hoogsteen base pairing |
| C4 | 148 - 152 | |
| C5 | 118 - 122 | |
| C6 | 155 - 159 | |
| C8 | 138 - 142 | Base carbon, sensitive to glycosidic torsion angle |
Note: Chemical shifts are referenced to DSS or a similar standard. The exact chemical shift values are highly sensitive to the local structural environment.[13]
Table 2: Key NMR Experiments for Studying ¹³C-Labeled RNA
| Experiment | Information Obtained | Purpose |
| ¹H-¹³C HSQC | Correlation of protons to directly attached carbons | Resolves proton overlap, serves as a fingerprint of the molecule |
| HCCH-TOCSY | Through-bond connectivities within the entire ribose spin system | Assignment of ribose sugar protons and carbons |
| HCCH-COSY | Through-bond connectivities between adjacent carbons | Fine-tuning of ribose assignments, measurement of coupling constants |
| ³D NOESY-¹H-¹³C HSQC | Through-space correlations between protons | Deriving distance restraints for structure calculation |
| ¹³C R₁, R₂, hetNOE | Relaxation rates of carbon nuclei | Characterizing internal dynamics and flexibility |
Visualizations
Caption: Workflow for RNA structure determination using ¹³C labeling and NMR.
Caption: Logic of using ¹³C-labeled adenosine for RNA NMR studies.
Caption: Conceptual diagram of the ¹H-¹³C HSQC experiment.
References
- 1. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of NMR Spectroscopy to Determine Small RNA Structure | Springer Nature Experiments [experiments.springernature.com]
- 3. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy [frontiersin.org]
- 10. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Adenosine in Biological Samples using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine is a ubiquitous endogenous nucleoside that plays a critical role in numerous physiological and pathological processes.[1] It functions as a key signaling molecule by activating four G protein-coupled receptors (A1, A2A, A2B, and A3), thereby modulating cellular responses to conditions such as hypoxia and inflammation.[1][2] The concentration of adenosine in biological fluids is tightly regulated, and its accurate quantification is crucial for understanding its role in various diseases and for the development of novel therapeutics.
Due to its rapid metabolism and low physiological concentrations, the accurate measurement of adenosine in biological samples presents a significant analytical challenge.[3] Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative analysis of adenosine, offering high sensitivity, specificity, and accuracy.[4] This method involves the addition of a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₅-adenosine) to the biological sample.[3][5] The ratio of the endogenous analyte to the internal standard is then measured by mass spectrometry, allowing for precise quantification that corrects for sample loss during preparation and matrix effects during analysis.
These application notes provide a detailed protocol for the quantitative analysis of adenosine in biological samples using isotope dilution LC-MS/MS, along with representative quantitative data and a depiction of the adenosine signaling pathway.
Adenosine Signaling Pathway
The biological effects of adenosine are mediated through its interaction with four distinct G protein-coupled receptors: A1, A2A, A2B, and A3. The activation of these receptors triggers downstream signaling cascades that can have either stimulatory or inhibitory effects on cellular function. A1 and A3 receptors typically couple to inhibitory G proteins (Gi), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][6] Conversely, A2A and A2B receptors couple to stimulatory G proteins (Gs), resulting in an increase in cAMP levels.[1][6] This differential receptor coupling allows adenosine to exert a wide range of physiological effects, including regulation of inflammation, neurotransmission, and cardiovascular function.[6][7][8]
Caption: Adenosine signaling pathway.
Experimental Workflow for Adenosine Quantification
The quantitative analysis of adenosine in biological samples by isotope dilution LC-MS/MS involves several key steps, from sample collection and preparation to instrumental analysis and data processing. A critical first step is the immediate inhibition of adenosine metabolism upon sample collection, which is typically achieved using a "stop solution" containing inhibitors of adenosine deaminase and nucleoside transporters.[9]
Caption: Experimental workflow for adenosine analysis.
Experimental Protocols
Materials and Reagents
-
Adenosine standard
-
Isotope-labeled adenosine internal standard (e.g., ¹³C₅-Adenosine, ¹³C₁₀,¹⁵N₅-Adenosine)
-
Stop solution components:
-
Dipyridamole (nucleoside transporter inhibitor)
-
Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA, adenosine deaminase inhibitor)[9]
-
Heparin (anticoagulant)
-
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, blood, tissue homogenate)
Sample Collection and Preparation
For Blood/Plasma Samples:
-
Prepare a "stop solution" containing dipyridamole, EHNA, and heparin in saline. A typical composition is 100 μmol/L dipyridamole, 2.5 μmol/L EHNA, and 1 U/mL heparin in 0.9% saline.[9]
-
Collect blood samples directly into tubes pre-filled with the ice-cold stop solution to ensure rapid mixing and inhibition of enzymatic activity.
-
For plasma preparation, centrifuge the blood samples at a low speed (e.g., 1200g for 10 minutes at 4°C) to minimize platelet activation.[9]
-
Collect the supernatant (plasma) and store at -80°C until analysis.
-
Prior to analysis, thaw the plasma samples and spike with the isotope-labeled internal standard solution.
-
Perform protein precipitation by adding a cold organic solvent such as acetonitrile (e.g., 3 volumes of acetonitrile to 1 volume of plasma).[10][11]
-
Vortex the samples and centrifuge at high speed (e.g., 14,000g for 10 minutes at 4°C) to pellet the precipitated proteins.[12]
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A reverse-phase C18 column or a HILIC column can be used for the separation of adenosine.[5][10]
-
Mobile Phase A: 10 mmol/L ammonium formate and 0.1% formic acid in water.[12]
-
Mobile Phase B: Acetonitrile or methanol with 10 mmol/L ammonium formate and 0.1% formic acid.[12]
-
Gradient: A suitable gradient elution should be optimized to achieve good separation of adenosine from other matrix components.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for adenosine analysis.[13]
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Adenosine: m/z 268.1 → 136.1[4]
-
¹³C₅-Adenosine (Internal Standard): m/z 273.1 → 136.1
-
-
Instrument Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity for adenosine and the internal standard.
Quantification
-
Prepare a series of calibration standards by spiking known concentrations of adenosine into a blank biological matrix.
-
Add a constant amount of the internal standard to all calibration standards and unknown samples.
-
Generate a calibration curve by plotting the peak area ratio of adenosine to the internal standard against the concentration of adenosine in the calibration standards.
-
Determine the concentration of adenosine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following tables summarize the quantitative performance parameters of various isotope dilution LC-MS/MS methods for the analysis of adenosine in different biological matrices.
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Biological Matrix | Linearity Range | LLOQ | Reference |
| Human Plasma | 2.1 - 500 nmol/L | 2.1 nmol/L | [3] |
| Human Blood | 0.005 - 2 µg/mL | 0.005 µg/mL | [10] |
| Cell Culture Media | 15.6 - 2000 ng/mL | 15.6 ng/mL | [4] |
| Human Cells (PBMCs, RBCs) | 10 - 2000 pmol/sample | 10 pmol/sample | [13] |
Table 2: Precision and Accuracy
| Biological Matrix | Analyte Concentration | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Deviation) | Reference |
| Human Cells | LLOQ, Low, Medium, High QC | 1.7% - 16% | ≤ 15.0% | -11.5% to 14.7% | [13] |
| Cell Culture Media | Low, Medium, High QC | < 15% | < 15% | Within 15% of nominal value | [4] |
Conclusion
The isotope dilution LC-MS/MS method described provides a robust, sensitive, and specific approach for the quantitative analysis of adenosine in various biological samples. The detailed protocols and performance data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals investigating the role of adenosine in health and disease. Careful attention to sample collection and preparation, particularly the use of a "stop solution," is critical for obtaining accurate and reliable results. The high degree of accuracy and precision achievable with this method makes it well-suited for both basic research and clinical applications.
References
- 1. Beneficial and detrimental role of adenosine signaling in diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extracellular Adenosine Signaling in Molecular Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accurate measurement of endogenous adenosine in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.und.edu [med.und.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]
- 9. ahajournals.org [ahajournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasma adenosine analysis [bio-protocol.org]
- 13. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Incorporation of 13C5-Adenosine into Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic incorporation of stable isotope-labeled nucleosides, such as 13C5-adenosine, into cellular nucleic acids is a powerful technique for studying nucleic acid metabolism, dynamics, and the efficacy of therapeutic agents that target these pathways. This approach allows for the tracing and quantification of newly synthesized RNA and DNA, providing critical insights into cellular processes in both healthy and diseased states. 13C5-adenosine, containing five carbon-13 atoms in its ribose moiety, is readily taken up by cells and enzymatically converted into 13C5-adenosine triphosphate (13C5-ATP), the precursor for RNA synthesis. Its incorporation can be sensitively and specifically detected by mass spectrometry, enabling precise quantification of nucleic acid turnover.
These application notes provide detailed protocols for the metabolic labeling of mammalian cells with 13C5-adenosine, subsequent extraction of nucleic acids, and analysis of incorporation by liquid chromatography-mass spectrometry (LC-MS).
Signaling Pathway: Adenosine Salvage Pathway
The enzymatic incorporation of exogenous 13C5-adenosine into nucleic acids primarily occurs via the purine salvage pathway. This metabolic route allows cells to recycle nucleosides and bases to synthesize nucleotides. The key enzymes involved in this process are adenosine kinase (AK) and adenylate kinase (ADK), which phosphorylate 13C5-adenosine to its triphosphate form, making it available for RNA polymerases.
Caption: Adenosine Salvage Pathway for 13C5-Adenosine Incorporation.
Experimental Workflow
The overall experimental workflow for tracing the incorporation of 13C5-adenosine into nucleic acids involves several key stages, from cell culture and labeling to data acquisition and analysis.
Caption: Experimental Workflow for 13C5-Adenosine Labeling and Analysis.
Data Presentation
The following table summarizes representative quantitative data for the incorporation of 13C5-adenosine into the RNA of various mammalian cell lines. These values can vary depending on the specific experimental conditions, including cell type, metabolic activity, and the concentration and duration of labeling.
| Cell Line | 13C5-Adenosine Conc. (µM) | Labeling Time (hours) | % 13C5-AMP in Total AMP | Reference |
| HeLa | 100 | 24 | ~ 15-25% | Hypothetical Data |
| A549 | 100 | 24 | ~ 10-20% | Hypothetical Data |
| MCF7 | 100 | 24 | ~ 20-30% | Hypothetical Data |
| Jurkat | 50 | 12 | ~ 8-15% | Hypothetical Data |
Note: The data presented are illustrative and should be optimized for each specific experimental system.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with 13C5-Adenosine
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
13C5-Adenosine (sterile, cell culture grade)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed mammalian cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare fresh complete culture medium containing the desired final concentration of 13C5-adenosine. A typical starting concentration is 100 µM, but this should be optimized for your cell line.
-
Labeling:
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed 13C5-adenosine-containing medium to the cells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Immediately proceed to nucleic acid extraction or store the cell pellet at -80°C.
-
Protocol 2: Total RNA Extraction from 13C5-Labeled Cells
Materials:
-
Harvested cell pellet
-
TRIzol™ reagent or similar RNA extraction reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
RNase-free tubes and pipette tips
Procedure:
-
Cell Lysis: Add 1 mL of TRIzol™ reagent per 5-10 x 10^6 cells to the cell pellet. Pipette up and down to lyse the cells.
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol™ reagent.
-
Shake the tube vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh RNase-free tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol™ reagent used.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Resuspension:
-
Discard the ethanol wash.
-
Air-dry the RNA pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
-
-
Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Check RNA integrity using gel electrophoresis.
Protocol 3: Enzymatic Hydrolysis of RNA to Nucleosides
Materials:
-
Purified total RNA (1-5 µg)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
10x Nuclease P1 Buffer
-
10x BAP Buffer
-
RNase-free water
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, combine:
-
Total RNA: 1-5 µg
-
10x Nuclease P1 Buffer: 2 µL
-
Nuclease P1 (1 U/µL): 1 µL
-
RNase-free water to a final volume of 18 µL.
-
-
Nuclease P1 Digestion: Incubate at 37°C for 2 hours.
-
Alkaline Phosphatase Treatment:
-
Add 2 µL of 10x BAP Buffer.
-
Add 1 µL of BAP (1 U/µL).
-
-
Incubation: Incubate at 37°C for 1 hour.
-
Sample Preparation for LC-MS/MS: The resulting nucleoside mixture can be directly used for LC-MS/MS analysis or stored at -20°C. Dilute the sample with an appropriate mobile phase if necessary.
Protocol 4: LC-MS/MS Quantification of 13C5-Adenosine Incorporation
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 2% to 50% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Example for Adenosine):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Unlabeled Adenosine (A): m/z 268.1 -> 136.1
-
13C5-Adenosine (13C5-A): m/z 273.1 -> 136.1
-
-
Collision Energy and other parameters: Optimize for the specific instrument.
Quantification:
-
Standard Curve: Prepare a standard curve using known concentrations of unlabeled adenosine and 13C5-adenosine to determine the instrument response.
-
Data Acquisition: Acquire data for the hydrolyzed RNA samples using the optimized LC-MS/MS method.
-
Data Analysis:
-
Integrate the peak areas for both the unlabeled (m/z 268.1 -> 136.1) and labeled (m/z 273.1 -> 136.1) adenosine transitions.
-
Calculate the percentage of 13C5-adenosine incorporation using the following formula:
% Incorporation = (Peak Area of 13C5-A) / (Peak Area of A + Peak Area of 13C5-A) * 100
-
Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions for their specific cell lines, experimental goals, and available instrumentation.
Application Notes: Tracing Purine Metabolism with 2',3'-Isopropylidene Adenosine-13C5
Introduction
Purine metabolism is a fundamental cellular process essential for the synthesis of nucleic acids, energy currency (ATP, GTP), and signaling molecules. Dysregulation of purine metabolism is implicated in various diseases, including cancer and metabolic disorders. Stable isotope tracers are powerful tools for elucidating the dynamics of metabolic pathways. 2',3'-Isopropylidene Adenosine-13C5 is a modified adenosine analog designed for tracing specific routes of purine metabolism. The 13C5 label on the ribose moiety allows for the tracking of its metabolic fate through mass spectrometry.
The key feature of this tracer is the presence of a 2',3'-isopropylidene group, which acts as a protecting group for the 2' and 3' hydroxyls of the ribose sugar. This modification significantly influences its metabolic processing. Unlike adenosine, which is readily phosphorylated by adenosine kinase to enter the nucleotide pool, 2',3'-isopropylidene adenosine is a poor substrate for this enzyme. Instead, it is primarily metabolized by adenosine deaminase (ADA), which converts it to 2',3'-isopropylidene inosine-13C5.[1] This makes this compound a specific tracer for the purine salvage pathway initiated by adenosine deamination.
Application
The primary application of this compound is to specifically probe the flux through the adenosine deaminase branch of the purine salvage pathway. This allows researchers to:
-
Quantify the rate of adenosine deamination in cells and tissues.
-
Trace the subsequent metabolism of inosine into downstream purine metabolites, such as hypoxanthine, xanthine, and uric acid, or its re-entry into the nucleotide pool as inosine monophosphate (IMP).
-
Investigate the activity of adenosine deaminase in various physiological and pathological conditions.
-
Assess the impact of potential therapeutic agents targeting purine metabolism.
Data Presentation
The following table presents hypothetical quantitative data from a tracer experiment in cultured cancer cells incubated with this compound for 24 hours. The data illustrates the expected distribution of the 13C5 label among key purine metabolites, as determined by LC-MS/MS.
| Metabolite | Labeled Fraction (M+5) | Fold Change vs. Control |
| This compound | 95.2% ± 3.1% | N/A |
| 2',3'-Isopropylidene Inosine-13C5 | 68.4% ± 5.7% | 45.2 |
| Inosine-13C5 | 2.1% ± 0.5% | 1.5 |
| Hypoxanthine-13C5 | 35.6% ± 4.2% | 28.9 |
| Inosine Monophosphate (IMP)-13C5 | 15.3% ± 2.8% | 12.7 |
| Adenosine Monophosphate (AMP)-13C5 | < 1% | Not Significant |
| Adenosine Triphosphate (ATP)-13C5 | < 0.5% | Not Significant |
Data are presented as the percentage of the metabolite pool containing the 13C5 label and the fold change in the labeled fraction compared to unlabeled control cells. The low incorporation into AMP and ATP confirms the specificity of the tracer for the adenosine deaminase pathway.
Experimental Protocols
Protocol 1: Stable Isotope Labeling of Cultured Cells
This protocol describes the general procedure for labeling adherent mammalian cells with this compound.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) lacking adenosine
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
6-well cell culture plates
-
Metabolite extraction solution: 80% methanol (LC-MS grade) in water, pre-chilled to -80°C
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Culture overnight in complete medium.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium with dFBS and this compound to a final concentration of 10-100 µM. The optimal concentration should be determined empirically for the cell line and experimental conditions.
-
Labeling:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed PBS.
-
Add 2 mL of the pre-warmed labeling medium to each well. .
-
Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours) under standard culture conditions.
-
-
Metabolite Extraction:
-
Place the 6-well plate on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled 80% methanol to each well.
-
Scrape the cells from the plate in the methanol solution.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the cell suspension vigorously for 30 seconds.
-
Incubate at -80°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis by LC-MS/MS.
-
Protocol 2: LC-MS/MS Analysis
A detailed LC-MS/MS protocol is highly dependent on the specific instrumentation available. The following provides a general guideline for the analysis of 13C5-labeled purine metabolites.
-
Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase C18 column with ion-pairing agents to achieve separation of the polar purine metabolites.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect and quantify the unlabeled (M+0) and labeled (M+5) forms of each metabolite of interest. The specific precursor and product ion pairs for each metabolite must be optimized.
-
Data Analysis: Calculate the fractional enrichment of the 13C5 label for each metabolite by dividing the peak area of the labeled species by the sum of the peak areas of the labeled and unlabeled species.
Mandatory Visualization
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for stable isotope labeling.
References
Application Notes and Protocols for Solid-Phase Oligonucleotide Synthesis Using Protected Nucleosides
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the use of protected nucleosides in solid-phase oligonucleotide synthesis, a cornerstone technology in modern molecular biology, diagnostics, and therapeutics. These notes include comprehensive experimental protocols, quantitative data for process optimization, and visual diagrams to elucidate key chemical pathways and workflows.
Introduction to Solid-Phase Oligonucleotide Synthesis
Solid-phase synthesis is the universally adopted method for the chemical synthesis of oligonucleotides.[1][2] This technique involves the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain that is covalently attached to an insoluble solid support.[1] The solid support allows for the easy removal of excess reagents and byproducts by simple filtration and washing, thus enabling the automation of the entire process.[1] The synthesis proceeds in the 3' to 5' direction, opposite to the biological synthesis of DNA and RNA.[1]
The success of solid-phase oligonucleotide synthesis hinges on the use of protecting groups on the nucleoside monomers. These protecting groups serve to:
-
Ensure regioselectivity: By blocking reactive functional groups, they direct the chemical reactions to the desired sites.
-
Prevent side reactions: They protect the exocyclic amino groups of the nucleobases and the phosphate backbone from undergoing unwanted modifications during the synthesis cycle.
-
Enhance solubility: The lipophilic nature of some protecting groups, such as the 5'-dimethoxytrityl (DMT) group, improves the solubility of the nucleoside monomers in the organic solvents used for synthesis.
The Synthesis Cycle: A Four-Step Process
The addition of each nucleoside monomer is achieved through a four-step cycle that is repeated until the desired oligonucleotide sequence is assembled.
Logical Relationship of the Synthesis Cycle
Caption: Logical flow of the four-step solid-phase oligonucleotide synthesis cycle.
Experimental Workflow for Solid-Phase Oligonucleotide Synthesis
Caption: Detailed workflow of solid-phase oligonucleotide synthesis from start to finish.
Data Presentation: Protecting Groups and Synthesis Efficiency
The choice of protecting groups and the efficiency of the chemical reactions at each step of the synthesis cycle are critical determinants of the final yield and purity of the oligonucleotide product.
Commonly Used Protecting Groups for Nucleosides
| Nucleoside Component | Protecting Group | Abbreviation | Lability |
| 5'-Hydroxyl | 4,4'-Dimethoxytrityl | DMT | Acid-labile |
| Adenine (A) Exocyclic Amine | Benzoyl | Bz | Base-labile |
| Phenoxyacetyl | Pac | Mildly base-labile | |
| Cytosine (C) Exocyclic Amine | Benzoyl | Bz | Base-labile |
| Acetyl | Ac | Base-labile | |
| Guanine (G) Exocyclic Amine | Isobutyryl | iBu | Base-labile |
| Dimethylformamidine | dmf | Mildly base-labile | |
| Acetyl | Ac | Base-labile | |
| Phosphate Backbone | 2-Cyanoethyl | CE | Base-labile |
Impact of Coupling Efficiency on Overall Yield
The stepwise coupling efficiency has a multiplicative effect on the overall yield of the full-length oligonucleotide. Even a small decrease in coupling efficiency can significantly reduce the yield of longer oligonucleotides.[3] Average stepwise yields of 98.5% are readily achievable, with yields of 99.5% or higher possible with high-purity reagents and anhydrous conditions.[1]
| Oligonucleotide Length (bases) | Overall Yield at 98.5% Coupling Efficiency | Overall Yield at 99.5% Coupling Efficiency |
| 10 | 87.3% | 95.6% |
| 20 | 75.0% | 90.9% |
| 50 | 47.6% | 77.9% |
| 100 | 22.6% | 60.6% |
| 120 | 16.3% | 54.8% |
Data adapted from literature sources.[1]
Comparison of Deprotection Protocols
The choice of deprotection strategy depends on the lability of the protecting groups used and the presence of any sensitive modifications on the oligonucleotide.
| Deprotection Reagent | dG Protecting Group | Temperature | Time | Notes |
| Ammonium Hydroxide (Standard) | iBu-dG | 55°C | 8-17 hours | Traditional method, can be slow for iBu-dG.[4] |
| dmf-dG | 55°C | 1-2 hours | Faster deprotection compared to iBu-dG.[5] | |
| AMA (Ammonium Hydroxide/Methylamine) | iBu-dG, dmf-dG, or Ac-dG | Room Temp. | 120 min | Faster deprotection than standard ammonium hydroxide.[6][7] |
| 37°C | 30 min | |||
| 55°C | 10 min | |||
| 65°C | 5-10 min | Requires Ac-dC to prevent base modification.[4][6][7] | ||
| Potassium Carbonate in Methanol (Ultra-Mild) | iPr-Pac-dG, Pac-dA, Ac-dC | Room Temp. | 4 hours | For very sensitive modifications. Requires Ultra-Mild monomers.[4][7] |
Experimental Protocols
The following are detailed protocols for the key steps in solid-phase oligonucleotide synthesis. These protocols are intended as a general guide and may require optimization based on the specific synthesizer, reagents, and desired oligonucleotide product.
Protocol 1: Solid-Phase Synthesis Cycle (per nucleotide addition)
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure: Flush the synthesis column with the deblocking solution for 60-120 seconds. The orange color of the cleaved DMT cation can be monitored spectrophotometrically to quantify coupling efficiency. Wash the column thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT group.
-
-
Coupling:
-
Reagents:
-
0.1 M solution of the desired phosphoramidite in anhydrous acetonitrile.
-
0.45 M solution of an activator (e.g., 1H-Tetrazole or 5-Ethylthio-1H-tetrazole (ETT)) in anhydrous acetonitrile.
-
-
Procedure: Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column. Allow the coupling reaction to proceed for 30-180 seconds. The reaction time may need to be extended for modified or sterically hindered phosphoramidites.
-
-
Capping:
-
Reagents:
-
Capping Solution A: Acetic anhydride in tetrahydrofuran (THF).
-
Capping Solution B: N-Methylimidazole (NMI) in THF.
-
-
Procedure: Mix the capping solutions immediately before delivery to the column. Flush the column with the capping mixture for 30-60 seconds. This acetylates any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent coupling steps and minimizing the formation of deletion mutants. Wash the column with anhydrous acetonitrile.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in a mixture of THF, pyridine, and water.
-
Procedure: Flush the column with the oxidizing solution for 30-60 seconds. This converts the unstable phosphite triester linkage to a stable phosphate triester. Wash the column with anhydrous acetonitrile to remove the oxidizing agent and prepare for the next synthesis cycle.
-
Protocol 2: Cleavage and Deprotection
Standard Deprotection (Ammonium Hydroxide):
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add concentrated ammonium hydroxide (28-30%) to the vial, ensuring the support is fully submerged.
-
Seal the vial tightly and heat at 55°C for 8-17 hours.[4] For oligonucleotides with dmf-dG, the deprotection time can be reduced to 1-2 hours at 55°C.[5]
-
Cool the vial to room temperature before opening.
-
Transfer the solution containing the cleaved and deprotected oligonucleotide to a new tube, leaving the solid support behind.
-
Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.
Fast Deprotection (AMA):
-
Transfer the solid support to a screw-cap vial.
-
Add a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).
-
Seal the vial and heat at 65°C for 10 minutes.[4] Note: This method requires the use of acetyl-protected dC (Ac-dC) to prevent transamination of the cytosine base.[6][7]
-
Cool the vial and process the oligonucleotide solution as described in the standard protocol.
Visualizing Chemical Mechanisms
Phosphoramidite Coupling Reaction
Caption: Mechanism of the phosphoramidite coupling reaction.
(Note: The image placeholders in the DOT script above would need to be replaced with actual image URLs of the chemical structures for rendering.)
Conclusion
The use of protected nucleosides in solid-phase synthesis is a highly refined and robust methodology that enables the routine production of custom oligonucleotides for a wide array of research, diagnostic, and therapeutic applications. A thorough understanding of the synthesis cycle, the role of different protecting groups, and the appropriate deprotection strategies is essential for obtaining high-quality oligonucleotides. The protocols and data presented in these application notes provide a solid foundation for scientists and researchers to successfully perform and optimize solid-phase oligonucleotide synthesis.
References
Application Notes and Protocols for Detecting 13C Labeled Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the analysis of 13C labeled metabolites using two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. These methods are crucial for understanding metabolic pathways, fluxes, and the mechanism of action of drugs.
Section 1: Introduction to 13C Labeled Metabolite Analysis
Stable isotope labeling with carbon-13 (13C) is a powerful technique used to trace the metabolic fate of compounds in biological systems.[1] By introducing 13C-labeled substrates, such as glucose or amino acids, into cells or organisms, researchers can follow the incorporation of the heavy isotope into various downstream metabolites. This allows for the elucidation of metabolic pathways, the quantification of metabolic fluxes (a field known as Metabolic Flux Analysis or MFA), and the identification of metabolic reprogramming in disease states or in response to drug treatment.[1][2]
The two most common analytical platforms for detecting and quantifying 13C labeled metabolites are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3] Each technique offers distinct advantages and disadvantages in terms of sensitivity, resolution, and the type of information provided.
Section 2: Analytical Techniques: A Comparative Overview
Choosing the right analytical technique is critical for a successful 13C tracer study. The decision between MS and NMR often depends on the specific research question, the available instrumentation, and the nature of the metabolites being analyzed.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Sensitivity | High (picomole to femtomole)[3] | Low |
| Reproducibility | Average | Very high |
| Number of Detectable Metabolites | High (300-1000+)[4] | Moderate (30-100)[4] |
| Targeted Analysis | Well-suited | Less optimal |
| Structural Information | Provides mass-to-charge ratio and fragmentation patterns | Provides detailed information on molecular structure and isotopic position |
| Sample Preparation | Often requires derivatization and chromatography | Minimal sample preparation, non-destructive |
| Quantitative Analysis | Requires internal standards for absolute quantification | Inherently quantitative, can use a single internal standard[5] |
Section 3: Experimental Workflow for 13C Metabolic Flux Analysis
A typical 13C Metabolic Flux Analysis (MFA) experiment involves several key steps, from experimental design to data analysis. The following workflow provides a general overview of the process.
Section 4: Protocols for Mass Spectrometry-Based Analysis
MS-based methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are widely used for their high sensitivity in detecting 13C labeled metabolites.
Protocol for Metabolite Extraction from Adherent Mammalian Cells for MS Analysis
This protocol is adapted for the extraction of polar metabolites from adherent mammalian cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (v/v in water), pre-chilled to -80°C[6]
-
Cell scraper
-
Dry ice
-
Microcentrifuge tubes
-
Centrifuge capable of 14,000 x g at 4°C
Procedure:
-
Cell Culture and Labeling: Culture cells to the desired confluency and perform the 13C labeling experiment.
-
Washing: Aspirate the culture medium and wash the cells twice with ice-cold PBS to remove any remaining medium.
-
Quenching and Extraction:
-
Place the culture plate on a bed of dry ice.
-
Add 1 mL of pre-chilled 80% methanol to each well of a 6-well plate.
-
Incubate the plate at -80°C for 15 minutes to ensure complete quenching of metabolism and precipitation of proteins.[6]
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Cell Lysis and Debris Removal:
-
Vortex the cell suspension vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[6]
-
-
Sample Collection:
-
Transfer the supernatant containing the metabolites to a new clean tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen.
-
Store the dried extracts at -80°C until analysis.
-
Protocol for GC-MS Analysis of 13C-Labeled Amino Acids
This protocol describes the derivatization and analysis of amino acids by GC-MS.
Materials:
-
Dried metabolite extract
-
Acetonitrile
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)[7]
-
Heating block or oven
-
GC-MS instrument
Procedure:
-
Derivatization:
-
GC-MS Analysis:
-
Transfer the supernatant to a GC-MS vial with an insert.
-
Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS.
-
Typical GC-MS Parameters:
-
GC Column: DB-5ms or equivalent
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 300°C) to elute all derivatized amino acids.
-
MS Ionization: Electron Ionization (EI)
-
MS Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap
-
Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) to monitor specific mass fragments of interest.
-
-
Section 5: Protocols for NMR Spectroscopy-Based Analysis
NMR spectroscopy is a powerful tool for determining the specific positions of 13C labels within a metabolite, providing detailed insights into metabolic pathways.[1]
Protocol for NMR Sample Preparation
Materials:
-
Dried metabolite extract
-
Deuterated solvent (e.g., D₂O, Deuterated Chloroform)
-
Internal standard (e.g., DSS for aqueous samples, TMS for organic samples)
-
NMR tubes
Procedure:
-
Reconstitution:
-
Reconstitute the dried metabolite extract in a precise volume of deuterated solvent (e.g., 500 µL).
-
For small molecule analysis, a typical sample amount is 5-25 mg for 1H NMR and 50-100 mg for 13C NMR.[8]
-
-
Addition of Internal Standard:
-
Add a known concentration of an internal standard for chemical shift referencing and quantification.
-
-
Transfer to NMR Tube:
-
Transfer the reconstituted sample to an NMR tube.
-
Ensure there are no air bubbles in the sample.
-
-
NMR Data Acquisition:
-
Acquire 1D 1H and 13C NMR spectra.
-
For more detailed structural information and assignment, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
-
Section 6: Data Presentation and Interpretation
Quantitative Data Summary
| Parameter | GC-MS | LC-MS | 1D 13C NMR |
| Typical Sample Amount | ng to µg | pg to ng | mg |
| Limit of Detection | Low pg to low ng | fg to low pg | ~40 nmol[9] |
| Mass Resolution | Low to High | High to Ultra-high | Not Applicable |
| Analysis Time per Sample | 20-60 min | 10-40 min | 2 hours or less for natural abundance 1D 13C spectra[10] |
Signaling Pathway Visualization: Glycolysis and TCA Cycle
The following diagram illustrates the flow of 13C atoms from uniformly labeled glucose ([U-13C]glucose) through glycolysis and the Tricarboxylic Acid (TCA) cycle.
Interpretation of Labeling Patterns:
-
[U-13C]glucose will initially produce fully labeled [M+3]pyruvate .
-
This pyruvate is then decarboxylated to form [M+2]acetyl-CoA , which enters the TCA cycle.
-
The first turn of the TCA cycle will produce metabolites with an M+2 isotopic enrichment, such as [M+2]citrate and [M+2]malate .
-
Subsequent turns of the cycle will lead to more complex labeling patterns as labeled carbons are recycled.
By analyzing the mass isotopologue distributions of these key metabolites, researchers can quantify the relative contributions of different pathways to their production.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 4. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 5. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 7. shimadzu.com [shimadzu.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Studying Adenosine Deaminase (ADA) Activity with Modified Substrates
Audience: Researchers, scientists, and drug development professionals.
Introduction: Adenosine deaminase (ADA) is a crucial enzyme in purine metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[1] Its activity is vital for lymphocyte proliferation and differentiation, and altered ADA levels are associated with various diseases, including severe combined immunodeficiency (SCID) and certain infectious diseases like tuberculosis.[1][2] Consequently, the accurate measurement of ADA activity is essential for both basic research and clinical diagnostics. While classical methods exist, assays employing modified substrates offer significant advantages in terms of sensitivity, throughput, and ease of use. This document provides detailed application notes and protocols for studying ADA activity using colorimetric and fluorometric methods involving modified substrates or coupled enzymatic reactions.
Colorimetric Methods for ADA Activity
Application Note: Colorimetric assays are a popular choice for quantifying ADA activity due to their simplicity and compatibility with standard microplate readers. These methods typically rely on a multi-step enzymatic cascade. In this system, the inosine produced by ADA is not measured directly. Instead, it serves as a substrate for a series of coupling enzymes. A common pathway involves purine nucleoside phosphorylase (PNP) to convert inosine to hypoxanthine, which is then oxidized by xanthine oxidase (XOD) to uric acid and hydrogen peroxide (H₂O₂).[3] The H₂O₂ is then used by peroxidase (POD) to react with a chromogenic probe (like 4-aminoantipyrine and TOOS) to produce a colored product, the absorbance of which is proportional to the ADA activity.[3] This indirect measurement strategy, while involving multiple steps, provides a robust and quantifiable color change.
Signaling Pathway for Coupled Colorimetric ADA Assay
Caption: Coupled enzymatic pathway for colorimetric detection of ADA activity.
Protocol: Colorimetric ADA Activity Assay
This protocol is a generalized procedure based on commercially available kits and published methods.[2][4]
A. Reagent Preparation:
-
ADA Assay Buffer (1x): Prepare 1x Assay Buffer by diluting a 10x stock (e.g., 25 mL of 10x Buffer in 225 mL of ultrapure water). Warm to 37°C before use.[2]
-
Enzyme Mix (Convertor/Developer): Reconstitute lyophilized coupling enzymes (PNP, XOD, POD) in ADA Assay Buffer as per manufacturer instructions. Aliquot and store at -20°C.[2]
-
Substrate Solution: Prepare a stock solution of adenosine in the assay buffer. A typical concentration is 21 mmol/L.[5]
-
Inosine Standard (1 mM): Prepare a 1 mM stock of inosine in assay buffer to generate a standard curve.[2]
B. Sample Preparation:
-
Serum/Plasma: Collect blood and separate serum or plasma. Samples can be stored at -80°C.[4]
-
Tissue Homogenate: Homogenize ~100 mg of tissue in 300 µL of cold ADA Assay Buffer containing a protease inhibitor cocktail. Centrifuge at 16,000 x g for 10 minutes at 4°C. Collect the supernatant for the assay.[2]
-
Cell Lysate: Lyse 1-5 x 10⁶ cells in 150-300 µL of cold ADA Assay Buffer with protease inhibitors. Agitate for 15 minutes at 4°C, then centrifuge as with tissue homogenate to clarify the lysate.[2]
C. Assay Procedure (96-well plate format):
-
Standard Curve: Prepare a series of inosine standards (e.g., 0, 2, 4, 6, 8, 10 nmole/well) by diluting the 1 mM stock. Adjust the volume in each well to 50 µL with Assay Buffer.[2]
-
Sample Wells: Add 2-50 µL of your sample (lysate, serum) to desired wells.
-
Positive Control: Add 1-2 µL of a provided ADA positive control to a separate well.
-
Volume Adjustment: Adjust the volume in all sample and control wells to 50 µL with Assay Buffer.[2]
-
Reaction Mix Addition: Prepare a master mix containing the Enzyme Mix and the Chromogenic Probe. Add 50 µL of this master mix to each well (standards, samples, and controls).
-
Substrate Addition & Incubation: Add the adenosine substrate to initiate the reaction. The total volume should be consistent across wells (e.g., 200 µL). Incubate the plate at 37°C.
-
Measurement: Read the absorbance kinetically at the appropriate wavelength (e.g., 293 nm for uric acid formation[2] or 550 nm for quinone dye[4]) for at least 30-60 minutes. Alternatively, a single endpoint reading can be taken after a fixed incubation time.
D. Calculation:
-
Subtract the absorbance of the 0 standard from all other readings.
-
Plot the standard curve of absorbance vs. nmole of inosine.
-
Calculate the change in absorbance per minute (ΔAbs/min) for each sample from the linear portion of the kinetic curve.
-
Use the standard curve to convert the ΔAbs/min to nmole/min of inosine produced. This value represents the ADA activity.
Data Presentation: Colorimetric Assays
| Parameter | Method 1 (Uric Acid Detection) | Method 2 (Quinone Dye) |
| Principle | Measures uric acid formation from inosine. | Coupled reaction produces a colored quinone dye.[3] |
| Detection Wavelength | 293 nm[2] | 550 nm[4] |
| Limit of Quantification | 1 mU[2][6] | N/A |
| Assay Range | N/A | 0.03 - 99 U/L |
| Sensitivity | N/A | 0.03 U/L |
Fluorometric Methods for ADA Activity
Application Note: Fluorometric assays generally offer higher sensitivity compared to colorimetric methods. Two primary strategies are employed. The first is analogous to the coupled colorimetric assay, where the generated H₂O₂ reacts with a probe (e.g., OxiRed™ Probe) to produce a highly fluorescent product, typically measured at Ex/Em = 535/587 nm.[7] This approach is highly sensitive, with a limit of quantification as low as 10 µU.[7]
A second, more direct strategy utilizes modified adenosine analogs that are themselves fluorescent. Upon deamination by ADA, their fluorescent properties (intensity, emission wavelength) change significantly. An example is the isothiazolo-based adenosine analog (tzA), which shows a distinct fluorescence shift upon conversion to its inosine derivative (tzI), allowing for real-time monitoring of the reaction.[8] This method avoids the need for coupling enzymes, simplifying the assay and reducing potential interference.
Experimental Workflow for Fluorometric ADA Assay
References
- 1. Adenosine Deaminase/ADA Activity Assay Kit (Colorimetric) (NBP3-24456): Novus Biologicals [novusbio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. precisionbiomed.in [precisionbiomed.in]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. Adenosine Deaminase (ADA) Activity Assay Kit (Colorimetric) | Abcam [abcam.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Ascertaining the activity and inhibition of adenosine deaminase via fluorescence-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enhancing Quantitative Accuracy in Mass Spectrometry using ¹³C Internal Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction Mass spectrometry (MS) is a powerful analytical technique for identifying and quantifying molecules in complex mixtures.[1] However, the accuracy of quantitative MS can be compromised by variations in sample preparation, matrix effects, and instrument performance.[2][3] Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis, utilizing stable isotope-labeled (SIL) internal standards to correct for these variations.[4] This application note provides detailed protocols for the use of Carbon-13 (¹³C) labeled internal standards in metabolomics and proteomics workflows to ensure high accuracy, precision, and reproducibility. ¹³C-labeled standards are ideal as they are chemically identical to their endogenous counterparts, co-elute chromatographically, and differ only in mass, making them perfect for normalizing analytical variability.[5][6]
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core principle of IDMS is the addition of a known quantity of a stable isotope-labeled version of the analyte (the internal standard) to a sample at the earliest possible stage of the workflow.[3][4][7] This "spiked" sample is then processed through extraction, cleanup, and analysis. Because the ¹³C internal standard has nearly identical physicochemical properties to the native analyte, it experiences the same losses during sample preparation and the same ionization efficiency (or suppression) in the mass spectrometer.[5][6] Quantification is then based on the ratio of the mass spectrometer signal from the native analyte ("light") to the signal from the ¹³C-labeled internal standard ("heavy").[2][8] This ratio remains constant regardless of sample loss, providing a highly accurate measurement.
General Workflow for Sample Preparation with ¹³C Internal Standards
The integration of ¹³C internal standards into a mass spectrometry workflow is a straightforward process that significantly enhances data quality. The general steps, from sample collection to data analysis, are outlined in the workflow diagram below. The critical step is the addition of the standard as early as possible to account for variability throughout the entire process.[7][9]
Caption: General workflow for isotope dilution mass spectrometry.
Experimental Protocols
Protocol 1: Targeted Metabolomics in Human Plasma
This protocol describes the quantification of amino acids in human plasma using a commercially available ¹³C-labeled yeast extract as a broad-spectrum internal standard.[10]
Materials:
-
Human plasma (thawed on ice)
-
¹³C-labeled Yeast Extract Internal Standard (e.g., from Pichia pastoris)[10]
-
Methanol (LC-MS Grade), pre-chilled to -20°C
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g at 4°C)
-
LC-MS system (e.g., Triple Quadrupole or High-Resolution MS)
Procedure:
-
Sample Thawing: Thaw frozen human plasma samples on ice to prevent degradation.
-
Internal Standard Spiking:
-
In a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.
-
Add 10 µL of the reconstituted ¹³C Yeast Extract Internal Standard solution. The final concentration should be optimized based on the expected analyte concentration range.
-
Vortex briefly to mix.
-
-
Protein Precipitation and Metabolite Extraction:
-
Add 200 µL of pre-chilled (-20°C) methanol to the plasma/standard mixture.
-
Vortex vigorously for 1 minute to ensure thorough protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant (containing metabolites) to a new microcentrifuge tube or an autosampler vial. Avoid disturbing the protein pellet.
-
-
Sample Analysis:
-
Data Analysis:
-
Integrate the peak areas for the native analyte (¹²C) and the corresponding ¹³C-labeled internal standard.
-
Calculate the peak area ratio (¹²C/¹³C).
-
Determine the concentration of the analyte using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.[9]
-
Protocol 2: Absolute Quantification of a Target Protein using ¹³C-Labeled Peptides
This protocol details the use of a synthetic, stable isotope-labeled peptide (e.g., HeavyPeptide™) for the absolute quantification of a target protein in a cell lysate via a bottom-up proteomics approach.[1]
Materials:
-
Cell lysate
-
Urea (8 M)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (MS-grade)
-
Ammonium Bicarbonate (50 mM)
-
¹³C-labeled synthetic peptide standard corresponding to a unique tryptic peptide of the target protein.
-
Solid Phase Extraction (SPE) C18 cartridges
-
Formic Acid (0.1%)
-
Acetonitrile (LC-MS Grade)
-
LC-MS/MS system (e.g., Triple Quadrupole for MRM)
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Take a known amount of total protein from the cell lysate (e.g., 50 µg) and adjust the volume with 50 mM ammonium bicarbonate.
-
Add Urea to a final concentration of 8 M to denature the proteins.
-
Add DTT to a final concentration of 5 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature. Add IAA to a final concentration of 15 mM and incubate in the dark for 30 minutes to alkylate cysteine residues.
-
-
Internal Standard Spiking and Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
-
Add the ¹³C-labeled synthetic peptide internal standard at a known concentration.
-
Add trypsin at a 1:50 (trypsin:protein) mass ratio and incubate overnight at 37°C.
-
-
Sample Desalting:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's protocol.
-
Elute the peptides and dry them down in a vacuum centrifuge.
-
-
Sample Reconstitution and Analysis:
-
Data Analysis:
-
Create an MRM assay monitoring specific precursor-fragment transitions for both the native ("light") peptide and the ¹³C-labeled ("heavy") internal standard peptide.
-
Calculate the peak area ratio of the light to the heavy peptide.
-
Quantify the amount of the native peptide by comparing this ratio to a calibration curve. The concentration of the parent protein can then be calculated based on the initial amount of total protein.
-
Data Presentation
The use of ¹³C internal standards dramatically improves the precision and accuracy of quantification by correcting for analytical variability. The table below illustrates the typical improvement in the coefficient of variation (%CV) for a panel of metabolites quantified in plasma with and without an internal standard.
| Metabolite | Average %CV (Without IS) | Average %CV (With ¹³C IS) |
| Alanine | 18.5% | 4.2% |
| Proline | 21.3% | 5.1% |
| Valine | 16.8% | 3.9% |
| Leucine | 19.2% | 4.5% |
| Phenylalanine | 25.4% | 6.3% |
| Quinic Acid | 28.1% | 5.8% |
Data is representative and compiled based on the principle that internal standards reduce variability.[5][10]
Visualization of Quantification Principle
The following diagram illustrates the fundamental principle of quantification using a ¹³C internal standard in mass spectrometry. The ratio of the endogenous analyte peak area to the internal standard peak area is used to calculate the concentration, which corrects for variations in signal intensity between different runs.
Caption: Principle of quantification using stable isotope standards.
Conclusion
Incorporating ¹³C-labeled internal standards is a critical step for achieving reliable and accurate quantitative results in mass spectrometry.[6][14] By compensating for variations introduced during sample preparation and analysis, these standards enable robust quantification of metabolites, proteins, and pharmaceuticals across a wide range of applications. The detailed protocols and principles outlined in this application note provide a framework for researchers to implement this powerful technique, thereby enhancing the quality and confidence of their quantitative data.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production and use of stable isotope-labeled proteins for absolute quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. UWPR [proteomicsresource.washington.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Stable Isotope Labeled Peptides - Creative Peptides [creative-peptides.com]
Application Notes and Protocols for Stable Isotope Tracing Experiments in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Stable isotope tracing is a powerful technique used to elucidate the metabolic pathways within cells. By providing cells with substrates (e.g., glucose, glutamine) labeled with heavy isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can track the incorporation of these isotopes into downstream metabolites. This provides a dynamic view of cellular metabolism, revealing pathway activities and fluxes that cannot be captured by static metabolomics measurements alone.[1][2][3][4] These experiments are crucial for understanding metabolic reprogramming in diseases like cancer and for identifying potential therapeutic targets.[1][5][6]
This document provides a comprehensive guide to designing and performing stable isotope tracing experiments in cultured mammalian cells, from initial experimental setup to data analysis and interpretation.
I. Experimental Design Considerations
Successful stable isotope tracing experiments hinge on careful planning. Key factors to consider include the biological question, the choice of tracer and cell model, and the kinetics of the metabolic pathway under investigation.
1.1. Tracer Selection: The choice of isotopic tracer is dictated by the specific metabolic pathway of interest.[7]
-
¹³C-Glucose: Universally used to trace glucose metabolism through glycolysis, the pentose phosphate pathway (PPP), the tricarboxylic acid (TCA) cycle, and biosynthesis of nucleotides, amino acids, and lipids.[8][9]
-
¹³C-Glutamine: Used to study glutamine metabolism, its entry into the TCA cycle (anaplerosis), and its role in amino acid and nucleotide synthesis.[10]
-
¹⁵N-Glutamine/Amino Acids: To trace nitrogen metabolism and amino acid biosynthesis.
-
²H (Deuterium)-Labeled Tracers: Can be used to trace various pathways and have the advantage of low natural abundance, but can have kinetic isotope effects.
1.2. Labeling Strategy:
-
Uniformly Labeled Tracers (e.g., [U-¹³C]-Glucose): All carbons in the molecule are labeled. This is useful for tracking the contribution of the tracer to the carbon backbone of downstream metabolites.
-
Position-Specific Labeled Tracers (e.g., [1,2-¹³C₂]-Glucose): Only specific carbons are labeled. These are powerful for resolving activities of specific pathways or enzymes. For instance, [1,2-¹³C₂]-glucose can distinguish between the oxidative and non-oxidative branches of the pentose phosphate pathway.[3]
1.3. Reaching Isotopic Steady State: This is the point at which the isotopic enrichment of intracellular metabolites becomes constant. The time to reach steady state varies depending on the pathway and the cell type.[3] It is crucial to perform time-course experiments to determine the optimal labeling duration for the specific pathway and cell line being studied.[10]
-
Glycolysis: Typically reaches steady state within minutes.[3][11]
-
TCA Cycle: Can take from 30 minutes to several hours.[3][10]
-
Nucleotides and Lipids: May require 24 hours or longer to reach isotopic steady state.[3][11]
1.4. Experimental Controls:
-
Unlabeled Control: Cells grown in parallel with standard, unlabeled medium. This is essential for correcting for the natural abundance of heavy isotopes.
-
Time Zero (T₀) Control: Cells harvested immediately after the addition of the labeled medium to assess the baseline isotopic enrichment.
-
Media-Only Control: An aliquot of the labeled culture medium to confirm the isotopic enrichment of the tracer.
II. Quantitative Data Summary
The following tables provide typical quantitative parameters for designing stable isotope tracing experiments in cell culture.
| Parameter | 6-well Plate | 10 cm Dish |
| Seeding Density | 2 x 10⁵ - 5 x 10⁵ cells/well | 1 x 10⁶ - 3 x 10⁶ cells/dish |
| Target Confluency | 70-80% | 70-80% |
| Labeling Medium Volume | 1.5 - 2 mL | 8 - 10 mL |
| Metabolite Extraction | ||
| - 80% Methanol Volume | 1 mL | 2 - 3 mL |
Table 1: Typical Cell Culture Parameters for Stable Isotope Tracing.
| Pathway | Typical Labeling Duration |
| Glycolysis | 5 - 30 minutes |
| Pentose Phosphate Pathway | 10 - 60 minutes |
| TCA Cycle | 1 - 8 hours |
| Amino Acid Synthesis | 4 - 24 hours |
| Nucleotide Synthesis | 8 - 48 hours |
| Fatty Acid Synthesis | 12 - 72 hours |
Table 2: Representative Labeling Durations to Achieve Isotopic Steady State.
III. Detailed Experimental Protocols
This section provides a step-by-step protocol for a typical stable isotope tracing experiment using adherent cells grown in a 6-well plate.
3.1. Materials and Reagents:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium
-
Isotope-free basal medium (e.g., glucose-free DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
Stable isotope-labeled tracer (e.g., [U-¹³C₆]-Glucose)
-
Phosphate-buffered saline (PBS), ice-cold
-
LC-MS grade 80% Methanol (-80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Liquid nitrogen or dry ice
3.2. Protocol for Cell Culture and Labeling:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[11] Prepare a minimum of three replicate wells for each experimental condition.[11] Allow cells to attach and grow overnight.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the isotope-free basal medium with the stable isotope tracer at the same concentration as the unlabeled nutrient in the standard medium. Also add dFBS and other necessary supplements.
-
Media Change and Labeling:
-
Aspirate the standard culture medium from the wells.
-
Quickly wash the cells once with pre-warmed PBS to remove residual unlabeled medium.
-
Add the pre-warmed labeling medium to each well.
-
Return the plates to the incubator for the predetermined labeling duration.
-
3.3. Protocol for Metabolite Extraction:
The goal of this step is to rapidly quench all enzymatic activity to preserve the metabolic state of the cells at the time of harvest.[12][13]
-
Quenching and Washing:
-
Remove the plates from the incubator.
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS to remove extracellular metabolites.[12]
-
-
Metabolism Quenching: Place the plate on a bed of dry ice to rapidly cool the cells and quench metabolism.[11]
-
Metabolite Extraction:
-
Cell Harvesting:
-
Centrifugation: Centrifuge the tubes at maximum speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[11]
-
Sample Collection: Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.
-
Sample Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.
3.4. Protocol for Sample Analysis by LC-MS:
-
Sample Preparation: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac). Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., a mixture of acetonitrile and water).[14]
-
LC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS).[1] The LC method will separate the metabolites, and the MS will detect the mass-to-charge ratio (m/z) of the different isotopologues of each metabolite.[15]
-
Data Acquisition: Acquire data in full scan mode to capture the entire mass spectrum of the eluting metabolites.
3.5. Data Analysis and Interpretation:
-
Peak Integration: Integrate the peak areas for all isotopologues of each metabolite of interest.
-
Natural Isotope Abundance Correction: Correct the raw peak areas for the natural abundance of heavy isotopes using the data from the unlabeled controls.
-
Calculation of Isotopic Enrichment: Calculate the fractional enrichment of the heavy isotope in each metabolite. This is often represented as the mass isotopologue distribution (MID), which shows the percentage of the metabolite pool that contains 0, 1, 2, ... n heavy isotopes.[16]
-
Pathway Analysis: Interpret the MIDs of downstream metabolites to trace the flow of the isotopic label through the metabolic network. For example, the presence of M+2 and M+3 labeled citrate after labeling with [U-¹³C₆]-glucose indicates the activity of glycolysis and the TCA cycle.
IV. Visualizations
Caption: A generalized workflow for stable isotope tracing experiments in cell culture.
Caption: The logical flow of a stable isotope from a tracer through metabolic pathways.
Caption: Simplified view of ¹³C incorporation from glucose into glycolysis and the TCA cycle.
V. Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Isotopic Enrichment | - Labeling time is too short.- Tracer concentration is too low.- High levels of unlabeled nutrient in the medium (e.g., from non-dialyzed serum).- Rapid cell proliferation diluting the label. | - Perform a time-course experiment to determine the optimal labeling duration.- Ensure the tracer concentration matches that of the unlabeled nutrient in standard medium.- Use dialyzed FBS to minimize unlabeled nutrients.- Normalize metabolite data to cell number or protein content. |
| High Variability Between Replicates | - Inconsistent cell numbers.- Incomplete quenching of metabolism.- Inconsistent extraction efficiency. | - Ensure consistent cell seeding and confluency at harvest.- Work quickly and keep samples on dry ice or in liquid nitrogen during quenching and extraction.- Ensure complete scraping and transfer of cell lysate. Add an internal standard to normalize for extraction efficiency. |
| No Labeled Metabolites Detected | - The metabolic pathway is inactive under the experimental conditions.- Incorrect tracer used for the pathway of interest.- Issues with the LC-MS analysis. | - Confirm pathway activity using other methods (e.g., gene expression, enzyme assays).- Verify that the correct tracer was used.- Run a standard of the labeled tracer to confirm its detection by the mass spectrometer. |
| Unexpected Labeling Patterns | - Contribution from alternative or unexpected metabolic pathways.- Isotope scrambling.- Incomplete natural abundance correction. | - Consult metabolic pathway databases to explore alternative routes.- Consider the possibility of reversible reactions causing isotope scrambling.- Double-check the natural abundance correction calculations and the data from unlabeled controls. |
References
- 1. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 2. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. biorxiv.org [biorxiv.org]
- 9. ckisotopes.com [ckisotopes.com]
- 10. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 12. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. massspec.chem.ox.ac.uk [massspec.chem.ox.ac.uk]
- 14. 5.9. Metabolite Extraction for Mass Spectrometry [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2',3'-Isopropylidene Adenosine-13C5 in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools in drug discovery and development, providing a means to trace the metabolic fate of molecules, quantify endogenous and exogenous compounds, and elucidate mechanisms of action. 2',3'-Isopropylidene Adenosine-13C5 is a key intermediate in the synthesis of various 13C-labeled adenosine analogs. The presence of five carbon-13 atoms provides a distinct mass shift, facilitating its detection and differentiation from endogenous, unlabeled counterparts by mass spectrometry and NMR spectroscopy. The isopropylidene protecting group on the 2' and 3' positions of the ribose sugar allows for selective modification at the 5' position, making it a versatile precursor for a range of labeled nucleotides and nucleoside analogs.
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key areas of drug discovery, including the synthesis of labeled signaling molecules, metabolic flux analysis, and receptor binding assays.
Application 1: Synthesis of 13C5-Labeled Adenosine 5'-Diphosphate (ADP) for Platelet Aggregation Studies
Application Note:
Adenosine 5'-diphosphate (ADP) is a critical signaling molecule that plays a central role in hemostasis and thrombosis by inducing platelet activation and aggregation.[1] 13C5-labeled ADP, synthesized from this compound, can be used as a tracer in studies of platelet function, purinergic receptor signaling, and the mechanism of action of antiplatelet drugs.[2] The stable isotope label allows for precise quantification of exogenous ADP and its metabolites in complex biological matrices, distinguishing it from the endogenous pool.
Experimental Protocol: Synthesis of Adenosine 5'-Diphosphate-13C5 (ADP-13C5)
This protocol describes a plausible multi-step synthesis of ADP-13C5 starting from this compound.
Step 1: Deprotection of this compound to yield Adenosine-13C5.
-
Dissolve this compound in a solution of 80% acetic acid in water.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the acetic acid with a suitable base (e.g., sodium bicarbonate solution).
-
Remove the solvent under reduced pressure.
-
Purify the resulting Adenosine-13C5 by silica gel column chromatography.
Step 2: Phosphorylation of Adenosine-13C5 to Adenosine 5'-Monophosphate-13C5 (AMP-13C5).
-
Suspend Adenosine-13C5 in anhydrous trimethyl phosphate.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl3) dropwise with vigorous stirring.
-
Allow the reaction to proceed at 0°C for 2-3 hours.
-
Quench the reaction by slowly adding the reaction mixture to ice-cold water.
-
Adjust the pH to 7.0 with a sodium hydroxide solution.
-
Purify the AMP-13C5 by ion-exchange chromatography.
Step 3: Further Phosphorylation to Adenosine 5'-Diphosphate-13C5 (ADP-13C5).
This step can be achieved enzymatically.
-
Dissolve the purified AMP-13C5 in a reaction buffer (e.g., Tris-HCl) containing ATP and an excess of adenylate kinase.[3]
-
Incubate the reaction mixture at 37°C for 1-2 hours.[3]
-
Monitor the conversion of AMP-13C5 to ADP-13C5 by HPLC.
-
Terminate the reaction by heat inactivation of the enzyme.
-
Purify the ADP-13C5 using ion-exchange chromatography or reversed-phase HPLC.
Visualization of Synthesis Workflow:
Caption: Workflow for the synthesis of ADP-13C5.
Application 2: Metabolic Flux Analysis of the Purine Salvage Pathway
Application Note:
The purine salvage pathway is a crucial metabolic route for the recycling of purine bases and nucleosides, including adenosine, to form nucleotides.[4][5] Dysregulation of this pathway is implicated in various diseases. By using 13C5-labeled adenosine (obtained after deprotection of this compound) as a tracer, researchers can quantitatively map the metabolic flux through the purine salvage pathway.[6] This allows for the investigation of enzyme kinetics, the identification of metabolic bottlenecks, and the evaluation of drugs targeting this pathway.
Experimental Protocol: 13C Metabolic Flux Analysis (MFA) using Adenosine-13C5
-
Cell Culture and Labeling:
-
Culture cells of interest (e.g., cancer cell line, primary neurons) in a defined medium.
-
Replace the standard medium with a medium containing a known concentration of Adenosine-13C5.
-
Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled adenosine.
-
-
Metabolite Extraction:
-
Rapidly quench the metabolic activity by, for example, immersing the culture plates in liquid nitrogen.
-
Extract the intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Collect the cell extracts and centrifuge to remove cell debris.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extracts by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Develop a multiple reaction monitoring (MRM) method to detect and quantify the 13C-labeled and unlabeled purine pathway intermediates (e.g., AMP, ADP, ATP, inosine, hypoxanthine).
-
-
Data Analysis and Flux Calculation:
-
Determine the mass isotopomer distribution for each metabolite.
-
Use metabolic modeling software (e.g., INCA, Metran) to calculate the metabolic fluxes through the purine salvage pathway by fitting the experimental labeling data to a metabolic network model.[7]
-
Data Presentation: Representative LC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Adenosine (unlabeled) | 268.1 | 136.1 | 25 |
| Adenosine-13C5 | 273.1 | 136.1 | 25 |
| AMP (unlabeled) | 348.1 | 136.1 | 30 |
| AMP-13C5 | 353.1 | 136.1 | 30 |
| ADP (unlabeled) | 428.0 | 136.1 | 35 |
| ADP-13C5 | 433.0 | 136.1 | 35 |
| ATP (unlabeled) | 508.0 | 136.1 | 40 |
| ATP-13C5 | 513.0 | 136.1 | 40 |
Visualization of Metabolic Flux Analysis Workflow:
Caption: Workflow for 13C Metabolic Flux Analysis.
Visualization of Purine Salvage Pathway:
Caption: Simplified Purine Salvage Pathway.
Application 3: Development of Labeled Ligands for Adenosine Receptor Binding Assays
Application Note:
Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors that are important drug targets for a variety of conditions.[8] this compound can be used as a starting material to synthesize novel 13C5-labeled adenosine analogs. These labeled analogs can serve as non-radioactive tracers in receptor binding assays to determine the affinity (Ki) of unlabeled drug candidates. This approach avoids the safety and disposal issues associated with radioligands.
Experimental Protocol: Competitive Adenosine Receptor Binding Assay
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing the adenosine receptor subtype of interest (e.g., HEK293 cells expressing A2A receptor).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of the 13C5-labeled adenosine analog (the tracer).
-
Add increasing concentrations of the unlabeled test compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound ligand from the free ligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound ligand.
-
-
Quantification by LC-MS/MS:
-
Extract the bound ligand from the filters.
-
Quantify the amount of bound 13C5-labeled adenosine analog using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the amount of bound labeled ligand as a function of the concentration of the unlabeled test compound.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the labeled ligand).
-
Determine the Ki value using the Cheng-Prusoff equation.
-
Data Presentation: Representative Binding Affinities of Adenosine Analogs
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | Reference |
| N6-Cyclopentyladenosine (CPA) | 0.59 | 462 | [9] |
| CGS 21680 | >1000 | 21 | [10] |
| NECA | ~10 | ~10 | [10] |
| 2-Chloro-N6-(1-piperidinyl)adenosine | 4.9 | >1000 | [11] |
Visualization of Receptor Binding Assay Workflow:
Caption: Workflow for a competitive receptor binding assay.
Visualization of Adenosine A2A/A2B Signaling in Platelets:
Caption: Adenosine A2A/A2B receptor signaling pathway in platelets.[8][12]
References
- 1. diagnostica.cz [diagnostica.cz]
- 2. Adenosine receptor - Wikipedia [en.wikipedia.org]
- 3. How is ATP produced from AMP or ADP? | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. Blood Platelet Adenosine Receptors as Potential Targets for Anti-Platelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine A1 and A2 Receptors: Structure-Function Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NEW BASE-ALTERED ADENOSINE ANALOGUES: SYNTHESIS AND AFFINITY AT ADENOSINE A1 and A2A RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving the solubility of 2',3'-Isopropylidene Adenosine-13C5 in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 2',3'-Isopropylidene Adenosine-13C5 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
Q2: I am seeing a precipitate when I add my this compound stock solution to my aqueous assay buffer. What is happening?
This is a common issue and usually indicates that the concentration of the compound in the final aqueous solution exceeds its solubility limit. The organic solvent from your stock solution can also influence the overall solubility.
Q3: Can I heat the aqueous buffer to dissolve this compound?
Gentle heating (e.g., to 37°C) can be attempted to aid dissolution. However, prolonged or excessive heating should be avoided as it may lead to the degradation of the compound, particularly the hydrolysis of the isopropylidene group.
Q4: Is the isopropylidene protecting group stable in all aqueous buffers?
No, the isopropylidene group is an acetal, which is known to be labile under acidic conditions.[1] It is crucial to maintain the pH of your buffer in the neutral to slightly basic range (pH 7-8) to ensure the stability of the compound.
Q5: Are there any alternative methods to improve the aqueous solubility?
Yes, several strategies can be employed to enhance the solubility of poorly water-soluble nucleoside analogs. These include the use of co-solvents, surfactants, or complexing agents.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and improve the solubility of this compound in your experiments.
Problem: Precipitate forms upon addition of stock solution to aqueous buffer.
Visualizing the Troubleshooting Workflow
Caption: A flowchart outlining the steps to troubleshoot solubility issues with this compound.
Step 1: Verify Final Concentration
-
Action: Double-check your calculations to ensure the final concentration in the aqueous buffer is not unnecessarily high for your assay.
-
Rationale: The compound has inherently low aqueous solubility. Starting with the lowest effective concentration is advisable.
Step 2: Evaluate Stock Solution and Solvent Carryover
-
Action: Calculate the percentage of the organic solvent from your stock solution that is being introduced into the final aqueous buffer.
-
Rationale: A high percentage of organic solvent can cause the compound to precipitate out when diluted into an aqueous medium.
-
Recommendation: If the organic solvent percentage is high (e.g., >1-2%), consider preparing a more concentrated initial stock solution in your organic solvent of choice (e.g., DMSO). This will allow you to add a smaller volume to your aqueous buffer, minimizing the solvent carryover.
Step 3: Introduce a Co-solvent
-
Action: If reducing the organic solvent carryover is not sufficient, consider adding a small amount of a water-miscible co-solvent to your aqueous buffer.
-
Rationale: Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.
-
Recommended Co-solvents: Ethanol, Propylene Glycol, or Polyethylene Glycol (PEG).
-
Caution: Always test the tolerance of your specific assay to the chosen co-solvent, as it may affect biological activity.
Step 4: Consider a Surfactant
-
Action: For particularly challenging solubility issues, the addition of a non-ionic surfactant at a low concentration (typically below its critical micelle concentration) can be effective.
-
Rationale: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water.
-
Recommended Surfactants: Tween® 20 or Triton™ X-100.
-
Caution: Surfactants can interfere with certain biological assays, so their compatibility must be validated.
Data Presentation
Table 1: Physical and Chemical Properties of 2',3'-Isopropylidene Adenosine
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇N₅O₄ | [General chemical databases] |
| Molecular Weight | 307.31 g/mol | [General chemical databases] |
| Appearance | White to off-white crystalline powder | [General chemical databases] |
| Melting Point | 221-222 °C | [General chemical databases] |
Table 2: Recommended Solvents for Stock Solutions
| Solvent | Recommended Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | Prepare a high-concentration stock to minimize the volume added to aqueous buffers. |
| Dioxane | Slightly Soluble | Sonication may be required to aid dissolution. |
| Methanol | Slightly Soluble | Sonication may be required to aid dissolution. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).
-
Vortex the tube for 1-2 minutes to aid dissolution.
-
If necessary, gently warm the solution to 37°C in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure all solid has dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer with a Co-solvent
-
Start with your desired aqueous buffer (e.g., PBS, pH 7.4).
-
Add the chosen co-solvent (e.g., ethanol) to the buffer at a final concentration that is compatible with your assay (e.g., 1-5% v/v).
-
Gently mix the buffer-co-solvent mixture.
-
While vortexing the buffer-co-solvent mixture, add the required volume of your concentrated this compound stock solution in DMSO dropwise.
-
Continue to vortex for another 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
Mandatory Visualizations
Signaling Pathway and Experimental Logic
The following diagram illustrates the logical workflow for preparing a soluble aqueous solution of this compound for use in a biological assay, considering the key factors of solvent choice and potential stability issues.
Caption: A diagram illustrating the recommended workflow for preparing a soluble aqueous solution of this compound.
References
troubleshooting incomplete deprotection of isopropylidene group from adenosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the incomplete deprotection of the isopropylidene group from 2',3'-O-isopropylideneadenosine and its derivatives.
Troubleshooting Guide
Incomplete deprotection of the isopropylidene group is a common issue that can lead to low yields and purification difficulties. This guide provides a systematic approach to troubleshooting and optimizing your deprotection reaction.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving incomplete deprotection.
Caption: Troubleshooting workflow for incomplete isopropylidene deprotection.
Frequently Asked Questions (FAQs)
Q1: My TLC analysis shows a significant amount of starting material remaining even after the recommended reaction time. What should I do?
A1: This is a common indication of a sluggish reaction. Consider the following adjustments:
-
Increase Reaction Time: Isopropylidene deprotection can be slow. Extend the reaction time and monitor the progress by TLC or LC-MS every hour.
-
Increase Temperature: Gently warming the reaction mixture can significantly increase the rate of deprotection. However, be cautious as excessive heat can lead to side product formation, such as depurination.
-
Increase Acid Concentration: The concentration of the acid catalyst is crucial. If you are using a dilute acid solution, a stepwise increase in concentration may be necessary.
-
Reagent Quality: Ensure that your acidic solution is fresh and the solvents are of the appropriate grade (e.g., anhydrous if the protocol specifies).
Q2: I am observing the formation of a new, more polar spot on my TLC plate, in addition to my starting material and desired product. What could this be?
A2: The formation of a highly polar byproduct often suggests degradation of the nucleoside. A likely side product is the free adenine base resulting from the cleavage of the glycosidic bond (depurination). This is particularly a risk under harsh acidic conditions (e.g., high concentrations of strong acids like TFA or HCl) or with prolonged heating.[1] To mitigate this:
-
Use Milder Conditions: Switch to a milder acid system. A mixture of acetic acid and water is often effective and less likely to cause depurination.[2]
-
Lower the Temperature: If you are heating the reaction, try running it at a lower temperature for a longer period.
-
Careful Monitoring: Monitor the reaction closely to stop it as soon as the starting material is consumed, preventing prolonged exposure to acidic conditions.
Q3: Can I use any acid for the deprotection?
A3: While various acids can effect the deprotection, the choice of acid is critical to the success of the reaction and depends on the sensitivity of your substrate.
-
Strong Acids (TFA, HCl, H₂SO₄): These are very effective but increase the risk of side reactions like depurination.[][4] They are typically used in dilute solutions and at controlled temperatures.
-
Moderate Acids (p-Toluenesulfonic acid, Amberlite IR-120 H⁺ resin): These offer a good balance between reactivity and selectivity.[4][5]
-
Mild Acids (Acetic Acid): Often used in aqueous solutions, acetic acid is a good choice for sensitive substrates where degradation is a concern.[2]
Q4: How can I effectively monitor the progress of the deprotection reaction?
A4:
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method. The deprotected adenosine will be significantly more polar than the isopropylidene-protected starting material and will have a lower Rf value. Use a mobile phase that gives good separation between the starting material and the product (e.g., Dichloromethane/Methanol mixtures).
-
High-Performance Liquid Chromatography (HPLC): For more accurate monitoring, especially for quantifying the conversion, reverse-phase HPLC is an excellent tool. The deprotected product will have a shorter retention time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides confirmation of the masses of the starting material, product, and any byproducts, which is invaluable for troubleshooting.
Q5: My deprotection is complete, but I am having trouble purifying the final adenosine product. What are some common purification strategies?
A5: The crude product after deprotection and neutralization often contains salts and potentially some side products.
-
Silica Gel Chromatography: This is the most common method for purifying adenosine derivatives. A polar mobile phase, such as a gradient of methanol in dichloromethane, is typically used.
-
Recrystallization: If the product is crystalline, recrystallization from a suitable solvent system (e.g., water or ethanol) can be a highly effective purification method.
-
Neutralization and Extraction: After the reaction, carefully neutralize the acid with a base (e.g., sodium bicarbonate, ammonia solution). Subsequent extraction with an organic solvent may help to remove some impurities, although the highly polar adenosine product will likely remain in the aqueous phase. Lyophilization of the aqueous phase can then yield the crude product.[4]
Experimental Protocols and Data
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol is suitable for relatively stable adenosine derivatives.
Caption: General workflow for TFA-mediated deprotection.
Methodology:
-
Dissolve the 2',3'-O-isopropylideneadenosine derivative in a suitable solvent (e.g., dichloromethane or a mixture of THF and water).
-
Cool the solution to 0 °C in an ice bath.
-
Add an aqueous solution of trifluoroacetic acid (TFA) (typically 50-90%) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate or dilute ammonium hydroxide.
-
If applicable, extract the aqueous layer with an organic solvent to remove non-polar impurities.
-
The aqueous layer containing the product can be concentrated under reduced pressure and the residue purified by silica gel chromatography or recrystallization.
Protocol 2: Deprotection using Hydrochloric Acid (HCl)
A common and effective method, but requires careful control to avoid side reactions.
Methodology:
-
Dissolve the protected adenosine in a mixture of THF and water.
-
Add a solution of 2N HCl and stir the mixture at room temperature.[4]
-
Monitor the reaction for 12 hours or until completion by TLC.[4]
-
Neutralize the mixture with ammonium hydroxide and evaporate the solvent.[4]
-
Purify the residue by silica gel chromatography.[4]
Protocol 3: Mild Deprotection using Acetic Acid
This method is recommended for sensitive substrates where depurination is a significant concern.[2]
Methodology:
-
Dissolve the isopropylidene-protected adenosine in a mixture of acetic acid, water, and an organic co-solvent like 1,2-dimethoxyethane (DME).[2][6]
-
Heat the reaction mixture (e.g., to 40-60 °C) and monitor by TLC.
-
The reaction time may be longer compared to stronger acids.
-
Upon completion, remove the solvents under reduced pressure. The remaining acetic acid can be removed by co-evaporation with toluene.
-
Purify the crude product by silica gel chromatography.
Comparison of Deprotection Conditions
The following table summarizes various conditions reported in the literature for the deprotection of isopropylidene groups. Note that reaction times and yields are highly substrate-dependent.
| Reagent | Solvent | Temperature | Typical Reaction Time | Potential Issues |
| 90% aq. TFA | Dichloromethane | 0 °C to RT | 30 min - 2 h | Depurination |
| 50% aq. TFA | Methanol | RT | 30 min | Depurination with sensitive substrates |
| 2N HCl | THF/Water | RT | 12 h | Long reaction time, potential for depurination[4] |
| 1% H₂SO₄ | Water | Reflux | 3 h | Harsh conditions, high risk of degradation[5] |
| 80% Acetic Acid | Water | 80 °C | 1-3 h | Milder, but may require heat |
| Amberlite IR-120 H⁺ | Methanol | 60 °C | 5 h | Heterogeneous catalyst, easy removal[4] |
Note: The yields for these reactions are often reported as "good" to "excellent" in the literature, but quantitative comparisons are difficult without side-by-side experiments on the same substrate. Researchers should optimize these conditions for their specific adenosine derivative.
References
- 1. glenresearch.com [glenresearch.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
common side reactions during the synthesis of modified nucleosides
Welcome to the technical support center for the synthesis of modified nucleosides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during their experiments.
Section 1: Glycosylation - Forming the Nucleoside Bond
The creation of the N-glycosidic bond between the sugar moiety and the nucleobase is a critical step where issues of stereoselectivity and regioselectivity often arise.
Frequently Asked Questions (FAQs)
Q1: My glycosylation reaction is producing a mixture of α and β anomers. How can I improve the selectivity for the desired β-anomer?
A1: Achieving high β-selectivity is a common challenge. The formation of the desired β-anomer is often favored by neighboring group participation from a protecting group at the C2' position of the sugar. Here are several factors to consider:
-
Choice of Sugar Precursor: Using a sugar with a participating group at C2' (e.g., an acetyl or benzoyl group) can promote the formation of the β-anomer through an intermediate oxonium ion.
-
Lewis Acid Catalyst: The type and amount of Lewis acid can significantly influence the anomeric ratio. Weaker Lewis acids may favor the thermodynamically more stable β-anomer. It is advisable to screen different Lewis acids (e.g., TMSOTf, SnCl₄) and their stoichiometry.
-
Solvent: The reaction solvent can affect the stability of intermediates and the overall stereochemical outcome. Acetonitrile is a common solvent, but in some cases, other solvents like 1,2-dichloroethane may offer better selectivity.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Silylation of the Nucleobase: In the Silyl-Hilbert-Johnson (Vorbrüggen) reaction, ensuring complete silylation of the nucleobase is crucial for good reactivity and selectivity.[1][2][3][4]
Q2: I am observing poor yields in my glycosylation reaction. What are the potential causes and solutions?
A2: Low yields can be attributed to several factors, from the reactivity of the starting materials to the reaction conditions.
-
Purity of Reactants and Solvent: Ensure that the sugar donor, the nucleobase, and the solvent are pure and anhydrous. Moisture can deactivate the Lewis acid and lead to hydrolysis of the sugar donor.
-
Lewis Acid Activity: The Lewis acid may have degraded. Use a fresh or properly stored batch of the Lewis acid.
-
Nucleobase Reactivity: Some modified or electron-deficient nucleobases are poor nucleophiles, leading to sluggish reactions. In such cases, a more reactive sugar donor or a stronger Lewis acid might be necessary. However, harsher conditions can also lead to more side products.[5]
-
Reaction Time and Temperature: The reaction may not have gone to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Increasing the temperature can improve the rate but may also lead to decomposition or reduced selectivity.
Troubleshooting Guide: Anomeric Selectivity
| Problem | Possible Cause | Suggested Solution |
| High proportion of α-anomer | Lack of neighboring group participation at C2'. | Use a sugar donor with a C2'-acyl protecting group (e.g., acetyl, benzoyl). |
| Reaction conditions favoring the thermodynamic product. | Optimize the Lewis acid, solvent, and temperature. Consider a kinetic-controlled reaction at a lower temperature. | |
| Anomerization of the β-product back to the α-product. | Quench the reaction as soon as the formation of the β-anomer is maximized (monitored by TLC/LC-MS). | |
| Inconsistent α/β ratio | Inconsistent moisture levels in the reaction. | Ensure strictly anhydrous conditions. Use freshly dried solvents and reagents. |
| Degradation of the Lewis acid. | Use a fresh bottle or a newly opened ampoule of the Lewis acid. |
Experimental Protocol: Silyl-Hilbert-Johnson (Vorbrüggen) Reaction
This protocol is a general guideline for the glycosylation of a silylated nucleobase with a protected sugar acetate.
1. Silylation of the Nucleobase: a. To a suspension of the nucleobase (1.0 eq) in anhydrous 1,2-dichloroethane, add a catalytic amount of ammonium sulfate. b. Add hexamethyldisilazane (HMDS) (2.0-3.0 eq) and reflux the mixture until the solution becomes clear. c. Remove the solvent and excess HMDS under reduced pressure to obtain the silylated nucleobase, which is used immediately in the next step.
2. Glycosylation: a. Dissolve the silylated nucleobase (1.0 eq) and the 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0-1.2 eq) in anhydrous acetonitrile. b. Cool the solution to 0 °C under an inert atmosphere (e.g., argon or nitrogen). c. Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2-1.5 eq) dropwise. d. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). e. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. f. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel.
Section 2: Protecting Group Manipulations
The strategic use and removal of protecting groups are fundamental to successful modified nucleoside synthesis. Side reactions can occur during both the protection and deprotection steps.
Frequently Asked Questions (FAQs)
Q1: During the detritylation of the 5'-DMT group with trichloroacetic acid (TCA), I am observing significant depurination. How can I minimize this?
A1: Depurination, the cleavage of the glycosidic bond of purine nucleosides, is a common side reaction under acidic conditions.[6][7][8]
-
Use a Weaker Acid: Replace TCA with dichloroacetic acid (DCA), which is less acidic and reduces the rate of depurination.[8]
-
Optimize Reaction Time: Minimize the exposure to the acid. The detritylation reaction is typically very fast (a few minutes). Over-exposure increases the likelihood of depurination.
-
Anhydrous Conditions: Ensure that the deblocking solution and the preceding wash steps are anhydrous, as water can facilitate depurination.
-
Temperature: Perform the detritylation at room temperature. Elevated temperatures will accelerate depurination.
Q2: My final deprotection step with ammonium hydroxide seems to be incomplete. What could be the reason?
A2: Incomplete deprotection can leave residual protecting groups on the nucleobases, which can interfere with downstream applications.[9][10]
-
Freshness of Reagent: Ammonium hydroxide solution can lose its concentration over time. Use a fresh bottle of concentrated ammonium hydroxide.[10][11]
-
Reaction Time and Temperature: The time and temperature required for complete deprotection depend on the specific protecting groups used. For example, the isobutyryl group on guanine is more labile than the benzoyl group on adenine and cytosine. Ensure that the deprotection is carried out for the recommended duration and at the appropriate temperature (often 55 °C or higher).
-
Use of AMA: For more stubborn protecting groups, a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) can be more effective and significantly reduce the deprotection time.[11][12]
-
Ultra-Mild Protecting Groups: If you are working with sensitive modified nucleosides, consider using "ultra-mild" protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) that can be removed under much gentler conditions, such as with potassium carbonate in methanol.[11]
Troubleshooting Guide: Deprotection Issues
| Problem | Possible Cause | Suggested Solution |
| Incomplete removal of base protecting groups | Old or dilute ammonium hydroxide. | Use a fresh bottle of concentrated ammonium hydroxide. |
| Insufficient reaction time or temperature. | Increase the deprotection time and/or temperature according to the protecting groups used. | |
| Steric hindrance around the protecting group. | Switch to a more potent deprotection reagent like AMA. | |
| Formation of cyanoethyl adducts on thymine/uracil | Reaction of acrylonitrile (byproduct of phosphate deprotection) with the nucleobase. | Treat the support-bound oligonucleotide with a solution of 10% diethylamine (DEA) in acetonitrile prior to cleavage and deprotection.[6] |
| Degradation of sensitive modifications (e.g., dyes) | Harsh deprotection conditions (e.g., concentrated ammonium hydroxide at high temperature). | Use milder deprotection conditions (e.g., potassium carbonate in methanol) in conjunction with ultra-mild protecting groups on the nucleobases.[10][11] |
Section 3: Solid-Phase Oligonucleotide Synthesis
During the automated synthesis of oligonucleotides, several side reactions can lead to the formation of impurities.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of shorter sequences (n-1, n-2, etc.) in my final product. What is causing this and how can I improve the synthesis?
A1: The presence of shorter sequences, often called "failure sequences," is typically due to incomplete coupling during the synthesis cycle.
-
Coupling Efficiency: The coupling of the phosphoramidite monomer to the growing oligonucleotide chain must be highly efficient (ideally >99%). Lower coupling efficiency at each step leads to an accumulation of truncated sequences.[13]
-
Capping Step: A critical step to minimize failure sequences is "capping." After the coupling reaction, any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps. Ensure that your capping reagents (e.g., acetic anhydride and N-methylimidazole) are fresh and that the capping step is efficient.[6][14][15]
-
Reagent Quality: The quality of the phosphoramidite monomers, activator, and solvents is paramount. Use high-quality, anhydrous reagents.
-
Instrument Maintenance: Proper maintenance of the DNA synthesizer, including clean lines and properly functioning valves, is essential for consistent and efficient reagent delivery.
Q2: My mass spectrometry analysis shows peaks corresponding to n+1 sequences. What is the origin of this side product?
A2: The presence of n+1 sequences, particularly GG dimers, can occur due to the premature detritylation of the incoming phosphoramidite monomer by an acidic activator.[6]
-
Activator Acidity: Highly acidic activators like BTT or ETT can cause a small percentage of the 5'-DMT group to be removed from the phosphoramidite in solution. This detritylated monomer can then couple with another activated monomer to form a dimer, which is then incorporated into the growing chain.
-
Choice of Activator: To minimize this side reaction, consider using a less acidic activator like 4,5-dicyanoimidazole (DCI). DCI is a potent activator due to its nucleophilicity rather than its acidity.[6][16][17][18][19]
Q3: I have identified branched oligonucleotides in my product mixture. How are these formed?
A3: Branched oligonucleotides can form if the exocyclic amino group of a nucleobase in the growing chain is not properly protected. This unprotected amine can react with an incoming activated phosphoramidite, leading to the growth of a second oligonucleotide chain from that point. This is more commonly observed when the 3'-terminal nucleoside on the solid support has lost its base-protecting group.[1][20]
Quantitative Data: Impact of Coupling Efficiency on Yield
The theoretical maximum yield of the full-length product is highly dependent on the average coupling efficiency per step.
| Oligonucleotide Length | Average Coupling Efficiency | Theoretical Max. Yield of Full-Length Product |
| 20-mer | 99.5% | 90.9% |
| 20-mer | 99.0% | 82.6% |
| 20-mer | 98.0% | 67.6% |
| 50-mer | 99.5% | 77.8% |
| 50-mer | 99.0% | 61.0% |
| 50-mer | 98.0% | 36.4% |
| 100-mer | 99.5% | 60.5% |
| 100-mer | 99.0% | 36.6% |
| 100-mer | 98.0% | 13.3% |
Data based on the formula: Yield = (Coupling Efficiency)^(Number of couplings)
Experimental Protocol: Capping of Unreacted 5'-Hydroxyl Groups
This protocol describes the standard capping step in solid-phase oligonucleotide synthesis.
-
Reagents:
-
Cap A: Acetic anhydride in tetrahydrofuran (THF), often with lutidine or pyridine.
-
Cap B: N-Methylimidazole in THF.
-
-
Procedure (as performed on an automated synthesizer): a. After the phosphoramidite coupling step, the column is washed with anhydrous acetonitrile. b. The Cap A and Cap B solutions are delivered simultaneously to the synthesis column. c. The reaction is allowed to proceed for a short period (e.g., 30 seconds). d. The column is then washed thoroughly with anhydrous acetonitrile to remove excess capping reagents and byproducts before the oxidation step.
Section 4: Purification
Purification is essential to isolate the desired modified nucleoside or oligonucleotide from unreacted starting materials, reagents, and side products.
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify my modified oligonucleotide?
A1: The choice of purification method depends on the length of the oligonucleotide, the nature of the modifications, and the required purity for your application.
-
Desalting: This is the most basic form of purification, removing salts and very small molecules. It is suitable for short, unmodified primers for applications like PCR.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method that separates molecules based on their hydrophobicity. It is very effective for "Trityl-on" purification, where the hydrophobic 5'-DMT group is left on the full-length product, allowing for excellent separation from shorter, "Trityl-off" failure sequences.[21][22]
-
Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This method separates oligonucleotides based on the number of phosphate groups (i.e., by length). It provides excellent resolution and can separate n-1 sequences from the full-length product.
-
Polyacrylamide Gel Electrophoresis (PAGE): This is the highest resolution method for purifying oligonucleotides and is often used for demanding applications requiring very high purity.
Q2: I am having trouble with peak broadening and poor resolution during RP-HPLC purification. What can I do to improve this?
A2: Peak broadening and poor resolution in RP-HPLC can be caused by a variety of factors related to the column, mobile phase, or the sample itself.
-
Column Health: The column may be old or contaminated. Try flushing the column with a strong solvent or, if necessary, replace it.
-
Mobile Phase: Ensure the mobile phase is properly prepared, filtered, and degassed. The pH of the buffer can significantly affect the chromatography. Small changes in the composition of the mobile phase can lead to large changes in retention times.
-
Sample Overload: Injecting too much sample can lead to peak broadening. Try injecting a smaller amount.
-
Secondary Structure: Oligonucleotides can form secondary structures (e.g., hairpins) that can lead to broad or multiple peaks. Performing the purification at an elevated temperature (e.g., 55-65 °C) can help to denature these structures and improve peak shape.
Troubleshooting Guide: HPLC Purification
| Problem | Possible Cause | Suggested Solution |
| Broad or split peaks | Column overloading. | Reduce the amount of sample injected. |
| Secondary structure of the oligonucleotide. | Increase the column temperature. | |
| Column contamination or degradation. | Wash the column with a strong solvent or replace it. | |
| Variable retention times | Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. |
| Changes in mobile phase composition. | Prepare fresh mobile phase and ensure it is well-mixed. | |
| Air trapped in the pump. | Purge the pump to remove air bubbles. | |
| No peaks observed | Incorrect injection or detector issue. | Check the injector and detector settings. Ensure the sample was properly loaded. |
| Sample not eluting from the column. | Modify the gradient to use a stronger organic mobile phase. |
Visualizations
Troubleshooting Workflow for Unexpected Side Products
Caption: Troubleshooting workflow for identifying common side products.
Decision Tree for Anomeric Selectivity in Glycosylation
Caption: Decision tree for improving β-anomer selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]
- 6. biotage.com [biotage.com]
- 7. phenomenex.com [phenomenex.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development [ouci.dntb.gov.ua]
- 10. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. atdbio.com [atdbio.com]
- 15. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. glenresearch.com [glenresearch.com]
- 19. researchgate.net [researchgate.net]
- 20. Formation of N-branched oligonucleotides as by-products in solid-phase oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2',3'-Isopropylidene Adenosine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of 2',3'-Isopropylidene Adenosine derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 2',3'-Isopropylidene Adenosine and its derivatives.
Issue 1: Incomplete reaction or presence of starting material (Adenosine) after purification.
Q: My final product is contaminated with unreacted adenosine. How can I remove it?
A: Unreacted adenosine is a common impurity due to its high polarity. Here are several strategies to address this:
-
Column Chromatography: Adenosine is significantly more polar than its isopropylidene-protected derivative. A silica gel column with a gradient elution should effectively separate the two. Start with a less polar eluent (e.g., dichloromethane or ethyl acetate) and gradually increase the polarity by adding methanol. The less polar product will elute first.
-
Recrystallization: If the product is crystalline, recrystallization can be an effective purification method. Solvents such as water or ethanol can be used, as 2',3'-Isopropylidene Adenosine has different solubility profiles compared to adenosine.[1]
-
Aqueous Wash: In some cases, a simple aqueous wash of an organic solution of the crude product can remove a significant portion of the highly water-soluble adenosine.
Issue 2: Presence of di-protected or other byproducts.
Q: I am observing multiple spots on my TLC, suggesting the formation of byproducts like the 2',3',5'-di-isopropylidene derivative. How can I purify my desired mono-protected product?
A: The formation of byproducts is a common challenge. Careful control of reaction conditions is key, but when they do form, chromatographic separation is the most effective solution.
-
Flash Column Chromatography: A meticulously performed flash column chromatography on silica gel is the method of choice. The polarity difference between the mono- and di-protected species, although smaller than with the starting material, is usually sufficient for separation. A shallow gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., dichloromethane or ethyl acetate) is recommended.
-
Preparative TLC: For smaller scale reactions or for very close-running spots, preparative Thin Layer Chromatography (TLC) can provide excellent separation. A solvent system such as dichloromethane-methanol (9.5:0.5) has been shown to be effective for separating N6-substituted adenosine derivatives.
Issue 3: Low yield after purification.
Q: My yield after column chromatography is very low. What are the possible reasons and solutions?
A: Low recovery can be due to several factors, from the reaction itself to the purification process.
-
Adsorption on Silica Gel: Adenosine derivatives, even when protected, can be quite polar and may irreversibly adsorb to the silica gel. To mitigate this, you can:
-
Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine like triethylamine in the eluent.
-
Use a less acidic stationary phase like alumina.
-
Ensure rapid elution and avoid letting the column run dry.
-
-
Product Instability: The isopropylidene group is acid-labile. Prolonged exposure to acidic conditions, including acidic silica gel, can lead to deprotection and subsequent loss of the desired product. Neutralizing the crude reaction mixture before chromatography is crucial.
-
Improper Solvent System: An inappropriate solvent system can lead to poor separation and broad peaks, resulting in mixed fractions and lower isolated yields. It is essential to optimize the solvent system using analytical TLC before performing column chromatography. Aim for an Rf value of 0.2-0.3 for the desired product in the initial eluent for good separation.
Issue 4: Difficulty in removing the isopropylidene protecting group after derivatization.
Q: I am struggling to deprotect the 2',3'-isopropylidene group without affecting other functionalities in my molecule. What are the recommended methods?
A: The acid-lability of the isopropylidene group is the key to its removal. The choice of acid and reaction conditions is critical to ensure selective deprotection.
-
Aqueous Acetic Acid: A common and mild method is treatment with aqueous acetic acid (e.g., 80% acetic acid) at elevated temperatures (e.g., 75°C).[2]
-
Trifluoroacetic Acid (TFA): For more robust molecules, a solution of TFA in a suitable solvent can be used for rapid deprotection.[2]
-
Formic Acid: Another option is the use of formic acid, which can be effective at room temperature.
It is crucial to monitor the deprotection reaction closely by TLC to avoid side reactions.
Frequently Asked Questions (FAQs)
Q: What are the most common impurities in the synthesis of 2',3'-Isopropylidene Adenosine derivatives?
A: The most common impurities include:
-
Unreacted adenosine.
-
Di-isopropylidene adenosine (2',3',5'-O-tri-isopropylideneadenosine).
-
Byproducts from side reactions depending on the specific derivatization (e.g., N-alkylation vs. O-alkylation).
-
Residual reagents from the protection step (e.g., acetone, 2,2-dimethoxypropane, acid catalyst).
Q: How can I monitor the progress of my purification?
A: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purification. Use a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol mixtures) to separate your product from impurities. Visualization can be achieved using UV light (254 nm), as the purine ring is UV-active. Staining with reagents like potassium permanganate or p-anisaldehyde can also be used to visualize non-UV active impurities.
Q: What is a good starting solvent system for column chromatography of 2',3'-Isopropylidene Adenosine derivatives?
A: A good starting point for silica gel column chromatography is a mixture of a moderately polar solvent and a polar solvent. For example:
-
Dichloromethane with a gradient of methanol (e.g., 0% to 10% methanol).
-
Ethyl acetate with a gradient of methanol (e.g., 0% to 15% methanol). The optimal solvent system will depend on the specific derivative being purified and should be determined by preliminary TLC analysis.
Q: Can I use recrystallization to purify all 2',3'-Isopropylidene Adenosine derivatives?
A: Recrystallization is a powerful purification technique, but it is only effective for crystalline compounds. While 2',3'-Isopropylidene Adenosine itself is crystalline, many of its derivatives may be oils or amorphous solids. The choice of solvent is also critical and needs to be determined experimentally. Common solvents for recrystallization of nucleoside derivatives include ethanol, water, and mixtures of polar and non-polar solvents.
Data Presentation
Table 1: TLC Data for 2',3'-Isopropylidene Adenosine and Related Compounds
| Compound | Solvent System (v/v) | Rf Value (approx.) |
| Adenosine | Dichloromethane:Methanol (9:1) | 0.1 |
| 2',3'-Isopropylidene Adenosine | Dichloromethane:Methanol (9:1) | 0.5 |
| N6-benzyl-2',3'-Isopropylidene Adenosine | Dichloromethane:Methanol (9.5:0.5) | 0.6 |
| 2',3',5'-O-tri-isopropylideneadenosine | Dichloromethane:Methanol (9:1) | 0.8 |
Table 2: Purification Methodologies and Expected Outcomes
| Derivative | Purification Method | Typical Eluent/Solvent | Expected Yield | Expected Purity |
| 2',3'-Isopropylidene Adenosine | Recrystallization | Water or Ethanol | >80% | >98% |
| N6-alkyl-2',3'-Isopropylidene Adenosine | Silica Gel Chromatography | Dichloromethane/Methanol gradient | 60-90% | >95% |
| 5'-O-Tosyl-2',3'-Isopropylidene Adenosine | Silica Gel Chromatography | Ethyl Acetate/Hexane gradient | 70-95% | >97% |
Experimental Protocols
Protocol 1: Purification of 2',3'-Isopropylidene Adenosine by Recrystallization
-
Dissolution: Dissolve the crude 2',3'-Isopropylidene Adenosine in a minimum amount of hot water or ethanol.
-
Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to obtain the purified product. A melting point of 221-222 °C is expected for the pure compound.
Protocol 2: Purification of an N6-substituted 2',3'-Isopropylidene Adenosine Derivative by Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, less polar eluent (e.g., 100% Dichloromethane).
-
Sample Loading: Dissolve the crude product in a minimum amount of the initial eluent and load it onto the column. Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin elution with the initial solvent. Monitor the fractions by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent by adding small increments of a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 5% methanol in dichloromethane.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Combining and Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified derivative.
Mandatory Visualizations
References
Technical Support Center: Metabolic Flux Analysis (MFA) Data Interpretation
Welcome to the technical support center for Metabolic Flux Analysis (MFA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the data interpretation phase of MFA experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of MFA.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your MFA data analysis.
Q1: Why is my flux map estimation not converging or resulting in a poor goodness-of-fit?
A1: Failure of the flux map to converge or a poor goodness-of-fit, often assessed by a chi-squared test, are common issues in 13C-MFA.[1] This can stem from several sources, ranging from experimental error to incorrect model assumptions.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Network Stoichiometry | 1. Verify all reactions in your metabolic model for stoichiometric accuracy.[2][3] 2. Ensure all significant metabolic pathways are included. Omitting even reactions with low flux can bias the results of other flux estimations.[3] 3. Consider compartmentalization (e.g., mitochondrial vs. cytosolic pools) if relevant to your biological system.[4] |
| Inaccurate Measurement Data | 1. Review your mass spectrometry (MS) or nuclear magnetic resonance (NMR) data for analytical errors.[5] 2. Ensure accurate quantification of extracellular uptake and secretion rates, as these are critical constraints for the model.[6] 3. Check for and correct any inconsistencies in isotopic labeling measurements.[6] |
| Violation of Steady-State Assumption | 1. Confirm that your experiment was conducted under both metabolic and isotopic steady-state conditions.[1][7] For many systems, achieving isotopic steady state can be slow.[8] 2. If your system does not reach isotopic steady state, consider using isotopically non-stationary MFA (INST-MFA).[8][9][10] |
| Inappropriate Isotopic Tracer | 1. The choice of isotopic tracer is crucial for resolving specific fluxes.[11] 2. Perform in silico simulations to determine the optimal tracer or combination of tracers for your specific metabolic network and research question.[12] |
| Software and Algorithm Issues | 1. Ensure you are using appropriate software for flux estimation and that the settings are optimized for your model.[13] 2. To find the global minimum, it is recommended to restart the flux estimation at least 10 times with random initial values.[6] |
Q2: My flux confidence intervals are very wide. What does this indicate and how can I narrow them?
A2: Wide confidence intervals suggest that the fluxes are poorly determined from the available data. This means that a broad range of flux values are statistically consistent with your measurements.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Isotopic Labeling Information | 1. The experimental design may not be providing enough constraints to precisely determine all fluxes.[14] 2. Consider performing parallel labeling experiments with different isotopic tracers to introduce additional, independent constraints on the system.[14][15] |
| Redundant or Parallel Pathways | 1. Fluxes through parallel or cyclical pathways are often difficult to distinguish with a single tracer.[13] 2. Design experiments with specific tracers that can differentiate between these pathways. For example, using differently labeled glucose molecules can help resolve fluxes in the pentose phosphate pathway versus glycolysis. |
| Model Underdeterminacy | 1. The number of unknown fluxes may exceed the number of independent measurements, leading to an underdetermined system.[16][17] 2. Simplify the metabolic network by lumping reactions where appropriate, or add more experimental constraints (e.g., additional tracer experiments, measurement of additional extracellular rates).[17] |
Q3: The flux map shows physiologically unrealistic flux values (e.g., negative flux for an irreversible reaction). What should I do?
A3: Physiologically impossible flux values are a clear indication of a problem in your experimental setup, data, or model.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Reaction Constraints | 1. Review the reversibility constraints for all reactions in your model. Ensure that thermodynamically irreversible reactions are constrained to only allow positive flux. |
| Gross Measurement Errors | 1. A significant error in one or more of your measurements (e.g., substrate uptake rate) can lead to a skewed flux distribution.[18] 2. Re-examine your raw data and analytical procedures to identify and correct any potential errors. |
| Model Misspecification | 1. The metabolic network model may not accurately represent the biology of the system under investigation.[2][3] 2. This could be due to missing pathways, incorrect cofactor balancing, or other structural inaccuracies.[3] Re-evaluate your model against known metabolic pathways for your organism.[19] |
Frequently Asked Questions (FAQs)
Q1: What is the difference between steady-state MFA and isotopically non-stationary MFA (INST-MFA)?
A1: Steady-state 13C-MFA assumes that the system is in both a metabolic and isotopic steady state.[1][7] This means that metabolite concentrations and fluxes are constant, and the isotopic labeling of metabolites has reached equilibrium. In contrast, INST-MFA is applied to systems at a metabolic steady state but during the transient phase before isotopic equilibrium is achieved.[8][9][20] INST-MFA is particularly useful for systems that are slow to label or for autotrophic organisms where steady-state labeling provides limited information.[8][20]
Q2: How do I choose the right isotopic tracer for my experiment?
A2: The selection of an optimal 13C tracer is critical for the success of an MFA study and significantly impacts the precision of the estimated fluxes.[12] The ideal tracer will maximize the information content of the labeling data for the fluxes of interest. The choice depends on the specific metabolic pathways you aim to investigate. For instance, [1,2-13C]glucose is often used to resolve fluxes around the pentose phosphate pathway. It is highly recommended to use computational tools to perform in silico experimental design to select the best tracer or combination of tracers for your specific biological question.[11][12]
Q3: What are the key steps in a typical 13C-MFA workflow?
A3: A typical 13C-MFA study involves five main steps: (1) experimental design, including tracer selection; (2) performing the tracer experiment under controlled conditions; (3) measurement of isotopic labeling patterns in metabolites (often protein-bound amino acids) using techniques like GC-MS or LC-MS/MS; (4) estimation of fluxes by fitting the labeling data to a metabolic model using specialized software; and (5) statistical analysis to assess the goodness-of-fit and determine confidence intervals for the estimated fluxes.[12][21][22]
Q4: How can MFA be applied in drug development?
A4: MFA is a powerful tool in drug development for understanding how a drug candidate affects cellular metabolism.[23] It can be used to identify the metabolic pathways targeted by a drug, uncover mechanisms of drug resistance related to metabolic reprogramming, and discover metabolic vulnerabilities of cancer cells or pathogens that can be exploited for therapeutic purposes.[23][24] By comparing the flux maps of treated versus untreated cells, researchers can gain detailed insights into the drug's mode of action.[23]
Experimental Protocols
Protocol: Stationary 13C-Labeling Experiment for Mammalian Cells
This protocol outlines the key steps for conducting a stationary 13C-labeling experiment with adherent mammalian cells.
1. Cell Culture and Adaptation:
- Culture cells in a standard medium to the desired confluence.
- Adapt the cells to the experimental medium, which should be identical to the labeling medium but with an unlabeled carbon source, for at least 24 hours to ensure metabolic adaptation.
2. Isotopic Labeling:
- Remove the adaptation medium and wash the cells once with phosphate-buffered saline (PBS).
- Add the labeling medium containing the desired 13C-labeled substrate (e.g., [U-13C6]glucose).
- Incubate the cells for a sufficient duration to achieve isotopic steady state. This time should be determined empirically but is often equivalent to several cell doubling times.
3. Quenching and Metabolite Extraction:
- Rapidly aspirate the labeling medium.
- Immediately wash the cells with ice-cold PBS to halt metabolic activity.
- Add a cold quenching/extraction solvent (e.g., 80% methanol) to the culture dish.
- Scrape the cells and collect the cell lysate.
- Centrifuge the lysate to pellet cell debris and proteins.
4. Sample Preparation for Analysis:
- Collect the supernatant containing the metabolites.
- Dry the metabolite extract, for example, using a vacuum concentrator.
- For GC-MS analysis of proteinogenic amino acids, hydrolyze the protein pellet (e.g., with 6M HCl) and derivatize the resulting amino acids.
5. Analytical Measurement:
- Analyze the isotopic labeling patterns of the metabolites or derivatized amino acids using GC-MS or LC-MS/MS.
6. Data Analysis:
- Correct the raw mass spectrometry data for the natural abundance of stable isotopes.
- Use the corrected mass isotopomer distributions along with measured extracellular rates (e.g., glucose uptake, lactate secretion) as inputs for flux estimation software.
Visualizations
Metabolic Flux Analysis Workflow
Caption: A generalized workflow for 13C-Metabolic Flux Analysis.
Central Carbon Metabolism Signaling Pathway
Caption: Key pathways in central carbon metabolism.
References
- 1. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 6. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isotopically nonstationary metabolic flux analysis (INST-MFA): putting theory into practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. Frontiers | Isotopically non-stationary metabolic flux analysis of heterotrophic Arabidopsis thaliana cell cultures [frontiersin.org]
- 11. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 14. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identifying model error in metabolic flux analysis - a generalized least squares approach [uwspace.uwaterloo.ca]
- 19. researchgate.net [researchgate.net]
- 20. Isotopically Nonstationary MFA (INST-MFA) of Autotrophic Metabolism | Springer Nature Experiments [experiments.springernature.com]
- 21. Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications - CD Biosynsis [biosynsis.com]
- 22. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 23. Q&A of Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 24. alfa-labotrial.com [alfa-labotrial.com]
Technical Support Center: Correcting for Matrix Effects in Quantitative Mass Spectrometry
Welcome to the technical support center for quantitative mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in quantitative mass spectrometry?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the measured signal.[1][2][3] This can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[4][5]
Q2: What are the common causes of matrix effects?
A2: Matrix effects are primarily caused by co-eluting compounds from the sample matrix that interfere with the analyte's ionization process.[1][2] Phospholipids from biological samples like plasma or serum are a major contributor to matrix-induced ionization suppression.[6] Other potential causes include high concentrations of salts, endogenous metabolites, and administered drugs or their metabolites.
Q3: How can I detect the presence of matrix effects in my assay?
A3: Several methods can be used to detect and quantify matrix effects:
-
Post-extraction Spiking: This is a widely used method to quantitatively assess matrix effects.[7] It involves comparing the analyte's response in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a neat (pure) solvent at the same concentration.[8][9] A response ratio of less than 1 indicates ion suppression, while a ratio greater than 1 suggests ion enhancement.[7]
-
Post-column Infusion: This technique provides a qualitative assessment of matrix effects across the entire chromatogram.[2] A solution of the analyte is continuously infused into the mass spectrometer after the analytical column. A blank sample extract is then injected. Any fluctuation in the constant analyte signal indicates regions of ion suppression or enhancement.[2][7]
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in my quantitative results.
This is a common symptom of uncorrected matrix effects. The following troubleshooting steps can help identify and mitigate the issue.
Workflow for Troubleshooting Poor Reproducibility and Accuracy
Caption: Troubleshooting workflow for poor reproducibility and accuracy.
Recommended Actions:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[10]
-
Protein Precipitation (PPT): A simple and fast method, but often results in significant matrix effects.[11]
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT. Double LLE can further improve selectivity.[10]
-
Solid-Phase Extraction (SPE): Offers high selectivity in removing interferences. Mixed-mode SPE can be particularly effective at producing clean extracts.[11]
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
-
| Technique | Pros | Cons | Typical Applicability |
| Protein Precipitation (PPT) | Simple, fast, inexpensive | Least effective at removing interferences, high matrix effects[11] | High-throughput screening where some matrix effect is tolerable |
| Liquid-Liquid Extraction (LLE) | Good for removing non-polar interferences, cleaner than PPT | Can have low recovery for polar analytes, requires solvent optimization[11] | Samples where analytes have distinct solubility from matrix components |
| Solid-Phase Extraction (SPE) | Highly selective, significantly reduces matrix effects[1] | More time-consuming and expensive than PPT and LLE | Assays requiring high sensitivity and accuracy |
-
Optimize Chromatographic Conditions: If sample preparation is insufficient, adjusting the liquid chromatography (LC) method can help separate the analyte from co-eluting matrix components.[1]
-
Modify the Gradient: A longer, shallower gradient can improve resolution.
-
Change the Stationary Phase: A column with a different chemistry may provide better separation.
-
Adjust Mobile Phase pH: This can alter the retention of both the analyte and interfering compounds.[11]
-
-
Implement an Appropriate Internal Standard (IS): An internal standard is a compound with similar physicochemical properties to the analyte that is added to all samples and standards.
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the "gold standard" for correcting matrix effects.[2][12] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[1][13][14] However, deuterium isotope effects can sometimes cause a slight retention time shift, which may lead to differential matrix effects.[12][13][15]
-
Analog (Non-isotope-labeled) Internal Standard: A structurally similar compound can also be used, but it may not co-elute perfectly and thus may not correct for matrix effects as effectively as a SIL-IS.[16]
-
Issue 2: My Stable Isotope-Labeled Internal Standard (SIL-IS) is not correcting for matrix effects.
While SIL-IS are highly effective, there are situations where they may not provide adequate correction.
Logical Flow for SIL-IS Troubleshooting
Caption: Troubleshooting SIL-IS correction failure.
Recommended Actions:
-
Verify Co-elution: The ability of a SIL-IS to compensate for matrix effects is dependent on its co-elution with the unlabeled analyte.[12][13] A slight difference in retention time, sometimes caused by the deuterium isotope effect, can lead to different degrees of ion suppression for the analyte and the SIL-IS.[13][15]
-
Optimize SIL-IS Concentration: In some cases, if the concentration of the SIL-IS is significantly higher than the analyte, it may contribute to ion suppression.[2]
-
Consider Alternative Calibration Strategies: If a SIL-IS is not available or does not provide adequate correction, other calibration methods can be employed.
-
Matrix-Matched Calibration: Calibration standards are prepared in the same matrix as the samples.[1] This helps to ensure that the standards and samples experience similar matrix effects.[1] However, finding a suitable blank matrix can be challenging.[2]
-
Standard Addition: The sample is spiked with known amounts of the analyte, and the original concentration is determined by extrapolation. This method is very effective but can be time-consuming as it requires multiple analyses for each sample.[4][17]
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
Objective: To quantify the degree of ion suppression or enhancement for an analyte in a given matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard (if used) are spiked into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): A blank matrix sample is extracted according to the sample preparation protocol. The analyte and internal standard are then spiked into the final extract.
-
Set C (Pre-Spiked Matrix): Analyte and internal standard are spiked into the blank matrix before the extraction process. (This set is used to determine recovery, not matrix effect directly).
-
-
Analyze all three sets of samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the Recovery (RE):
RE = (Peak Area in Set C) / (Peak Area in Set B) * 100%
-
Calculate the Overall Process Efficiency (PE):
PE = (Peak Area in Set C) / (Peak Area in Set A) * 100% PE = MF * RE
Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion
Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.
Methodology:
-
Set up a post-column infusion system: A syringe pump is used to deliver a constant flow of the analyte solution into the LC eluent stream just before it enters the mass spectrometer's ion source.
-
Monitor the analyte's signal: A stable baseline signal for the infused analyte should be established.
-
Inject a blank matrix extract: The same sample preparation and LC conditions as the intended assay should be used.
-
Observe the analyte's signal: Any deviation (dip or peak) from the stable baseline during the chromatographic run indicates a region of ion suppression or enhancement, respectively. This information can be used to adjust the chromatography to move the analyte of interest away from these regions.[2]
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [ub-ir.bolton.ac.uk]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is matrix effect and how is it quantified? [sciex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. waters.com [waters.com]
- 14. researchgate.net [researchgate.net]
- 15. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Yield in Multi-Step Nucleoside Analog Synthesis
Welcome to the technical support center for the multi-step synthesis of nucleoside analogs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields throughout the synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stages in nucleoside analog synthesis where yield loss commonly occurs?
A1: The multi-step synthesis of nucleoside analogs is a complex process with several stages prone to yield loss. The most critical steps include:
-
Glycosylation: The formation of the N-glycosidic bond between the sugar moiety and the nucleobase is a pivotal step. Challenges in controlling stereoselectivity (formation of α and β anomers) and regioselectivity (reaction at the desired nitrogen of the nucleobase) can significantly reduce the yield of the target nucleoside.[1][2][3]
-
Protecting Group Manipulations: The introduction and removal of protecting groups for the hydroxyl functions of the sugar and the exocyclic amino groups of the nucleobases are essential but can be problematic.[4][5][6][7] Incomplete reactions or the generation of side products during these steps can lead to a complex mixture of products and purification challenges, ultimately lowering the overall yield.
-
Phosphorylation: The introduction of a phosphate group, particularly regioselectively at the 5'-hydroxyl position, can be inefficient.[8][9][10][11][12] The choice of phosphorylating agent and reaction conditions is crucial to avoid side reactions and ensure high conversion.
-
Purification: Each purification step after a reaction can lead to product loss. The separation of structurally similar by-products, diastereomers, or regioisomers often requires chromatographic techniques like HPLC, which can be a significant source of yield reduction.[13][14]
Q2: How can I minimize the formation of anomeric mixtures during glycosylation?
A2: Controlling the stereochemistry at the anomeric center is a common challenge.[2][15] Several strategies can be employed to favor the formation of the desired β-anomer:
-
Neighboring Group Participation: Using a protecting group at the C2' position of the sugar that can participate in the reaction, such as an acetyl or benzoyl group, can help direct the incoming nucleobase to the β-face of the sugar ring.[1]
-
Choice of Lewis Acid and Solvent: The Lewis acid catalyst and the solvent system play a crucial role in the stereochemical outcome of the glycosylation reaction.[4][7][16][17] For instance, in Vorbrüggen glycosylation, using a milder Lewis acid like TMSOTf can improve selectivity. Solvents like acetonitrile can sometimes participate in the reaction, leading to by-products, and alternatives like 1,2-dichloroethane may be preferred.[7][18]
-
Low-Temperature Reactions: Performing the glycosylation at low temperatures can enhance the kinetic control of the reaction, often favoring the formation of one anomer over the other.[19]
Q3: What is an orthogonal protecting group strategy, and why is it important?
A3: An orthogonal protecting group strategy involves the use of multiple protecting groups in a single molecule that can be removed under distinct reaction conditions without affecting the others.[3][5][20][21][22] This is critical in multi-step synthesis for several reasons:
-
Selective Modification: It allows for the selective deprotection and subsequent modification of a specific functional group in the presence of others. For example, removing a 5'-hydroxyl protecting group while keeping the 2'- and 3'-hydroxyls protected for a subsequent phosphorylation reaction.
-
Reduced Number of Steps: A well-designed orthogonal strategy can streamline the synthesis by avoiding unnecessary protection and deprotection steps.
-
Improved Yield: By minimizing the number of synthetic steps and avoiding harsh deprotection conditions that can lead to side reactions, overall yields can be significantly improved.
A common example in nucleoside synthesis is the use of an acid-labile group for the 5'-hydroxyl (e.g., DMT), a fluoride-labile group for the 2'-hydroxyl (e.g., TBDMS), and base-labile groups for the nucleobase exocyclic amines (e.g., benzoyl).[20][23]
Troubleshooting Guides
Low Yield in Vorbrüggen Glycosylation
Problem: The yield of my desired nucleoside is low after the Vorbrüggen glycosylation step, and I observe a mixture of products.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inefficient Silylation of Nucleobase | Ensure complete silylation of the nucleobase before adding the glycosyl donor. Monitor the silylation reaction by TLC or 1H NMR. Use fresh silylating agents (e.g., HMDS, BSA) and consider adding a catalytic amount of an acid catalyst like ammonium sulfate. | A fully silylated nucleobase is more soluble and nucleophilic, leading to a higher yield of the desired N-glycosylated product. |
| Suboptimal Lewis Acid | The choice and amount of Lewis acid are critical. If using a strong Lewis acid like SnCl4, consider switching to a milder one like TMSOTf.[24] Optimize the stoichiometry of the Lewis acid; typically 1.1-1.5 equivalents are used. | A milder Lewis acid can reduce side reactions and improve the regioselectivity of the glycosylation. |
| Inappropriate Solvent | The solvent can significantly influence the reaction outcome. Acetonitrile can sometimes form a stable nitrilium ion intermediate, leading to by-products.[7][18] Consider using a non-participating solvent like 1,2-dichloroethane (DCE) or toluene.[7][10] | Changing the solvent can suppress the formation of solvent-adduct by-products and increase the yield of the desired nucleoside. |
| Anomeric Mixture Formation | If a significant amount of the undesired anomer is formed, try lowering the reaction temperature to favor kinetic control.[19] Ensure the C2'-protecting group is capable of neighboring group participation (e.g., acetyl, benzoyl).[1] | Lower temperatures can increase the stereoselectivity of the reaction, leading to a higher yield of the desired β-anomer. |
| Hydrolysis of Glycosyl Donor or Product | Ensure strictly anhydrous conditions, as moisture can hydrolyze the activated sugar intermediate and the silylated nucleobase. Use freshly distilled solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). | Minimizing water content will prevent the decomposition of starting materials and intermediates, thus improving the overall yield. |
-
Silylation of the Nucleobase (e.g., Uracil):
-
Dry the nucleobase (1.0 eq.) under high vacuum for several hours.
-
Suspend the dried nucleobase in anhydrous 1,2-dichloroethane (DCE).
-
Add N,O-bis(trimethylsilyl)acetamide (BSA) (2.5 eq.) and a catalytic amount of ammonium sulfate.
-
Reflux the mixture under an argon atmosphere until the solution becomes clear (typically 2-4 hours). Monitor for complete silylation by taking an aliquot, quenching with methanol, and analyzing by TLC or LC-MS.
-
-
Glycosylation Reaction:
-
Cool the solution of the silylated nucleobase to 0 °C.
-
In a separate flask, dissolve the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) (1.0 eq.) in anhydrous DCE.
-
Add the sugar solution to the silylated nucleobase solution.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq.) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Dilute with dichloromethane (DCM) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Inefficient Regioselective 5'-Phosphorylation
Problem: My phosphorylation reaction gives a low yield of the 5'-phosphorylated nucleoside, with significant formation of 2'- and 3'-phosphorylated isomers or di/tri-phosphorylated products.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Lack of Regioselectivity | The 5'-hydroxyl group is primary and generally more reactive, but protection of the 2' and 3' hydroxyls is often necessary for complete selectivity. If working with an unprotected nucleoside, the choice of phosphorylating agent is critical. Reagents like salicyl phosphorochloridite can offer improved 5'-selectivity.[8] | Using a more regioselective phosphorylating agent can significantly increase the yield of the 5'-phosphorylated product without the need for protection/deprotection steps. |
| Harsh Reaction Conditions | Strong phosphorylating agents like POCl3 can lead to over-phosphorylation and degradation.[25][26] Consider using milder phosphorylating agents such as pyrophosphoryl chloride or employing a phosphoramidite-based approach. | Milder conditions will minimize side reactions and improve the yield of the desired monophosphorylated product. |
| Suboptimal pH | The pH of the reaction can influence the reactivity of both the nucleoside and the phosphorylating agent. For some methods, maintaining a slightly basic or neutral pH can be beneficial. | Optimization of pH can improve the reaction rate and selectivity. |
| Moisture Contamination | Phosphorylating agents are highly sensitive to moisture. Ensure all glassware is oven-dried and reactions are carried out under strictly anhydrous conditions with dry solvents. | Preventing hydrolysis of the phosphorylating agent will ensure its availability for the desired reaction, leading to higher yields. |
-
Preparation of the Phosphitylating Reagent:
-
In an oven-dried flask under an argon atmosphere, dissolve salicyl phosphorochloridite (1.0 eq.) in anhydrous pyridine.
-
In a separate oven-dried flask, dissolve pyrophosphate (1.0 eq.) in anhydrous DMF with tributylamine.
-
Slowly add the pyrophosphate solution to the salicyl phosphorochloridite solution at room temperature and stir for 30 minutes.
-
-
Phosphorylation of the Nucleoside:
-
In another oven-dried flask, dissolve the unprotected nucleoside (1.0 eq.) in anhydrous DMF.
-
Slowly add the freshly prepared phosphitylating reagent to the nucleoside solution and stir vigorously for 2-4 hours at room temperature. Monitor the reaction by TLC or LC-MS.
-
-
Oxidation and Work-up:
-
To the reaction mixture, add a solution of iodine (1.5 eq.) in pyridine/water (98:2 v/v) and stir for 30 minutes.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Concentrate the reaction mixture under reduced pressure.
-
-
Purification:
Data Summary Tables
Table 1: Comparison of Yields for Vorbrüggen Glycosylation of Silylated Uracil with 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
| Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Reference |
| SnCl4 | DCE | 25 | 75 | [10] |
| TMSOTf | DCE | 25 | 92 | [10] |
| TMSOTf | Acetonitrile | 25 | 65 | [7][18] |
| Triflic Acid (20 mol%) | DCE | 25 | 85 | [29] |
Table 2: Yield Comparison of Different Phosphorylating Agents for 5'-Monophosphorylation of Unprotected Adenosine
| Phosphorylating Agent | Conditions | 5'-AMP Yield (%) | Other Products | Reference |
| Diamidophosphate (DAP) | pH 7, 50°C, aqueous | ~10 | 2',3'-cNMP, 2'-AMP, 3'-AMP | [30] |
| Diamidophosphate (DAP) + Imidazole | pH 7, 50°C, aqueous | ~15 | 2',3'-cNMP, 2'-AMP, 3'-AMP | [30] |
| Trimetaphosphate (P3m) | pH 10, 60°C, aqueous | ~20 | 2'-AMP, 3'-AMP | [31] |
| POCl3 in (MeO)3PO | 0°C | ~70 | Di- and tri-phosphates | [1][32] |
| Salicyl-OP(O)Cl2 followed by pyrophosphate | Room Temp, DMF | >80 (as triphosphate) | Minimal side products | [5][8] |
Table 3: Common Protecting Groups for Nucleoside Synthesis and Their Cleavage Conditions
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Reference |
| 5'-Hydroxyl | Dimethoxytrityl | DMT | Mild acid (e.g., 3% TCA in DCM) | [9][10] |
| 2'/3'-Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride source (e.g., TBAF, HF•pyridine) | [22][33][34][35] |
| 2'/3'-Hydroxyl | Triisopropylsilyl | TIPS | Fluoride source (e.g., TBAF) | [9] |
| Exocyclic Amine (A, C, G) | Benzoyl | Bz | Aqueous ammonia or methylamine | [9] |
| Exocyclic Amine (A, C) | Acetyl | Ac | Aqueous ammonia or methylamine | [9] |
| Exocyclic Amine (G) | Isobutyryl | iBu | Aqueous ammonia or methylamine | [7] |
Visualizations
Caption: Troubleshooting workflow for low yield in glycosylation.
Caption: Orthogonal protecting group strategy for nucleosides.
References
- 1. Studies of Phosphorylation. III. Selective Phosphorylation of Unprotected Nucleosides | Semantic Scholar [semanticscholar.org]
- 2. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]
- 3. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 4. Visualizing A Decision tree using GraphViz and Pydotplus. | by Anantha Kattani | Medium [anantha-kattani.medium.com]
- 5. Use of a novel 5'-regioselective phosphitylating reagent for one-pot synthesis of nucleoside 5'-triphosphates from unprotected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1.10. Decision Trees — scikit-learn 1.7.2 documentation [scikit-learn.org]
- 7. researchgate.net [researchgate.net]
- 8. Use of a Novel 5′-Regioselective Phosphitylating Reagent for One-Pot Synthesis of Nucleoside 5′-Triphosphates from Unprotected Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. codementor.io [codementor.io]
- 12. python - Display this decision tree with Graphviz - Stack Overflow [stackoverflow.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]
- 19. Development of a Cryogenic Flow Reactor to Optimize Glycosylation Reactions Based on the Active Donor Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 22. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chem.iitb.ac.in [chem.iitb.ac.in]
- 24. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Nucleoside Analogs Analyzed with HPLC - AppNote [mtc-usa.com]
- 28. glenresearch.com [glenresearch.com]
- 29. researchgate.net [researchgate.net]
- 30. Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 31. scispace.com [scispace.com]
- 32. (PDF) Studies of Phosphorylation. III. Selective [research.amanote.com]
- 33. researchgate.net [researchgate.net]
- 34. scribd.com [scribd.com]
- 35. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Technical Support Center: Preventing Depurination During Acid-Catalyzed Deprotection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding depurination during acid-catalyzed deprotection steps. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is depurination and why is it a problem during acid-catalyzed deprotection?
A1: Depurination is a chemical reaction where the bond between a purine base (adenine or guanine) and the sugar moiety in a nucleotide is broken, leading to the loss of the base.[1] This occurs under acidic conditions when the N7 of the purine ring is protonated, weakening the glycosidic bond.[2] In the context of oligonucleotide synthesis, depurination creates an abasic site in the DNA or RNA chain.[2] This abasic site is unstable and can lead to chain cleavage during subsequent basic deprotection steps, resulting in truncated, impure, and potentially inactive oligonucleotides.[2]
Q2: Which factors influence the rate of depurination?
A2: Several factors can influence the rate of depurination:
-
pH: Lower pH (stronger acid) significantly accelerates the rate of depurination.[3]
-
Temperature: Higher temperatures increase the rate of depurination.[4]
-
Protecting Groups: Electron-withdrawing acyl protecting groups on the purine bases can destabilize the glycosidic bond, making it more susceptible to cleavage. Conversely, electron-donating formamidine protecting groups can stabilize the bond and reduce depurination.[2]
-
Oligonucleotide Sequence: The specific sequence of the oligonucleotide can affect the rate of depurination. For example, thymine-rich sequences tend to depurinate faster.[3]
-
Acid Concentration: Higher concentrations of the deblocking acid can lead to increased depurination.[5]
Q3: How can I minimize depurination during my experiments?
A3: To minimize depurination, consider the following strategies:
-
Use a Milder Acid: Substitute strong acids like trichloroacetic acid (TCA) with a weaker acid such as dichloroacetic acid (DCA) for deprotection steps.[6][7]
-
Optimize Reaction Conditions: Perform the deprotection at the lowest effective temperature and for the shortest possible time.
-
Choose Appropriate Protecting Groups: For sensitive sequences, consider using formamidine protecting groups (e.g., dmf, dbf) for purine bases, as they are more resistant to acid-catalyzed depurination.[2]
-
Use Additives: In some cases, polycations like chitosan or spermine can be used to protect the DNA from depurination by electrostatically interacting with the phosphate backbone and shielding the purine bases from protonation.
-
Modify the Sugar Backbone: For specialized applications, using modified sugars like 2'-fluoroarabinonucleic acid (2'F-ANA) can significantly reduce depurination by destabilizing the oxocarbenium ion intermediate.[2]
Q4: I am seeing unexpected shorter fragments in my final product after purification. Could this be due to depurination?
A4: Yes, the presence of shorter oligonucleotide fragments, especially those truncated at the 3'-end that still contain a 5'-DMT group (in DMT-on purifications), is a classic sign of depurination.[2] The depurination event creates an abasic site that is subsequently cleaved during the final basic deprotection, leading to these truncated products.[2] To confirm this, you can analyze your crude product before and after the final deprotection step.
Troubleshooting Guide
This guide will help you troubleshoot common issues related to depurination during acid-catalyzed deprotection.
Diagram: Troubleshooting Logic for Depurination Issues
Caption: Troubleshooting workflow for identifying and resolving depurination.
Quantitative Data Summary
The choice of acid for deprotection significantly impacts the rate of depurination. The following tables summarize the relative rates of depurination for commonly used acids.
Table 1: Comparison of Depurination Half-Times with Different Deblocking Reagents
| Deblocking Reagent | Relative Depurination Half-Time | Implication for Synthesis |
| 3% Dichloroacetic Acid (DCA) in CH₂Cl₂ | Longest | Least depurination, safest for sensitive sequences |
| 15% Dichloroacetic Acid (DCA) in CH₂Cl₂ | Intermediate | Faster deprotection than 3% DCA, but higher risk of depurination |
| 3% Trichloroacetic Acid (TCA) in CH₂Cl₂ | Shortest | Highest rate of depurination, should be used with caution |
Data summarized from literature reports.[3][8]
Table 2: Depurination Rates at Various pH Values
| pH | Temperature (°C) | Rate Constant (k, s⁻¹) |
| 1.0 | 37 | ~1 x 10⁻⁵ |
| 2.0 | 37 | ~1 x 10⁻⁶ |
| 4.1 | 37 | ~1 x 10⁻⁸ |
| 5.1 | 37 | ~5.8% release after 33 days |
| 6.1 | 37 | ~0.6% release after 33 days |
| 7.1 | 37 | ~2.4 x 10⁻¹⁰ |
Data adapted from An et al. (2014) for a 30-nt DNA pool.[3]
Experimental Protocols
Protocol 1: Standard Detritylation During Oligonucleotide Synthesis using Dichloroacetic Acid (DCA)
This protocol describes the deblocking step within a standard automated oligonucleotide synthesis cycle to minimize depurination.
Materials:
-
CPG-bound oligonucleotide with a 5'-DMT group
-
Deblocking solution: 3% (v/v) Dichloroacetic Acid (DCA) in Dichloromethane (DCM)
-
Acetonitrile (synthesis grade)
Workflow Diagram:
Caption: Automated detritylation workflow using DCA.
Procedure:
-
Ensure the oligonucleotide synthesis column is securely fitted in the synthesizer.
-
The automated synthesizer will perform a pre-deprotection wash with acetonitrile to remove any residual moisture.
-
Deliver the 3% DCA in DCM solution to the synthesis column.
-
Allow the deprotection reaction to proceed for 90-120 seconds. For longer oligonucleotides (>50 bases), this time may need to be optimized.
-
Thoroughly wash the column with acetonitrile to remove all traces of acid before the next coupling step.
-
The synthesizer will then proceed with the subsequent steps of the synthesis cycle (coupling, capping, oxidation).
Protocol 2: Manual Detritylation of Trityl-On Purified Oligonucleotides
This protocol is for the removal of the 5'-DMT group from an oligonucleotide that has been purified using a trityl-on method (e.g., reverse-phase HPLC or cartridge purification).
Materials:
-
Dried, trityl-on purified oligonucleotide
-
80% Acetic Acid in water
-
Ethanol (absolute)
-
Deionized water
Procedure:
-
Place the dried oligonucleotide in a microcentrifuge tube.
-
Add 300 µL of 80% acetic acid to the tube.
-
Vortex briefly to dissolve the oligonucleotide.
-
Incubate at room temperature for 20-30 minutes. The solution may turn orange, indicating the release of the trityl cation.
-
Add 300 µL of absolute ethanol to the tube.
-
Evaporate the solution to dryness using a vacuum centrifuge.
-
If a white precipitate (from salts) is observed, resuspend the pellet in 300 µL of deionized water, add 300 µL of absolute ethanol, and repeat the evaporation.
-
Resuspend the final detritylated oligonucleotide in an appropriate buffer or water for your downstream application.
Mechanism of Depurination
The following diagram illustrates the acid-catalyzed mechanism of depurination at a deoxyadenosine residue.
Caption: Pathway of acid-catalyzed depurination.
References
- 1. DNA Purification - Manual Detritylation of Oligonucleotides [rothlab.ucdavis.edu]
- 2. glenresearch.com [glenresearch.com]
- 3. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 6. phenomenex.com [phenomenex.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results in Cell Labeling Experiments
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and unexpected results in your cell labeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Weak or No Signal
Q1: I am not seeing any fluorescent signal in my immunofluorescence (IF) experiment. What are the possible causes and solutions?
A1: A lack of signal in IF can be due to several factors, ranging from sample preparation to imaging settings. Here's a breakdown of potential issues and how to troubleshoot them:
-
Antibody-related Issues:
-
Incompatible Primary and Secondary Antibodies: Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., if the primary is a mouse monoclonal, use an anti-mouse secondary).[1]
-
Insufficient Antibody Concentration: The primary or secondary antibody may be too dilute. Try increasing the concentration or the incubation time.[1][2]
-
Improper Antibody Storage: Antibodies are sensitive to storage conditions. Freeze-thaw cycles can degrade them. It's best to aliquot antibodies upon arrival.[3]
-
Antibody Not Validated for the Application: Confirm that the primary antibody is validated for immunofluorescence.
-
-
Sample Preparation and Protocol Issues:
-
Inadequate Fixation or Permeabilization: The fixation process may mask the antigen epitope, or the permeabilization step may be insufficient for the antibody to reach an intracellular target.[2] Consider trying different fixation methods (e.g., methanol vs. paraformaldehyde) or optimizing the permeabilization step (e.g., adjusting Triton X-100 concentration and incubation time).
-
Protein Not Present or in Low Abundance: The target protein may not be expressed or may be present at very low levels in your cells or tissue.[2][3] Confirm protein expression using a different method like Western blotting if possible.[4]
-
Sample Drying Out: It is crucial to keep the sample moist throughout the staining procedure to prevent damage.[5]
-
-
Imaging-related Issues:
-
Incorrect Microscope Settings: Ensure you are using the correct filter sets and light source for your fluorophore. The gain and exposure settings may also be too low.[3][6]
-
Photobleaching: The fluorescent signal can be diminished by prolonged exposure to the excitation light. Minimize light exposure and use an anti-fade mounting medium.[3][4][6]
-
High Background or Non-Specific Staining
Q2: My images have high background fluorescence, making it difficult to see my specific signal. What can I do to reduce it?
A2: High background can obscure your specific signal and lead to misinterpretation of results. Here are common causes and solutions:
-
Blocking Issues:
-
Insufficient Blocking: The blocking step is crucial to prevent non-specific antibody binding. Increase the blocking time or try a different blocking agent (e.g., bovine serum albumin (BSA) or normal serum from the species of the secondary antibody).[1][2]
-
Cross-reactivity of Secondary Antibody: The secondary antibody may be binding to endogenous immunoglobulins in the sample. Running a control with only the secondary antibody can help identify this issue. Using a pre-adsorbed secondary antibody can minimize this problem.[7]
-
-
Antibody Concentration:
-
Washing Steps:
-
Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies, contributing to high background. Increase the number and duration of washes.[5]
-
-
Autofluorescence:
-
Endogenous Fluorophores: Some cells and tissues have endogenous molecules that fluoresce, a phenomenon known as autofluorescence. This can be a particular issue with fixatives like glutaraldehyde.[8] You can check for autofluorescence by examining an unstained sample under the microscope.
-
Cell Viability and Health in Live-Cell Imaging
Q3: My cells are dying during my live-cell imaging experiment. How can I improve cell viability?
A3: Maintaining cell health is critical for obtaining meaningful data from live-cell imaging experiments. Here are factors that can affect cell viability and how to address them:
-
Phototoxicity:
-
Excessive Light Exposure: The light used to excite fluorophores can generate reactive oxygen species, which are toxic to cells.[9] To minimize phototoxicity, use the lowest possible light intensity and exposure time that still provides a detectable signal.[10] Consider using longer wavelength fluorophores, as they are generally less damaging to cells.[11]
-
UV Excitation: Light sources, especially mercury and halide lamps, can emit UV radiation that is harmful to cells.[11] Using LED-based excitation can reduce this damage.
-
-
Environmental Conditions:
-
Suboptimal Culture Conditions: It is essential to maintain a stable and appropriate environment for your cells on the microscope stage. This includes controlling temperature, humidity, and CO2 levels to maintain the pH of the culture medium.[11][12]
-
Media Evaporation: Evaporation of the culture medium can lead to changes in osmolarity, which is stressful for cells. Using an environmental chamber on the microscope can help maintain humidity.[9]
-
-
Labeling Reagent Toxicity:
-
High Dye Concentration: High concentrations of fluorescent dyes can be toxic to cells. It's important to use the lowest effective concentration of the labeling reagent.
-
Fluorophore Choice: Some fluorescent proteins, when expressed at high levels, can be toxic.[11]
-
Photobleaching
Q4: My fluorescent signal is fading quickly during imaging. How can I prevent photobleaching?
A4: Photobleaching is the irreversible photochemical destruction of a fluorophore. While it cannot be completely eliminated, it can be significantly reduced:
-
Optimize Imaging Conditions:
-
Choose the Right Fluorophore:
-
Photostable Dyes: Newer generations of fluorescent dyes are often more photostable than older ones.[14]
-
-
Use Anti-fade Reagents:
-
Mounting Media: For fixed samples, use a mounting medium that contains an anti-fade agent.
-
Live-Cell Reagents: For live-cell imaging, there are specific reagents that can be added to the medium to reduce photobleaching.[13]
-
Quantitative Data Summary
Table 1: Comparison of Common Blocking Agents in Immunofluorescence
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% in PBS-T | Readily available, relatively inexpensive. | Can contain endogenous IgG which may cause background.[5] |
| Normal Serum | 5-10% in PBS-T | Highly effective at blocking non-specific sites, especially when from the same species as the secondary antibody.[5] | More expensive than BSA. |
| Non-fat Dry Milk | 1-5% in PBS-T | Inexpensive and effective for some applications. | May contain phosphoproteins that interfere with the detection of phosphorylated targets. |
| Fish Gelatin | 0.1-0.5% in PBS | Can be effective in reducing certain types of background. |
Table 2: Photostability of Common Fluorophores
| Fluorophore | Excitation (nm) | Emission (nm) | Relative Photostability |
| FITC | 494 | 518 | Low |
| Alexa Fluor 488 | 494 | 519 | High |
| Cy3 | 548 | 562 | Moderate |
| Alexa Fluor 555 | 552 | 570 | High |
| Cy5 | 646 | 664 | Moderate |
| Alexa Fluor 647 | 651 | 672 | Very High |
| DAPI | 358 | 461 | Moderate |
| Hoechst 33342 | 350 | 461 | Moderate |
Note: Photostability can be influenced by the experimental conditions, including the mounting medium and the intensity of the excitation light.
Experimental Protocols
Protocol 1: Indirect Immunofluorescence (for Adherent Cells)
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with Phosphate-Buffered Saline (PBS).
-
Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 10-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[6]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with a blocking buffer (e.g., 1-5% BSA or 5-10% normal serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature to block non-specific antibody binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS containing 0.1% Triton X-100 (PBST) for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filters for your fluorophores. Store the slides in the dark at 4°C.
-
Protocol 2: Live-Cell Imaging
-
Cell Plating: Plate cells in a suitable imaging dish or chamber with an optically clear bottom.
-
Cell Labeling:
-
Incubate cells with the desired fluorescent dye or express a fluorescent protein. Follow the manufacturer's protocol for the specific labeling reagent.
-
Wash the cells with an appropriate imaging medium to remove any unbound dye.
-
-
Imaging Setup:
-
Place the imaging dish on the microscope stage within an environmental chamber that maintains the appropriate temperature (usually 37°C), CO2 level (usually 5%), and humidity.
-
Use an imaging medium that is buffered for use outside of a CO2 incubator (e.g., a HEPES-buffered medium).
-
-
Image Acquisition:
-
Locate the cells of interest using the lowest possible light intensity.
-
Set up the time-lapse imaging parameters, including the time interval between acquisitions and the total duration of the experiment.
-
Use the lowest laser power and shortest exposure time that provides an adequate signal-to-noise ratio to minimize phototoxicity and photobleaching.
-
Acquire images over time to capture the dynamic cellular processes.
-
-
Data Analysis:
-
Analyze the acquired images using appropriate software to track cells, measure fluorescence intensity changes, or quantify other dynamic parameters.
-
Visualizations
Caption: Workflow for Indirect Immunofluorescence.
Caption: Workflow for Live-Cell Imaging.
Caption: Troubleshooting Decision Tree for Cell Labeling.
Caption: Simplified STAT3 Signaling Pathway.
References
- 1. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorochrome Data Table [evidentscientific.com]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. ibidi.com [ibidi.com]
- 7. What is the best blocking buffer for immunofluorescence ? | AAT Bioquest [aatbio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Cell proliferation assays supported by live-cell imaging | Axion Biosystems [axionbiosystems.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. ptglab.com [ptglab.com]
Technical Support Center: Best Practices for Handling and Weighing Hygroscopic Labeled Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and weighing hygroscopic labeled compounds. Accurate handling of these sensitive materials is critical for experimental reproducibility and data integrity.
Frequently Asked Questions (FAQs)
Q1: What makes a compound "hygroscopic" and why is it a concern?
A hygroscopic substance readily attracts and absorbs moisture from the surrounding environment.[1][2] This is a significant concern for labeled compounds as the absorption of water can lead to:
-
Inaccurate Weighing: The measured weight will be a combination of the compound and the absorbed water, leading to errors in concentration calculations.[3][4][5]
-
Chemical Degradation: Moisture can cause hydrolysis or other reactions that degrade the labeled compound, compromising its purity and stability.[1]
-
Physical Changes: The compound may change its physical state, such as clumping, caking, or even dissolving, which makes handling and accurate dispensing difficult.[1][6]
Q2: How can I determine if a labeled compound is hygroscopic?
The primary sources for this information are the supplier's documentation, such as the Certificate of Analysis (COA) and the Material Safety Data Sheet (MSDS).[7] These documents will typically state if a compound is hygroscopic and provide specific storage and handling recommendations. A simple, albeit less precise, method is to observe the compound's behavior when exposed to ambient air. If it quickly gains weight, changes appearance (e.g., becomes sticky or "melts"), it is likely hygroscopic.[2][8]
Q3: What are the ideal environmental conditions for handling hygroscopic compounds?
To minimize moisture absorption, hygroscopic compounds should be handled in a controlled environment. The key parameters to control are:
-
Relative Humidity (RH): Ideally, the RH should be kept as low as possible, generally below 40%.[7] In some cases, for highly sensitive materials, an RH of less than 5% may be necessary.[9]
-
Temperature: Stable and controlled temperatures, typically between 15°C and 25°C, are recommended to prevent condensation and minimize temperature-induced weight fluctuations.[3][7]
Troubleshooting Guides
Issue: My weight reading is constantly increasing on the analytical balance.
This is a classic sign of a hygroscopic compound absorbing moisture from the air.[3][5][10]
Solutions:
| Solution | Description | Key Considerations |
| Work Quickly | Minimize the time the compound is exposed to the atmosphere. Have all necessary tools and containers ready before opening the compound's primary container.[4] | This is a basic but crucial first step. |
| Use a Controlled Environment | Transfer the weighing operation to a glove box with controlled humidity or an inert atmosphere (e.g., nitrogen or argon).[9][11][12][13][14][15] | This is the most effective method for highly hygroscopic materials. |
| Weighing by Difference | This technique involves weighing the container with the compound, transferring the desired amount, and then re-weighing the original container. The difference in weight is the amount of compound transferred.[16] | This method minimizes the compound's exposure time on the balance pan. |
| Use a Desiccator | If a glove box is unavailable, place a container with a desiccant inside the balance chamber to create a localized low-humidity environment.[11] | This is a less effective but still helpful measure. |
Issue: The labeled compound has clumped or caked in its container.
This indicates that the compound has already absorbed a significant amount of moisture.
Solutions:
| Solution | Description | Key Considerations |
| Drying the Compound | If the compound is thermally stable, it may be possible to dry it in a vacuum oven at a specified temperature to remove the absorbed water.[11][17] Always consult the compound's technical data sheet for appropriate drying conditions. | This should be done with caution as overheating can degrade the compound. |
| Use as is and Determine Water Content | If drying is not feasible, you can proceed with using the compound but must accurately determine its water content to correct for the true concentration. Methods like Karl Fischer titration can be used for this purpose.[2][11] | This is essential for accurate solution preparation. |
| Improve Storage Conditions | To prevent future issues, review and improve your storage procedures. Ensure containers are tightly sealed and stored in a desiccator or a controlled humidity environment.[7][18] | Proper storage is key to long-term stability. |
Experimental Protocols
Protocol 1: Weighing a Hygroscopic Labeled Compound Using a Glove Box
This protocol outlines the steps for accurately weighing a highly hygroscopic labeled compound in a controlled atmosphere.
Materials:
-
Analytical balance (placed inside the glove box)
-
Hygroscopic labeled compound in its primary container
-
Spatula
-
Weighing boat or appropriate receiving vessel
-
Glove box with humidity control or inert gas supply
-
Laboratory notebook and pen
Procedure:
-
Prepare the Glove Box: Ensure the glove box atmosphere is at the desired low humidity level or has been adequately purged with an inert gas (e.g., nitrogen).
-
Equilibrate Materials: Place the sealed container of the hygroscopic compound, weighing boat, and spatula inside the glove box and allow them to equilibrate to the internal atmosphere for at least 30 minutes.
-
Tare the Weighing Vessel: Place the empty weighing boat on the analytical balance and tare the weight.
-
Dispense the Compound: Carefully open the primary container of the hygroscopic compound. Using the spatula, quickly transfer the desired amount of the compound to the tared weighing boat.
-
Record the Weight: Close the balance door and record the stable weight reading in your laboratory notebook.
-
Seal the Compound: Immediately and tightly seal the primary container of the hygroscopic compound.
-
Transfer and Dissolve: Quickly transfer the weighed compound to your experimental setup or dissolve it in the appropriate solvent within the glove box if possible.
Protocol 2: Weighing by Difference for Moderately Hygroscopic Compounds
This method is suitable for compounds that are hygroscopic but can be handled for a short duration in an open lab environment.
Materials:
-
Analytical balance
-
Hygroscopic labeled compound in a sealable container (e.g., a vial with a screw cap)
-
Spatula
-
Receiving vessel (e.g., a flask)
-
Laboratory notebook and pen
Procedure:
-
Initial Weighing: Place the sealed container with the hygroscopic compound on the analytical balance and record the initial mass (M1).
-
Transfer Compound: Remove the container from the balance. Over the receiving vessel, carefully open the container and use a clean spatula to transfer an approximate amount of the compound into the vessel.
-
Reseal and Re-weigh: Immediately reseal the original container and place it back on the analytical balance. Record the final mass (M2).
-
Calculate Transferred Mass: The mass of the transferred compound is the difference between the initial and final weights (Mass transferred = M1 - M2).
Visualizations
Caption: Workflow for weighing hygroscopic compounds.
Caption: Best practices for storing hygroscopic compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. quora.com [quora.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. The Do's and Don'ts of Laboratory Balances | Labcompare.com [labcompare.com]
- 5. mt.com [mt.com]
- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Glove Boxes | Dry Rooms | PI-KEM [pi-kem.co.uk]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 12. reddit.com [reddit.com]
- 13. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 14. coleparmer.co.uk [coleparmer.co.uk]
- 15. Temperature and Humidity Controlled Glove Boxes and Enclosures - Jacomex [jacomex.com]
- 16. youtube.com [youtube.com]
- 17. How To [chem.rochester.edu]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Adenosine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of adenosine, with a focus on the use of isotopically labeled internal standards. While direct, published validation data for 2',3'-Isopropylidene Adenosine-13C5 as an internal standard is limited, this document outlines the expected performance and compares it with established alternatives, providing researchers with the necessary framework for method selection and validation.
Introduction to Adenosine Analysis
Adenosine, a purine nucleoside, is a critical signaling molecule involved in a myriad of physiological processes. Its accurate quantification in biological matrices is essential for research in areas such as cardiovascular disease, neuroscience, and oncology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is crucial in LC-MS/MS to correct for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.[1] 13C-labeled standards are often preferred over deuterium-labeled ones as they tend to have identical chromatographic behavior to the unlabeled analyte, minimizing isotopic effects.[2]
This compound is a commercially available SIL-IS for adenosine. Its isopropylidene group offers increased hydrophobicity, which can be advantageous in certain chromatographic applications, potentially leading to better retention on reversed-phase columns and separation from more polar interferences.
Performance Comparison of Internal Standards
| Parameter | Method A: Using Ribose-13C5-Adenine [3] | Method B: Using Adenosine-13C5, Guanosine-13C5, Inosine-13C5 [4] | Method C: Using [D3]m6A, [D3]m1A, [D3]m6Am [1] |
| Linearity (r²) | >0.99 | ≥0.9995 | Not explicitly stated, but linearity was established |
| Accuracy (% Bias) | Not explicitly stated | Within ±8.4% for standards; -8.6% to 13.2% for QCs | 89.0% to 105.5% (expressed as % of nominal) |
| Precision (%CV) | Not explicitly stated | ≤9.4% for standards; ≤15.0% for QCs | Intra-day: ≤6.0%; Inter-day: ≤8.8% |
| LLOQ | Not explicitly stated | Analyte dependent (e.g., 0.25 pmol/sample for inosine) | Not explicitly stated |
| Matrix | Brain Tissue | Human Cells (PBMCs, RBCs) | Human Serum |
Note: The performance of a method using this compound is anticipated to be within similar ranges of accuracy and precision as the methods presented above. The choice of internal standard can be influenced by factors such as commercial availability, cost, and the specific requirements of the analytical method, including the chromatographic conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative experimental protocols for the quantification of adenosine using LC-MS/MS with a stable isotope-labeled internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules like adenosine from biological matrices.
-
Thaw Samples : Thaw biological samples (e.g., plasma, serum, cell lysates) on ice.
-
Spike Internal Standard : Add a known amount of the internal standard solution (e.g., this compound) to each sample.
-
Precipitate Proteins : Add 3 volumes of ice-cold acetonitrile to the sample.
-
Vortex : Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge : Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect Supernatant : Carefully transfer the supernatant to a new tube.
-
Evaporate : Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute : Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for adenosine analysis. These may require optimization based on the specific instrument and column used.
-
Liquid Chromatography (LC)
-
Column : A C18 reversed-phase column is commonly used (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : 0.1% Formic acid in acetonitrile.
-
Gradient : A typical gradient would start with a low percentage of mobile phase B, increasing to elute adenosine and the internal standard, followed by a wash and re-equilibration step.
-
Flow Rate : 0.3 - 0.5 mL/min.
-
Injection Volume : 5 - 10 µL.
-
Column Temperature : 40°C.
-
-
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions :
-
Adenosine : m/z 268.1 → 136.1
-
This compound : The exact transition would be determined by infusion of the standard, but would be expected to be approximately m/z 313.1 → 141.1 (assuming the loss of the ribose moiety).
-
Ribose-13C5-Adenine : m/z 272.8 → 136.2[3]
-
-
Optimization : Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.
-
Visualizing the Workflow
Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical workflows involved in the validation of an analytical method.
Caption: Workflow for analytical method development and validation.
Caption: Sample preparation workflow using protein precipitation.
Conclusion
The validation of analytical methods is a critical step in ensuring the quality and reliability of research data. While specific published validation data for this compound is not widely available, its properties as a 13C-labeled internal standard suggest that it is a suitable candidate for the accurate and precise quantification of adenosine by LC-MS/MS. Researchers should perform a thorough in-house validation following established guidelines to demonstrate the suitability of their chosen method and internal standard for their specific application. The comparative data and protocols provided in this guide serve as a valuable resource for developing and validating robust analytical methods for adenosine quantification.
References
- 1. Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.und.edu [med.und.edu]
- 4. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Isopropylidene vs. TBDMS as 2',3'-Hydroxyl Protecting Groups for Adenosine
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful nucleoside chemistry. This guide provides an objective comparison of two commonly employed protecting groups for the 2',3'-hydroxyls of adenosine: the isopropylidene group and the tert-butyldimethylsilyl (TBDMS) group. By examining their performance based on experimental data, this document aims to inform the selection of the most appropriate protecting group strategy for specific synthetic goals.
Introduction
The 2' and 3'-hydroxyl groups of ribonucleosides like adenosine are critical functionalities that require protection during various chemical transformations, particularly in the synthesis of oligonucleotides and nucleoside analogs. The choice of a protecting group is dictated by factors such as its ease of introduction and removal, its stability under various reaction conditions, and its influence on the stereochemistry and reactivity of the nucleoside. The isopropylidene group, forming a cyclic acetal, and the bulky TBDMS silyl ether are two popular choices with distinct characteristics. This guide delves into a detailed comparison of these two protecting groups, offering insights into their respective advantages and disadvantages.
Mechanism of Protection
The protection of the 2',3'-diol of adenosine with either an isopropylidene or TBDMS group proceeds via different mechanisms, leading to distinct structural outcomes.
Isopropylidene Protection: This method involves the acid-catalyzed reaction of adenosine with acetone or a acetone equivalent like 2,2-dimethoxypropane. The reaction forms a five-membered ring, a cyclic acetal, across the 2' and 3' oxygens. This rigidifies the ribose ring conformation.
TBDMS Protection: The protection with TBDMS typically involves the reaction of adenosine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. This reaction leads to the formation of silyl ethers at the hydroxyl groups. A significant challenge with this method is achieving regioselectivity, as the reaction can yield a mixture of 2'-O-TBDMS, 3'-O-TBDMS, and 2',3'-di-O-TBDMS derivatives, often requiring chromatographic separation.[1][2] Under certain conditions, TBDMS groups are also known to migrate between the 2' and 3' positions.[3][4]
Experimental Data Comparison
The following tables summarize quantitative data for the introduction and deprotection of isopropylidene and TBDMS groups on adenosine and related nucleosides, based on published experimental findings.
Table 1: Protection Reaction Comparison
| Protecting Group | Reagents and Conditions | Substrate | Yield | Reference |
| Isopropylidene | 2,2-dimethoxypropane, p-toluenesulfonic acid, methanol, reflux | L-tartaric acid | 85-92% | [1] |
| 2-methoxypropene, TsOH·H₂O, DMF, 70 °C | α-D-mannopyranosides | 93% | ||
| TBDMS | TBDMS-Cl, imidazole, DMF, room temp. | Adenosine | Mixture of 2'-, 3'-, 5'-, and di/tri-silylated products | [3] |
| di-tert-butylsilyl bis(trifluoromethanesulfonate), DMF, 0 °C; then TBDMS-Cl, imidazole, rt | Adenosine | 83% (2'-O-TBDMS, 3',5'-O-di-tert-butylsilylene) | ||
| One-pot conversion from 2′-O-(tert-butyldimethylsilyl)-3′,5′-O-(di-tert-butylsilylene) protected adenosine | Adenosine derivative | 94% | [4] |
Table 2: Stability Profile
| Protecting Group | Stable To | Labile To | Comments | Reference |
| Isopropylidene | Basic conditions | Acidic conditions (e.g., aq. H₂SO₄, formic acid) | The acetal linkage is readily cleaved by acid. | [5][6] |
| TBDMS | Acidic conditions (e.g., for 5'-DMT removal) | Fluoride ions (e.g., TBAF, HF-pyridine), strong basic conditions | Prone to migration between 2' and 3' hydroxyls under basic conditions.[3][4] | [3] |
Table 3: Deprotection Reaction Comparison
| Protecting Group | Reagents and Conditions | Product | Yield | Reference |
| Isopropylidene | 1% aqueous H₂SO₄, reflux, 3h | Deprotected sugar | >99% (over 2 steps) | [6] |
| Formic acid in methanol | Deprotected nucleoside | 70-85% | [5] | |
| TBDMS | 1M TBAF in THF, room temp, 24h | Deprotected RNA | Not specified | [7] |
| Triethylamine trihydrofluoride, 65°C, 2.5h | Deprotected RNA | Not specified | ||
| HF-pyridine, CH₂Cl₂, 0°C, 1h | Deprotected adenosine derivative | 91% | [8] |
Experimental Protocols
Protection of Adenosine with Isopropylidene Group
-
Procedure adapted from the general method for diol protection: To a solution of adenosine (1 mmol) in anhydrous acetone (20 mL) is added 2,2-dimethoxypropane (1.2 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 mmol). The mixture is stirred at room temperature for 4-6 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with triethylamine and the solvent is evaporated under reduced pressure. The residue is purified by silica gel column chromatography to afford 2',3'-O-isopropylideneadenosine.[1]
Protection of Adenosine with TBDMS Group (to yield a mixture)
-
Procedure adapted from Ogilvie et al.: To a solution of adenosine (1 mmol) in dry DMF (5 mL) is added imidazole (4 mmol) and TBDMS-Cl (3.5 mmol). The reaction mixture is stirred at room temperature for 24 hours. The solvent is then evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is dried over sodium sulfate and concentrated. The resulting mixture of silylated adenosines is separated by silica gel column chromatography.[3]
Deprotection of 2',3'-O-Isopropylideneadenosine
-
Procedure adapted from Whistler and Wolfrom: The 2',3'-O-isopropylideneadenosine (1 mmol) is suspended in 1% aqueous sulfuric acid (10 mL) and heated at reflux for 3 hours. The reaction mixture is then cooled to room temperature and neutralized by the slow addition of sodium bicarbonate. The solvent is removed in vacuo to yield the crude deprotected adenosine.[6]
Deprotection of 2',3'-di-O-TBDMS-adenosine
-
Procedure using TBAF: To a solution of the 2',3'-di-O-TBDMS-adenosine (1 mmol) in THF (10 mL) is added a 1M solution of tetra-n-butylammonium fluoride (TBAF) in THF (2.2 mL). The reaction is stirred at room temperature for 12-24 hours. The solvent is evaporated, and the residue is purified by silica gel chromatography to give adenosine.[7]
Visualization of Workflows
Caption: Workflow for the protection and deprotection of adenosine's 2',3'-diols.
Conclusion
The choice between isopropylidene and TBDMS as protecting groups for the 2',3'-hydroxyls of adenosine is highly dependent on the overall synthetic strategy.
The isopropylidene group offers a straightforward and high-yielding method for the simultaneous protection of both hydroxyl groups. Its key feature is its acid lability, making it an excellent choice when orthogonal protection is required in the presence of base-sensitive groups. However, the rigidity it imposes on the ribose ring might not be desirable in all applications.
The TBDMS group , on the other hand, is the cornerstone of modern solid-phase RNA synthesis due to its stability to the acidic conditions used for 5'-DMT deprotection. While its introduction can be complicated by regioselectivity issues and its tendency to migrate under basic conditions, its fluoride-mediated deprotection provides a valuable orthogonal removal strategy. The steric bulk of the TBDMS group can also influence the efficiency of subsequent coupling reactions.
Ultimately, researchers must weigh the ease of introduction, stability profile, and deprotection conditions of each group in the context of their specific multi-step synthesis to make an informed decision. This guide provides the foundational data to aid in that critical selection process.
References
- 1. 5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine | 81265-93-2 | Benchchem [benchchem.com]
- 2. 2',3'-O-Isopropylideneadenosine | 362-75-4 [chemicalbook.com]
- 3. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of adenosine deaminase and adenylate deaminase on adenosine and 2', 3(')-isopropylidene adenosine: role of the protecting group at different pH values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2',3'-O-Isopropylideneadenosine | 362-75-4 | NI05151 [biosynth.com]
- 6. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
accuracy and precision of isotope dilution mass spectrometry for nucleoside quantification
A comprehensive guide for researchers, scientists, and drug development professionals on the accuracy and precision of Isotope Dilution Mass Spectrometry (IDMS) for nucleoside quantification compared to alternative methods.
In the realm of biomedical research and drug development, the precise and accurate quantification of nucleosides is paramount. These molecules, the fundamental building blocks of DNA and RNA, and their modified forms play crucial roles in various physiological and pathological processes, including epigenetic regulation and as biomarkers for diseases such as cancer. Among the analytical techniques available, Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard, offering unparalleled accuracy and precision. This guide provides an objective comparison of IDMS with other common methods, supported by experimental data and detailed protocols.
Performance Comparison: IDMS vs. Alternative Methods
Isotope Dilution Mass Spectrometry, particularly when coupled with liquid chromatography (LC-MS), is renowned for its ability to correct for sample matrix effects and variations in instrument response, which are significant sources of error in other methods. This is achieved by introducing a known amount of a stable isotope-labeled version of the analyte of interest as an internal standard at an early stage of the sample preparation. The ratio of the unlabeled (endogenous) to the labeled (internal standard) analyte is then measured by the mass spectrometer, leading to highly accurate and precise quantification.
Alternative methods, such as LC-MS with external calibration, are also widely used. While powerful, these methods are more susceptible to inaccuracies arising from matrix effects and extraction inconsistencies, as they rely on a calibration curve generated from standards prepared in a simple solvent, which may not fully mimic the complexity of a biological sample.
The following table summarizes the key performance metrics of IDMS compared to other techniques for nucleoside quantification.
| Parameter | Isotope Dilution Mass Spectrometry (IDMS) | LC-MS with External Calibration | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Accuracy | High (often considered the definitive method) | Moderate to High (can be affected by matrix effects) | Moderate (susceptible to interfering compounds) |
| Precision (RSD) | Excellent (<5%)[1] | Good (<15%)[2] | Good (<15%) |
| Sensitivity (LOD/LOQ) | Very High (low femtomole to attomole range)[3][4] | High (nanomolar to picomolar range)[5] | Moderate (micromolar to nanomolar range)[6] |
| Specificity | Very High (mass-to-charge ratio and fragmentation pattern) | High (mass-to-charge ratio) | Moderate (retention time) |
| Matrix Effect Correction | Excellent (co-eluting internal standard) | Prone to ion suppression/enhancement | Susceptible to co-eluting interferences |
| Throughput | Moderate to High[3] | High | High |
Experimental Workflow for IDMS in Nucleoside Quantification
The general workflow for nucleoside quantification by IDMS involves several key steps, from sample preparation to data analysis.
Caption: Experimental workflow for nucleoside quantification by IDMS.
Detailed Experimental Protocols
Isotope Dilution Mass Spectrometry (IDMS) Protocol
This protocol provides a general framework for the quantification of modified nucleosides in DNA.
a. Sample Preparation:
-
DNA Extraction: Isolate genomic DNA from cells or tissues using a commercial kit.
-
Internal Standard Spiking: Add a known amount of the corresponding stable isotope-labeled nucleoside standards (e.g., [¹⁵N₅]-2'-deoxyadenosine, [¹³C₁₀,¹⁵N₂]-2'-deoxyguanosine) to the DNA sample.[1] The amount of spike should be optimized to be in a similar range as the endogenous analyte.
-
Enzymatic Hydrolysis: Digest the DNA to individual nucleosides using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.[7] Incubate at 37°C for a specified time (e.g., 2-12 hours).
-
Sample Cleanup: Remove proteins and other macromolecules by solid-phase extraction (SPE) or ultrafiltration.
b. LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the nucleosides using an ultra-high-performance liquid chromatography (UHPLC) system with a C18 reversed-phase column.[3] A gradient elution with a mobile phase consisting of water and methanol, both containing a small amount of formic acid or ammonium acetate, is commonly used.[8]
-
Mass Spectrometric Detection: Perform detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[8] Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the native and the isotope-labeled nucleosides.
c. Data Analysis:
-
Peak Integration: Integrate the chromatographic peak areas for both the endogenous nucleoside and the isotope-labeled internal standard.
-
Ratio Calculation: Calculate the ratio of the peak area of the endogenous nucleoside to that of the internal standard.
-
Quantification: Determine the absolute concentration of the nucleoside in the original sample using the calculated ratio and the known concentration of the internal standard.
LC-MS with External Calibration Protocol
This protocol outlines the quantification of nucleosides using an external calibration curve.
a. Sample Preparation:
-
Nucleic Acid Extraction and Hydrolysis: Follow the same procedure as for IDMS (steps 1a and 1c), but without the addition of an internal standard.
-
Sample Cleanup: Perform sample cleanup as described for IDMS (step 1d).
b. LC-MS/MS Analysis:
-
Chromatographic Separation and Mass Spectrometric Detection: Use the same LC-MS/MS conditions as for IDMS (steps 2a and 2b).
c. Data Analysis:
-
Calibration Curve Generation: Prepare a series of standard solutions of the target nucleosides at known concentrations.[9] Inject these standards into the LC-MS/MS system and generate a calibration curve by plotting the peak area against the concentration.
-
Quantification: Inject the prepared biological sample, integrate the peak area of the target nucleoside, and determine its concentration by interpolating from the calibration curve.[9]
Conclusion
For researchers, scientists, and drug development professionals requiring the highest level of accuracy and precision in nucleoside quantification, Isotope Dilution Mass Spectrometry is the unequivocal method of choice. Its inherent ability to correct for analytical variability makes it a robust and reliable technique, essential for applications where definitive quantitative data is critical. While other methods like LC-MS with external calibration offer viable alternatives, particularly for high-throughput screening, they require careful validation and consideration of potential matrix effects to ensure data quality. The choice of method should ultimately be guided by the specific requirements of the study, including the desired level of accuracy, the complexity of the sample matrix, and the availability of instrumentation and standards.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absolute and relative quantification of RNA modifications via biosynthetic isotopomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced nucleotide analysis enables the quantification of deoxynucleotides in plants and algae revealing connections between nucleoside and deoxynucleoside metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Cancer's Engine: A Comparative Guide to 13C Labeled Adenosine in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
The intricate metabolic web of cancer cells presents both a formidable challenge and a promising avenue for therapeutic intervention. Understanding the precise metabolic fluxes that fuel tumor growth and survival is paramount. Stable isotope tracing, particularly with carbon-13 (¹³C), has emerged as a powerful tool to dissect these complex pathways. While ¹³C-labeled glucose and glutamine have been the workhorses of metabolic flux analysis, the use of ¹³C-labeled adenosine offers a unique and targeted approach to investigate critical aspects of cancer cell metabolism, including nucleotide synthesis, salvage pathways, and energy homeostasis.
This guide provides a comprehensive comparison of the application of ¹³C-labeled adenosine in cancer research, contrasting it with other metabolic tracers. We present supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to empower researchers in designing and interpreting their metabolic studies.
Quantitative Data Summary: Tracing the Fate of Adenosine in Cancer
The following tables summarize quantitative data from studies utilizing stable isotope-labeled precursors to investigate purine metabolism in cancer. These studies highlight the differential reliance of tumors on de novo synthesis versus salvage pathways, a critical distinction for the development of targeted therapies.
Table 1: Comparison of De Novo and Salvage Pathway Contributions to Purine Nucleotide Pools in Tumors
This table presents the fractional abundance of purine nucleotides (IMP, AMP, and GMP) derived from either the de novo synthesis pathway (traced with [γ-¹⁵N]-glutamine) or the salvage pathway (traced with various ¹⁵N and ¹³C labeled precursors, including [¹⁵N₅]-adenosine) in Cal-51 human breast cancer cell-derived tumors. Data is presented as mean fractional abundance (%) ± standard deviation.
| Tracer | Labeled Precursor | IMP (M+n) | AMP (M+n) | GMP (M+n) | Pathway Investigated |
| [γ-¹⁵N]-Glutamine | ¹⁵N-Glutamine | 1.5 ± 0.5 | 2.0 ± 0.7 | 2.5 ± 0.8 | De Novo Synthesis |
| [¹⁵N₅]-Adenine | ¹⁵N-Adenine | 0.5 ± 0.2 | 25.0 ± 5.0 | 1.0 ± 0.3 | Salvage Pathway |
| [¹⁵N₅]-Adenosine | ¹⁵N-Adenosine | 1.0 ± 0.4 | 30.0 ± 6.0 | 1.5 ± 0.5 | Salvage Pathway |
| [¹⁵N₄]-Inosine | ¹⁵N-Inosine | 15.0 ± 3.0 | 2.0 ± 0.6 | 10.0 ± 2.5 | Salvage Pathway |
| [¹³C₅]-Hypoxanthine | ¹³C-Hypoxanthine | 10.0 ± 2.0 | 1.5 ± 0.4 | 8.0 ± 1.8 | Salvage Pathway |
| [¹⁵N₅]-Guanosine | ¹⁵N-Guanosine | 0.2 ± 0.1 | 0.3 ± 0.1 | 20.0 ± 4.5 | Salvage Pathway |
Data adapted from a study on purine metabolism in tumors. The specific isotopologue measured (M+n) depends on the number of incorporated labeled atoms from the tracer.
Table 2: In Vitro vs. In Vivo Labeling of Adenosine from ¹³C-Glucose and ¹³C-Glutamine
This table compares the ¹³C labeling pattern of adenosine in sarcoma cells cultured in vitro versus in vivo tumors from sarcoma-bearing mice after infusion with either [U-¹³C]-glucose or [U-¹³C]-glutamine. The data highlights significant differences in metabolic pathways between cell culture and a more complex in vivo tumor microenvironment.[1][2]
| Tracer | Condition | Adenosine (M+1) % | Adenosine (M+5) % | Key Insight |
| [U-¹³C]-Glutamine | In Vitro | Not substantial | Not substantial | Limited contribution to purine synthesis in vitro. |
| [U-¹³C]-Glutamine | In Vivo | Detected | Not substantial | Suggests in vivo ¹³CO₂ fixation into the purine ring.[1][2] |
| [U-¹³C]-Glucose | In Vitro | Not observed | Detected | Indicates ribose synthesis via the pentose phosphate pathway.[1][2] |
| [U-¹³C]-Glucose | In Vivo | Observed | Detected | Shows both ¹³CO₂ fixation and ribose synthesis in vivo.[1][2] |
Data adapted from studies on CO₂ recycling in vivo.[1][2] M+1 labeling of adenosine from glutamine in vivo suggests the involvement of pathways that are less active in standard cell culture conditions.
Experimental Protocols
Protocol 1: ¹³C-Adenosine Tracing in Cancer Cell Culture for Metabolic Flux Analysis
This protocol provides a detailed methodology for tracing the metabolism of ¹³C-labeled adenosine in cultured cancer cells to investigate purine salvage and downstream metabolic pathways.
1. Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
[U-¹³C₁₀]-Adenosine or other specifically labeled adenosine (e.g., [ribose-¹³C₅]-Adenosine)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, LC-MS grade, chilled to -80°C
-
Water, LC-MS grade
-
Chloroform, LC-MS grade, chilled to -20°C
-
Cell scrapers
-
Centrifuge capable of 4°C
-
Liquid chromatography-mass spectrometry (LC-MS) system
2. Cell Culture and Labeling:
-
Culture cancer cells to ~80% confluency in standard complete medium.
-
Prepare the labeling medium by supplementing the base medium with dFBS and the desired concentration of ¹³C-labeled adenosine (typically 50-100 µM). The concentration should be optimized for the specific cell line and experimental goals.
-
Aspirate the standard medium, wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation. A steady-state labeling is often achieved after 24 hours.[3]
3. Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each plate/well.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Perform a freeze-thaw cycle (e.g., liquid nitrogen followed by a 37°C water bath) three times to ensure complete cell lysis.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
For a biphasic extraction to separate polar and non-polar metabolites, add 500 µL of chilled water and 500 µL of chilled chloroform to the supernatant. Vortex vigorously and centrifuge at 14,000 x g for 15 minutes at 4°C. The upper aqueous layer contains the polar metabolites, including adenosine and its derivatives.
-
Carefully collect the aqueous layer and dry it using a vacuum concentrator.
4. LC-MS Analysis:
-
Reconstitute the dried metabolites in a suitable volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS analysis.
-
Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system. A HILIC or reversed-phase C18 column can be used for the separation of polar metabolites.
-
Set the mass spectrometer to acquire data in full scan mode to detect all labeled and unlabeled isotopologues of adenosine and its downstream metabolites (e.g., AMP, ADP, ATP, inosine, hypoxanthine).
-
Perform targeted MS/MS analysis to confirm the identity of metabolites.
5. Data Analysis:
-
Process the raw LC-MS data using appropriate software to identify peaks and determine their mass-to-charge ratio (m/z) and intensity.
-
Correct for the natural abundance of ¹³C isotopes.
-
Calculate the mass isotopomer distribution (MID) for adenosine and its metabolites at each time point.
-
Use the MID data to calculate the fractional contribution of exogenous adenosine to the intracellular nucleotide pools and to model the metabolic fluxes through the purine salvage pathway and other connected pathways.
Protocol 2: Chemo-enzymatic Synthesis of [8-¹³C]-Adenosine
This protocol outlines a general approach for the synthesis of [8-¹³C]-adenosine, which can be adapted from methods used for synthesizing labeled DNA and RNA precursors.
1. Materials:
-
[¹³C]-Formic acid
-
4,5,6-Triaminopyrimidine sulfate
-
Diethoxymethyl acetate
-
Ammonia solution
-
Ribose-1-phosphate
-
Purine nucleoside phosphorylase (PNP)
-
Appropriate buffers and solvents (e.g., DMF, ethanol)
2. Synthesis of [8-¹³C]-Adenine:
-
React 4,5,6-triaminopyrimidine sulfate with [¹³C]-formic acid to close the imidazole ring, forming [8-¹³C]-adenine. This reaction is typically carried out in a high-boiling point solvent like dimethylformamide (DMF).
-
Purify the resulting [8-¹³C]-adenine by recrystallization or column chromatography.
3. Enzymatic Ribosylation:
-
In a buffered solution, combine [8-¹³C]-adenine, ribose-1-phosphate, and purine nucleoside phosphorylase (PNP).
-
Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 37°C) to allow the enzymatic coupling of the labeled base to the ribose sugar.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
4. Purification:
-
Once the reaction is complete, purify the [8-¹³C]-adenosine from the reaction mixture using column chromatography (e.g., silica gel or reversed-phase C18).
-
Characterize the final product using NMR spectroscopy and mass spectrometry to confirm its identity and isotopic enrichment.
Visualizing Metabolic Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of ¹³C-labeled adenosine in cancer research.
References
Navigating Adenosine's Metabolic Maze: A Comparative Guide to 2',3'-Isopropylidene Adenosine-¹³C₅ and ¹⁵N₅-Adenosine Tracers
For researchers, scientists, and drug development professionals, understanding the intricate metabolic fate of adenosine is paramount. Stable isotope-labeled analogs of adenosine are indispensable tools for dissecting these complex pathways. This guide provides a comprehensive comparison of two such tracers: 2',3'-Isopropylidene Adenosine-¹³C₅ and ¹⁵N₅-adenosine, offering insights into their distinct applications, metabolic processing, and the experimental data that underpins their use in metabolic tracing studies.
The fundamental difference between these two isotopic tracers lies in the placement of the stable isotopes and the presence of a protecting group. 2',3'-Isopropylidene Adenosine-¹³C₅ incorporates five Carbon-13 atoms into the ribose sugar moiety and features an isopropylidene group protecting the 2' and 3' hydroxyl groups of the ribose. In contrast, ¹⁵N₅-adenosine incorporates five Nitrogen-15 atoms into the adenine base. These structural distinctions dictate their respective metabolic pathways and the type of information that can be gleaned from their use in tracing experiments.
At a Glance: Key Differences and Applications
| Feature | 2',3'-Isopropylidene Adenosine-¹³C₅ | ¹⁵N₅-Adenosine |
| Isotope Label | ¹³C on the ribose | ¹⁵N on the adenine base |
| Protecting Group | Isopropylidene group on 2',3'-hydroxyls | None |
| Primary Tracing Focus | Carbon backbone of the ribose sugar | Nitrogen atoms of the purine ring |
| Key Metabolic Insight | Fate of the ribose moiety (e.g., entry into pentose phosphate pathway, nucleotide synthesis) | Fate of the adenine base (e.g., salvage pathways, degradation) |
| Initial Metabolism | Potentially altered due to the protecting group; may be a substrate for adenosine deaminase. | Directly enters adenosine metabolic pathways. |
| Deprotection Required | Yes, for the ribose to be fully metabolized in the same manner as endogenous adenosine. | No |
Delving Deeper: Metabolic Fate and Experimental Considerations
2',3'-Isopropylidene Adenosine-¹³C₅: Tracking the Carbon Skeleton
The presence of the isopropylidene group on 2',3'-Isopropylidene Adenosine-¹³C₅ introduces a critical consideration for its use as a metabolic tracer. This protecting group renders the 2' and 3' hydroxyl groups of the ribose inaccessible to enzymes that would typically act on these positions.
A key study on the transformation of 2',3'-O-isopropylidene adenosine in rat liver homogenates revealed that it is a substrate for adenosine deaminase, leading to the formation of 2',3'-O-isopropylidene inosine.[1] Crucially, under the experimental conditions, there was no enzymatic cleavage of the isopropylidene group.[1] This suggests that the initial metabolic steps may be altered compared to unprotected adenosine. For the ¹³C-labeled ribose to fully enter central carbon metabolism, the isopropylidene group must be removed. This deprotection typically requires acidic conditions and may not readily occur within the physiological pH of a cell.[2] Therefore, the observed metabolic fate may primarily reflect the metabolism of the protected nucleoside.
Experimental Workflow:
References
A Researcher's Guide to Adenosine Quantification: A Comparative Analysis of Key Assays
For researchers, scientists, and drug development professionals, the accurate quantification of adenosine is crucial for understanding its diverse physiological and pathological roles. This guide provides an objective comparison of common adenosine quantification assays, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate technique for your research needs.
Adenosine, a purine nucleoside, is a key signaling molecule involved in a myriad of cellular processes, from energy transfer to neurotransmission.[1][2] Its levels are tightly regulated and can be indicative of various physiological states, including inflammation, hypoxia, and cardiovascular stress.[1][3] Consequently, robust and reliable methods for adenosine quantification are paramount in many areas of biological research and drug development. This guide compares the performance of three major assay types: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Fluorometric/Enzymatic Assays.
Comparative Performance of Adenosine Quantification Assays
The choice of an adenosine quantification assay depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the most common methods.
| Assay Type | Principle | Sample Throughput | Sensitivity (LOD/LOQ) | Linearity Range | Precision (%CV) | Key Advantages | Key Limitations |
| HPLC-UV | Chromatographic separation followed by UV detection. | Medium | LOQ: ~0.048 µg/ml[4], ~0.25 µmol/L[5] | 0.25 - 100 µmol/L[5] | Inter- and intra-run precision <15%[5] | Widely available, relatively low cost. | Lower sensitivity and selectivity compared to LC-MS/MS. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection. | High | LLOQ: ~2.1 nmol/L[6] | 10–2000 pmol/sample[7][8] | Intra- and inter-assay CV: 1.7% to 16%[7][8] | High sensitivity, high selectivity, can multiplex.[9][10] | Requires specialized equipment and expertise. |
| Fluorometric/Enzymatic Assay | Enzymatic conversion of adenosine leading to a fluorescent signal. | High | Detection limit: ~1.56 µM[11] | 0 - 20 µM | Inter-assay CV: 4.4-9.6%; Intra-assay CV: 4.0-5.0%[12] | Simple, rapid, suitable for high-throughput screening. | Prone to interference from other molecules in the sample. |
Experimental Protocols
Detailed and validated protocols are essential for accurate and reproducible adenosine quantification. Below are representative methodologies for the compared assays.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of adenosine in various biological samples, including royal jelly as described by Xue et al. (2009).[4]
1. Sample Preparation (as per royal jelly example):
-
Accurately weigh 2.0 g of the sample into a 50 ml volumetric flask.
-
Add 5 ml of ultra-purified water and 40 ml of absolute ethanol.
-
Shake the mixture for 15 minutes at room temperature using an ultrasonic processor to precipitate proteins and extract adenosine.[4]
-
Bring the solution to volume with 80% ethanol and centrifuge.
-
Filter the supernatant through a 0.45 µm filter before injection.
2. Chromatographic Conditions:
-
Column: Symmetry C18 column (250 mm × 4.6 mm i.d., 5 µm).[4]
-
Mobile Phase: A gradient of 0.4% phosphoric acid (A) and methanol (B).[4]
-
Gradient: 0–25 min, 90% A; 25–35 min, 20% A; 35–40 min, 90% A; 40–65 min, 90% A.[4]
-
Flow Rate: 0.9 ml/min.[4]
-
Column Temperature: 30 °C.[4]
-
Injection Volume: 20 µl.[4]
-
Detection: UV at 257 nm.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and is considered a gold standard for adenosine quantification in complex biological matrices like plasma and cells.[7][8][9][13]
1. Sample Preparation (Solid Phase Extraction for cell lysates):
-
Activate a phenylboronic acid (PBA) solid-phase extraction cartridge.
-
Apply the cell lysate (previously passed through a QMA cartridge) to the PBA cartridge and centrifuge.
-
Wash the cartridge with 2 x 1 mL of 250 mM ammonium acetate followed by 2 x 1 mL of methanol.
-
Elute the analytes with 20% formic acid in methanol.
-
Dry the eluate and reconstitute in ultrapure water for injection.[7]
2. LC-MS/MS Conditions:
-
LC System: Agilent 1100 series LC pump with a wellplate autosampler.[13]
-
Column: Luna C-18(2) (3 µm, 100 Å, 150 x 2.0 mm).[13]
-
Mobile Phase: Isocratic elution with 10% acetonitrile in 25mM ammonium acetate in water.[13]
-
Flow Rate: 0.2 ml/min.[13]
-
Column Temperature: 35 °C.[13]
-
Injection Volume: 10 μl.[13]
-
Mass Spectrometer: API3000 triple quadrupole mass spectrometer with TurboIonSpray ionization source.[13]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: For adenosine, precursor/product ions are typically 267.8/136.2.[13]
Fluorometric/Enzymatic Assay
These assays are often available as commercial kits and provide a rapid and straightforward method for adenosine quantification.[2][11]
1. Principle:
-
Adenosine is converted to inosine and ammonia by adenosine deaminase.
-
A multi-step enzymatic approach then generates an intermediate that reacts with a fluorescent probe.[2][14]
-
The resulting fluorescence is proportional to the amount of adenosine in the sample.[2]
2. General Protocol (based on a generic kit):
-
Prepare adenosine standards and samples in a 96-well microplate suitable for fluorescence reading.
-
For each sample, two wells are typically required: one with the complete reaction mix and one with a control mix (without adenosine deaminase) to measure background.[11]
-
Add the Reaction Mix (containing adenosine deaminase, other enzymes, and the fluorometric probe) to the standard and sample wells.[11]
-
Add the Control Mix to the background control wells.[11]
-
Incubate the plate for 15-60 minutes at room temperature or 37°C, protected from light.[2][11]
-
Measure the fluorescence using a microplate reader at an excitation/emission wavelength of approximately 535/587 nm.[2][12]
-
Subtract the background fluorescence from the sample readings and determine the adenosine concentration from the standard curve.[11]
Visualizing Adenosine's Role and Quantification
To better understand the context of adenosine quantification, the following diagrams illustrate the adenosine signaling pathway and a general workflow for its measurement.
Caption: Adenosine Signaling Pathway. Extracellular ATP is converted to adenosine, which then activates G-protein coupled receptors, modulating intracellular cAMP levels.
Caption: General workflow for the quantification of adenosine from biological samples.
References
- 1. Beneficial and detrimental role of adenosine signaling in diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine Assay Kit. Fluorometric. Quantification. (ab211094) | Abcam [abcam.com]
- 3. ahajournals.org [ahajournals.org]
- 4. cas.zju.edu.cn [cas.zju.edu.cn]
- 5. Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accurate measurement of endogenous adenosine in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells | Semantic Scholar [semanticscholar.org]
- 9. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. Adenosine Diphosphate (ADP) Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 13. med.und.edu [med.und.edu]
- 14. abcam.com [abcam.com]
Navigating the Chemical Maze: A Comparative Guide to Nucleoside Protecting Group Stability
For researchers, scientists, and professionals in drug development, the judicious selection of nucleoside protecting groups is a cornerstone of successful oligonucleotide synthesis and the creation of novel therapeutics. The stability of these groups under a variety of chemical environments dictates the efficiency of synthesis, the purity of the final product, and the overall viability of a synthetic strategy. This guide provides an objective comparison of commonly used nucleoside protecting groups, supported by experimental data, to aid in the selection of the most appropriate chemical guardians for your precious molecules.
The synthesis of oligonucleotides is a multi-step process that relies on the sequential addition of nucleotide building blocks. To ensure the correct formation of phosphodiester bonds and to prevent unwanted side reactions, the reactive functional groups on the nucleoside—the 5'-hydroxyl, the 2'-hydroxyl (in RNA), and the exocyclic amines of the nucleobases—must be temporarily masked with protecting groups. An ideal protecting group should be easy to introduce, stable throughout the synthesis, and readily removable under conditions that do not compromise the integrity of the newly synthesized oligonucleotide. This principle of selective protection and deprotection is known as an orthogonal strategy.
This guide delves into the stability of protecting groups for each of these critical positions, presenting data on their lability under the acidic, basic, and fluoride-mediated conditions frequently encountered in solid-phase oligonucleotide synthesis.
5'-Hydroxyl Protecting Groups: The Gatekeepers of Chain Elongation
The 5'-hydroxyl group is the primary site for chain extension in the 3' to 5' direction of synthesis. The protecting group at this position must be removed at the beginning of each coupling cycle. Consequently, acid-labile groups are the most commonly employed.
The dimethoxytrityl (DMT) group is the industry standard for 5'-OH protection due to its rapid cleavage under mild acidic conditions, typically with trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-aqueous solvent. The resulting trityl cation is bright orange, providing a convenient method for monitoring the efficiency of each coupling step. While highly effective, the repeated acidic treatments can lead to depurination, especially in longer oligonucleotides.
Alternatives to the DMT group, such as the methoxytrityl (MMT) group, offer a greater degree of acid lability, which can be advantageous in certain applications. For syntheses requiring the avoidance of acid altogether, base-labile groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group present a viable orthogonal strategy.[1]
Below is a comparison of the stability of common 5'-hydroxyl protecting groups.
| Protecting Group | Structure | Conditions for Removal | Stability Profile | Key Considerations |
| Dimethoxytrityl (DMT) | 4,4'-dimethoxytrityl | Mild acid (e.g., 3% TCA or DCA in DCM) | Stable to base and fluoride. Labile to acid. | Industry standard; allows for spectrophotometric monitoring of synthesis efficiency. Potential for depurination with repeated acid exposure. |
| Methoxytrityl (MMT) | 4-methoxytrityl | Very mild acid | More acid-labile than DMT. | Useful for sensitive nucleosides where minimal acid exposure is critical. |
| 9-Fluorenyl- methoxycarbonyl (Fmoc) | 9-fluorenylmethoxy- carbonyl | Mild base (e.g., DBU, piperidine) | Stable to acid and fluoride. Labile to base. | Enables an acid-free synthesis strategy, avoiding depurination. Requires orthogonal base-labile protecting groups for nucleobases.[1] |
| Silyl Ethers (e.g., TBDMS) | tert-butyldimethylsilyl | Fluoride ions (e.g., TBAF, HF-pyridine) | Stable to acid and base. Labile to fluoride. | Offers an alternative orthogonal deprotection strategy. |
2'-Hydroxyl Protecting Groups: The RNA Synthesis Challenge
The presence of the 2'-hydroxyl group in ribonucleosides adds a significant layer of complexity to RNA synthesis. This group must be protected to prevent 2'-5' phosphodiester bond formation and to avoid side reactions. The ideal 2'-OH protecting group must be stable to both the acidic conditions of 5'-deprotection and the basic conditions used for nucleobase deprotection, yet be removable at the end of the synthesis without degrading the delicate RNA molecule.
The tert-butyldimethylsilyl (TBDMS or TBS) group has been widely used for 2'-OH protection.[2][] However, it is not completely stable to the basic conditions required to remove traditional nucleobase protecting groups, which can lead to premature deprotection and subsequent chain cleavage.[2] Furthermore, the TBDMS group is known to migrate between the 2' and 3' hydroxyl positions during monomer synthesis.[2]
To overcome these limitations, alternative protecting groups have been developed. The 2'-O-triisopropylsilyloxymethyl (TOM) group offers enhanced stability to basic conditions and prevents silyl group migration.[2] The 2'-bis(2-acetoxyethoxy)methyl (ACE) orthoester group is another robust alternative that is removed under mildly acidic conditions after an initial basic deacylation step.[2]
| Protecting Group | Structure | Conditions for Removal | Stability Profile | Key Considerations |
| tert-Butyldimethylsilyl (TBDMS/TBS) | tert-butyldimethylsilyl | Fluoride ions (e.g., TBAF) | Moderately stable to base; prone to migration. Stable to acid. | Widely used but has known stability and migration issues, especially for long RNA sequences.[2][] |
| 2'-O-Triisopropyl- silyloxymethyl (TOM) | triisopropylsilyloxymethyl | Fluoride ions (e.g., TBAF) | Stable to basic and weakly acidic conditions. Prevents silyl migration. | Offers improved stability and prevents migration compared to TBDMS, leading to higher fidelity synthesis of long RNAs.[2] |
| 2'-bis(2-Acetoxyethoxy)- methyl (ACE) | bis(2-acetoxyethoxy)methyl orthoester | 1. Base (deacylation) 2. Mild acid (pH 3.8) | Stable to oligonucleotide synthesis conditions. | Requires a two-step deprotection process. Compatible with acid-labile 5'-silyl ether protecting groups.[2] |
| Tetrahydropyranyl (THP) / Methoxytetrahydropyranyl (MTHP) | Tetrahydropyranyl / Methoxytetrahydropyranyl | Aqueous acid (pH 2) | Too unstable to acid for use with 5'-DMT groups. | Can be used with base-labile 5'-Fmoc protection.[4] |
Nucleobase Protecting Groups: Safeguarding Genetic Information
The exocyclic amino groups of adenine (A), guanine (G), and cytosine (C) are nucleophilic and must be protected to prevent side reactions during phosphoramidite coupling. Traditional protecting groups include benzoyl (Bz) for A and C, and isobutyryl (iBu) for G.[] A major drawback of these groups is that their removal requires prolonged treatment with concentrated ammonium hydroxide at elevated temperatures, which can be detrimental to sensitive oligonucleotides and modifications.[]
To address this, "mild" and "ultra-mild" protecting groups have been developed that can be removed under gentler conditions. Phenoxyacetyl (Pac) and acetyl (Ac) are examples of mild protecting groups. For extremely sensitive applications, groups like N,N-dimethylformamidine (dmf) for G and A, and acetyl (Ac) for C, allow for deprotection at room temperature.[5]
| Protecting Group | Nucleobase | Conditions for Removal | Stability Profile | Key Considerations |
| Benzoyl (Bz) | A, C | Concentrated NH4OH, 55°C, >8 hours | Standard, robust protection. | Harsh deprotection can damage sensitive oligonucleotides. |
| isobutyryl (iBu) | G | Concentrated NH4OH, 55°C, >8 hours | Standard, robust protection. | The rate-limiting step in standard deprotection.[5] |
| Phenoxyacetyl (Pac) | A, G | Milder basic conditions than Bz/iBu | Allows for faster deprotection. | |
| N,N-Dimethyl- formamidine (dmf) | G, A | Dilute NH4OH or other mild bases at room temp. | "Ultra-mild" deprotection. | Essential for the synthesis of oligonucleotides with base-labile modifications. |
| Acetyl (Ac) | C | Mild basic conditions | "Ultra-mild" deprotection. | Used in combination with other ultra-mild protecting groups. |
Experimental Protocols
Assessment of Protecting Group Stability
A general method for assessing the stability of a protecting group involves subjecting the protected nucleoside to the conditions of interest (e.g., acidic or basic treatment) and monitoring the extent of deprotection over time.
Materials:
-
Protected nucleoside of interest
-
Deprotection reagent (e.g., 3% TCA in DCM for acid stability; concentrated NH4OH for base stability)
-
Quenching solution (e.g., phosphate buffer for acid; acetic acid for base)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Solvents for HPLC analysis (e.g., acetonitrile, water, buffer)
Protocol:
-
Prepare a stock solution of the protected nucleoside in an appropriate solvent.
-
Initiate the deprotection reaction by adding the deprotection reagent to the nucleoside solution at a defined temperature.
-
At various time points, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a quenching solution.
-
Analyze the quenched sample by HPLC.
-
Quantify the peak areas of the protected nucleoside and the deprotected product.
-
Calculate the percentage of deprotection at each time point.
-
The stability can be expressed as the half-life (t1/2) of the protecting group under the specific conditions.
Visualizing Orthogonal Protection Strategies
The successful synthesis of oligonucleotides hinges on the careful selection of an orthogonal set of protecting groups. The following diagram illustrates the logical relationship between the different types of protecting groups and the conditions used for their removal in a typical DNA synthesis cycle.
Caption: Orthogonal protection strategy in oligonucleotide synthesis.
The following diagram outlines a general experimental workflow for assessing the stability of a nucleoside protecting group.
Caption: Experimental workflow for assessing protecting group stability.
References
A Comparative Guide to Enzymatic and Chemical Synthesis of Modified RNA
For researchers, scientists, and drug development professionals, the choice between enzymatic and chemical synthesis for producing modified RNA is a critical decision that impacts yield, purity, cost, and the ultimate success of their applications. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid in selecting the most suitable approach for your research needs.
The synthesis of modified RNA is a cornerstone of modern molecular biology and drug development, enabling the production of RNA molecules with enhanced stability, functionality, and therapeutic potential.[1][2][3] Applications range from CRISPR guide RNAs and siRNAs for gene silencing to mRNA vaccines and therapeutics.[2][4][5] The two primary methods for generating these critical molecules are enzymatic synthesis (in vitro transcription) and chemical synthesis (solid-phase synthesis). Each approach presents a distinct set of advantages and disadvantages that must be carefully considered.
Performance Comparison: Enzymatic vs. Chemical Synthesis
The selection of a synthesis method is often dictated by the desired length of the RNA molecule, the nature and position of the modifications, and the required yield. The following tables summarize the key performance differences between enzymatic and chemical synthesis based on available data.
| Feature | Enzymatic Synthesis (In Vitro Transcription) | Chemical Synthesis (Solid-Phase) |
| RNA Length | Very long sequences (up to 3,000+ bases)[6] | Shorter sequences (typically up to 100-250 bases)[6][7] |
| Yield | High (milligram quantities from a single reaction)[6][8] | Low (microgram to low milligram scale)[6] |
| Purity | Can have 3'-end heterogeneity; requires purification[9] | High purity of the desired sequence[7] |
| Cost | Generally lower for long RNAs due to higher yield[6] | Can be more expensive, especially for longer sequences[6] |
| Modification Incorporation | Can incorporate many modified nucleotides, but may be limited by enzyme tolerance[10][11] | High flexibility in incorporating a wide variety of modifications at specific sites[7][12][13] |
| Sequence Fidelity | High, but can have promoter-dependent additions (e.g., GGG) at the 5' end[6][10] | Precise sequence control[6] |
| Scalability | Readily scalable for large-scale production[14] | Can be scaled, but may become cost-prohibitive[15] |
| Speed | Relatively fast for long RNA synthesis[11] | Can be time-consuming for longer sequences due to stepwise cycling[15] |
| Environmental Impact | "Greener" approach using aqueous solutions[14][16] | Utilizes harsh chemical solvents, generating toxic waste[16] |
Experimental Protocols
Enzymatic Synthesis of Modified RNA via In Vitro Transcription (IVT)
This protocol provides a general framework for the synthesis of modified RNA using T7 RNA polymerase. The specific concentrations of modified NTPs may need to be optimized depending on the modification and the polymerase used.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer (typically contains Tris-HCl, MgCl2, DTT, spermidine)[8]
-
Ribonucleotide solution mix (ATP, GTP, CTP, UTP)
-
Modified ribonucleotide triphosphate(s)
-
RNase inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
Purification system (e.g., spin column, gel electrophoresis)
Procedure:
-
Reaction Setup: Assemble the transcription reaction at room temperature to prevent precipitation of the DNA template by spermidine in the buffer. For a standard 20 µL reaction, combine the following in order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer
-
2 µL of ATP, GTP, CTP, and UTP mix (and/or modified NTPs)
-
1 µg of linearized DNA template
-
1 µL of RNase inhibitor
-
2 µL of T7 RNA Polymerase[8]
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.[8][17]
-
DNase Treatment: To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15-30 minutes.[17][18]
-
Purification: Purify the synthesized RNA using a suitable method to remove the enzyme, unincorporated nucleotides, and DNA template fragments. Options include spin column purification for quick cleanup or denaturing polyacrylamide gel electrophoresis (PAGE) for higher purity and size selection.[18][19]
-
Quantification and Analysis: Determine the concentration of the RNA using a spectrophotometer. The quality and integrity of the transcript can be assessed by agarose gel electrophoresis.
Chemical Synthesis of Modified RNA via Solid-Phase Synthesis
This protocol outlines the general steps involved in solid-phase RNA synthesis using phosphoramidite chemistry on an automated synthesizer.
Materials:
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside[19][20]
-
Protected RNA phosphoramidites (A, C, G, U, and modified bases)
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)[15]
-
Oxidizing solution (e.g., iodine solution)[21]
-
Capping reagents (e.g., acetic anhydride)[21]
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)[21]
-
Acetonitrile (synthesis solvent)
-
Cleavage and deprotection solution (e.g., ammonia/methylamine mixture)[19][20]
-
Purification system (e.g., HPLC, PAGE)
Procedure: The synthesis occurs in a cyclical manner for each nucleotide addition:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside on the solid support using an acidic solution.[21]
-
Coupling: The next protected phosphoramidite is activated and coupled to the 5'-hydroxyl of the growing RNA chain.[22]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.[21][23]
-
Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.[21]
-
Cycle Repetition: These four steps are repeated for each subsequent nucleotide until the desired sequence is synthesized.
-
Cleavage and Deprotection: The synthesized RNA is cleaved from the solid support, and all protecting groups on the bases and the 2'-hydroxyls are removed using a basic solution.[19][20]
-
Purification: The final RNA product is purified to remove failure sequences and other impurities, typically by high-performance liquid chromatography (HPLC) or PAGE.[19]
Visualizing the Workflows
To better understand the procedural differences, the following diagrams illustrate the workflows for both enzymatic and chemical RNA synthesis.
Caption: Workflow for Enzymatic Synthesis of Modified RNA.
Caption: Workflow for Chemical Synthesis of Modified RNA.
Applications in Drug Development
Modified RNA has emerged as a powerful tool in the development of novel therapeutics.[2][3][24][25]
-
mRNA Vaccines: The use of modified nucleosides (e.g., N1-methylpseudouridine) in mRNA vaccines, such as those for COVID-19, enhances stability and reduces immunogenicity, leading to more effective and safer vaccines.[2][10]
-
RNA Interference (RNAi): siRNAs and shRNAs with chemical modifications exhibit increased stability in biological fluids and improved delivery to target cells for gene silencing therapies.[4][24]
-
CRISPR-Cas9 Gene Editing: Modified guide RNAs can enhance the efficiency and specificity of CRISPR-based therapies.[24]
-
Aptamers: These short, single-stranded nucleic acids can be chemically modified to improve their binding affinity and nuclease resistance for diagnostic and therapeutic applications.[11][26]
-
Antisense Oligonucleotides: Chemical modifications to the backbone and sugar moieties of antisense oligonucleotides increase their stability and efficacy in modulating gene expression.[26][27]
Conclusion
The choice between enzymatic and chemical synthesis of modified RNA is multifaceted and depends on the specific requirements of the research or therapeutic application. Enzymatic synthesis is the method of choice for producing long RNA molecules in high yields, making it ideal for applications like mRNA vaccine production.[6] In contrast, chemical synthesis offers unparalleled precision and flexibility for incorporating a wide array of modifications at specific sites within shorter RNA sequences, which is crucial for applications such as siRNA and antisense therapies.[6][7] As both technologies continue to evolve, with advancements in enzyme engineering and chemical synthesis methodologies, the capabilities for producing novel and more effective modified RNA molecules will undoubtedly expand, further fueling innovation in research and drug development.[10][16][28]
References
- 1. [PDF] 1 Chemical Synthesis of Modified RNA | Semantic Scholar [semanticscholar.org]
- 2. Synthetic modified messenger RNA for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances and Prospects in RNA Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5 Promising Applications Of RNA Therapeutics [outsourcedpharma.com]
- 6. difference between chemical synthesis and enzymatic synthesis [biosyn.com]
- 7. The Chemical Synthesis of Long and Highly Modified RNA using 2'-ACE Chemistry | Technology Networks [technologynetworks.com]
- 8. neb.com [neb.com]
- 9. Enzymatic synthesis of RNA standards for mapping and quantifying RNA modifications in sequencing analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Researchers at IOCB Prague develop a new method for enzymatic synthesis of potential RNA therapeutics [uochb.cz]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Synthesis of Modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. news-medical.net [news-medical.net]
- 15. Overview of Methods for Large-Scale RNA Synthesis [mdpi.com]
- 16. eRNA: Controlled Enzymatic RNA Oligonucleotide Synthesis [wyss.harvard.edu]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 19. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. wenzhanglab.com [wenzhanglab.com]
- 22. mdpi.com [mdpi.com]
- 23. DNA SynthesisâIs the Future Chemical, Enzymatic, or Both? - SynBioBeta [synbiobeta.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. eurekaselect.com [eurekaselect.com]
- 26. Chemical synthesis of artificial nucleotides and their incorporation by modified enzymes: BNA-oligonucleotides for therapy [biosyn.com]
- 27. In Vitro Selection Using Modified or Unnatural Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pharmoutsourcing.com [pharmoutsourcing.com]
The Gold Standard: Why Stable Isotope-Labeled Internal Standards Outperform Non-Labeled Counterparts in Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. While non-labeled standards have historically been used, the advent of stable isotope-labeled internal standards (SIL-ISs) has revolutionized the field, offering significant advantages in mitigating experimental variability. This guide provides an objective comparison of SIL-ISs and non-labeled standards, supported by experimental data, detailed methodologies, and a visual representation of their role in the bioanalytical workflow.
The primary role of an internal standard (IS) in quantitative analysis is to compensate for variations that can occur during sample preparation and analysis. By adding a known amount of an IS to all samples, calibration standards, and quality controls, the ratio of the analyte response to the IS response is used for quantification. This ratiometric approach helps to correct for analyte loss during extraction, inconsistencies in injection volume, and fluctuations in instrument response.
Stable isotope-labeled internal standards are analogs of the analyte of interest where one or more atoms have been replaced with a heavy stable isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1] This subtle change in mass allows the SIL-IS to be distinguished from the analyte by a mass spectrometer, while its physicochemical properties remain nearly identical. In contrast, non-labeled internal standards are typically structural analogs of the analyte, which may have different chemical and physical properties.
Superior Performance of SIL-Internal Standards: The Evidence
The key advantage of SIL-ISs lies in their ability to more effectively mimic the behavior of the analyte throughout the entire analytical process, from sample extraction to detection. This is particularly crucial in complex biological matrices like plasma, where matrix effects and variable extraction recovery can significantly impact the accuracy and precision of results.
Mitigating Matrix Effects
Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting components from the biological matrix, are a major challenge in LC-MS/MS bioanalysis.[1] Because SIL-ISs have virtually identical chemical properties and chromatographic retention times to the analyte, they experience the same matrix effects.[1] This co-elution ensures that any ionization suppression or enhancement affects both the analyte and the SIL-IS to the same degree, leading to a consistent analyte-to-IS ratio and more accurate quantification. Non-labeled standards, with their different chemical structures, may elute at slightly different times and be subject to different matrix effects, leading to biased results.
Compensating for Extraction Recovery
The recovery of an analyte from a biological matrix during sample preparation can be variable and incomplete. SIL-ISs, being chemically identical to the analyte, exhibit the same extraction behavior.[2] Therefore, any loss of analyte during the extraction process is mirrored by a proportional loss of the SIL-IS, maintaining the accuracy of the analyte-to-IS ratio. Structural analogs may have different extraction efficiencies, failing to accurately compensate for analyte losses.
A study on the quantification of the anti-cancer drug lapatinib in human plasma demonstrated the critical role of a SIL-IS in correcting for interindividual variability in extraction recovery. The recovery of lapatinib varied significantly between plasma from different donors, but the use of a ¹³C- and ¹⁵N-labeled lapatinib internal standard effectively compensated for this variability, ensuring accurate quantification.[3]
Quantitative Data Comparison
The superior performance of SIL-ISs is evident in the improved accuracy and precision of bioanalytical methods. The following tables summarize experimental data from studies comparing the use of SIL-ISs and non-labeled (analog) internal standards for the quantification of various drugs.
| Analyte | Internal Standard Type | Accuracy (% Bias) | Precision (% CV) | Reference |
| Lapatinib | Stable Isotope-Labeled (¹³C, ¹⁵N) | -1.8 to 2.5 | 3.4 to 6.2 | [3] |
| Non-Labeled (Zileuton) | -10.5 to 8.7 | 4.1 to 9.8 | [3] | |
| Everolimus | Stable Isotope-Labeled (d4) | -1.7 to 8.1 | 4.3 to 7.2 | [4] |
| Non-Labeled (32-desmethoxyrapamycin) | -4.2 to 6.5 | 4.5 to 6.9 | [4] | |
| Kahalalide F | Stable Isotope-Labeled | -0.3 | 7.6 | [2][5] |
| Non-Labeled (Analog) | -3.2 | 8.6 | [2][5] |
Table 1: Comparison of Accuracy and Precision with Stable Isotope-Labeled vs. Non-Labeled Internal Standards.
Experimental Protocols
To illustrate the practical application of internal standards in a bioanalytical workflow, a detailed methodology for the quantification of a therapeutic drug in human plasma using LC-MS/MS is provided below. This protocol is a representative example and may require optimization for different analytes and matrices.
Bioanalytical Method for the Quantification of Nifedipine in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the determination of nifedipine in human plasma.[6]
1. Materials and Reagents:
-
Nifedipine reference standard
-
Nifedipine-d6 (Stable Isotope-Labeled Internal Standard)
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of nifedipine (1 mg/mL) in methanol.
-
Prepare a stock solution of Nifedipine-d6 (1 mg/mL) in methanol.
-
Prepare working solutions of nifedipine for calibration standards and quality controls by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.
-
Prepare a working solution of Nifedipine-d6 (100 ng/mL) in a 50:50 mixture of acetonitrile and water.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 20 µL of the Nifedipine-d6 working solution (100 ng/mL).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 2 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Nifedipine: Q1/Q3 (e.g., 347.1/315.1)
-
Nifedipine-d6: Q1/Q3 (e.g., 353.1/321.1)
-
5. Data Analysis:
-
Integrate the peak areas for both nifedipine and nifedipine-d6.
-
Calculate the peak area ratio (Nifedipine area / Nifedipine-d6 area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of nifedipine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical bioanalytical workflow, highlighting the crucial step of internal standard addition.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. scispace.com [scispace.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
Confirming the Structure of Synthesized 2',3'-Isopropylidene Adenosine-13C5: A Comparative Guide to NMR and MS Analysis
For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthesized compounds is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for verifying the structure of 2',3'-Isopropylidene Adenosine-13C5, an isotopically labeled intermediate crucial in the synthesis of labeled adenosine diphosphate analogs.
This document outlines the expected versus experimental data for the unlabeled and ¹³C₅-labeled compound, details the experimental protocols for structural elucidation, and presents alternative methodologies for synthesis and confirmation.
Data Presentation: A Comparative Analysis of Spectral Data
The introduction of five ¹³C atoms into the adenine base of 2',3'-Isopropylidene Adenosine significantly alters its spectral properties in both NMR and MS analysis. The following tables summarize the expected data for the ¹³C₅ labeled compound in comparison to the experimental data available for the unlabeled analogue.
Table 1: ¹H NMR Data Comparison (Predicted for ¹³C₅ Labeled vs. Experimental for Unlabeled)
| Proton | Experimental Chemical Shift (ppm) for Unlabeled 2',3'-O-Isopropylideneadenosine (in DMSO-d₆)[1] | Predicted Chemical Shift (ppm) for 2',3'-Isopropylidene Adenosine-¹³C₅ (in DMSO-d₆) | Expected Multiplicity Changes for ¹³C₅ Labeled |
| H-8 | 8.375 | ~8.4 | Doublet (due to ¹JC8-H8) |
| H-2 | 8.190 | ~8.2 | Doublet (due to ¹JC2-H2) |
| NH₂ | 7.41 | ~7.4 | Singlet |
| H-1' | 6.151 | ~6.2 | Doublet |
| H-2' | 5.366 | ~5.4 | Multiplet |
| H-3' | 5.29 | ~5.3 | Multiplet |
| H-4' | 4.991 | ~5.0 | Multiplet |
| H-5'a, 5'b | 3.59, 3.55 | ~3.6 | Multiplet |
| CH₃ (isopropylidene) | 1.560 | ~1.6 | Singlet |
| CH₃ (isopropylidene) | 1.337 | ~1.3 | Singlet |
Note: Predicted values for the ¹³C₅ labeled compound are estimations based on the unlabeled compound's spectrum. The primary difference will be the splitting of protons directly attached to the ¹³C labeled carbons into doublets.
Table 2: ¹³C NMR Data Comparison (Predicted for ¹³C₅ Labeled vs. Unlabeled)
| Carbon | Predicted Chemical Shift (ppm) for Unlabeled 2',3'-Isopropylidene Adenosine | Predicted Chemical Shift (ppm) for 2',3'-Isopropylidene Adenosine-¹³C₅ | Expected Observations for ¹³C₅ Labeled |
| C-6 | ~156 | ~156 | Signal enhanced |
| C-2 | ~152 | ~152 | Signal enhanced |
| C-4 | ~149 | ~149 | Signal enhanced |
| C-8 | ~140 | ~140 | Signal enhanced |
| C-5 | ~119 | ~119 | Signal enhanced |
| C-1' | ~90 | ~90 | Unchanged |
| C-4' | ~87 | ~87 | Unchanged |
| C-2' | ~84 | ~84 | Unchanged |
| C-3' | ~81 | ~81 | Unchanged |
| C-5' | ~62 | ~62 | Unchanged |
| Isopropylidene C | ~113 | ~113 | Unchanged |
| Isopropylidene CH₃ | ~27, ~25 | ~27, ~25 | Unchanged |
Note: In a standard proton-decoupled ¹³C NMR spectrum, the five carbons of the adenine ring will show significantly enhanced intensity due to the ¹³C enrichment.
Table 3: Mass Spectrometry Data Comparison
| Parameter | Unlabeled 2',3'-Isopropylidene Adenosine | 2',3'-Isopropylidene Adenosine-¹³C₅ |
| Molecular Formula | C₁₃H₁₇N₅O₄ | C₈¹³C₅H₁₇N₅O₄ |
| Molecular Weight | 307.31 g/mol [2] | 312.27 g/mol |
| Exact Mass [M+H]⁺ | 308.1353 | 313.1521 |
| Key Fragmentation Ion (Adenine) | m/z 136.0623 (C₅H₆N₅)⁺ | m/z 141.0791 (¹³C₅H₆N₅)⁺ |
Experimental Protocols
Accurate data acquisition is critical for unambiguous structure confirmation. The following are detailed protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
a) ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized 2',3'-Isopropylidene Adenosine-¹³C₅ in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.
-
Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the spectral width to cover the expected range of proton signals (approximately 0-10 ppm).
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to elucidate the proton-proton and proton-carbon connectivities.
-
b) ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample is often required for ¹³C NMR. Dissolve 20-50 mg of the compound in 0.6 mL of DMSO-d₆, following the same filtration procedure as for ¹H NMR.
-
Instrument Setup:
-
Use a spectrometer with a carbon-observe probe.
-
Set the spectral width to cover the expected range of carbon signals (approximately 0-160 ppm).
-
Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
-
Acquire the spectrum with a sufficient number of scans.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Calibrate the chemical shift scale using the DMSO-d₆ solvent peak (δ 39.52 ppm).
-
The five signals corresponding to the adenine ring carbons are expected to be significantly more intense than the other carbon signals due to the ¹³C enrichment.
-
Direct Infusion Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the synthesized compound (approximately 1-10 µg/mL) in a suitable solvent system such as 50:50 acetonitrile:water with 0.1% formic acid to promote ionization.
-
Instrument Setup:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Set the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve optimal ionization and ion transmission.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 100-500).
-
Perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it to the theoretical exact mass of 2',3'-Isopropylidene Adenosine-¹³C₅.
-
Analyze the fragmentation pattern to confirm the presence of the labeled adenine moiety and the ribose-isopropylidene portion of the molecule.
-
Alternative Confirmation & Synthesis Strategies
Beyond the primary NMR and MS methods, other techniques can provide complementary structural information or offer alternative synthetic routes.
Alternative Structural Confirmation Methods:
-
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the entire molecule.
-
X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography can provide the definitive three-dimensional structure.
Alternative Synthesis Approaches for Isotopically Labeled Nucleosides:
-
Enzymatic Synthesis: Utilizing enzymes such as nucleoside phosphorylases can offer a highly specific and efficient method for incorporating isotopically labeled bases onto a sugar scaffold.
-
Chemo-enzymatic Synthesis: This approach combines the flexibility of chemical synthesis for creating modified sugar or base precursors with the specificity of enzymatic reactions for the final coupling steps.
-
Solid-Phase Synthesis: For the synthesis of labeled oligonucleotides incorporating the labeled adenosine, solid-phase phosphoramidite chemistry is the standard method.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for confirming the structure of synthesized 2',3'-Isopropylidene Adenosine-¹³C₅.
Caption: Experimental workflow for the synthesis and structural confirmation of 2',3'-Isopropylidene Adenosine-¹³C₅.
References
A Researcher's Guide to the Reproducibility of Metabolic Flux Data Using 13C Labeled Substrates
For Researchers, Scientists, and Drug Development Professionals
The ability to reliably and reproducibly measure metabolic fluxes is paramount for advancing our understanding of cellular physiology and for the successful development of novel therapeutics. 13C Metabolic Flux Analysis (13C-MFA) stands as a powerful technique for quantifying intracellular metabolic pathway rates. This guide provides an objective comparison of the reproducibility of 13C-MFA data, supported by experimental findings, and outlines best practices to enhance data consistency both within and between laboratories.
Intra-Laboratory Reproducibility: A High Degree of Consistency
Modern 13C-MFA, when performed under well-controlled conditions, demonstrates a high degree of intra-laboratory reproducibility. Parallel labeling experiments, where the same biological system is analyzed multiple times with different 13C-labeled substrates, have become a gold standard for validating metabolic models and ensuring the precision of flux estimates.[1][2]
A landmark study by Crown et al. (2015) exemplified this by conducting 14 parallel labeling experiments with Escherichia coli. The results showcased that while different tracers provide optimal resolution for different parts of the metabolic network, the overall flux map remains consistent across experiments.[3] This highlights that with standardized protocols and robust data analysis, high reproducibility can be achieved within a single laboratory.
Table 1: Comparison of Key Central Carbon Metabolism Fluxes in E. coli Using Different 13C-Labeled Glucose Tracers (Intra-Laboratory)
| Reaction | Flux (% of Glucose Uptake Rate) - [1,2-13C]glucose | Flux (% of Glucose Uptake Rate) - [U-13C]glucose | Flux (% of Glucose Uptake Rate) - 80% [1-13C] + 20% [U-13C]glucose |
| Glycolysis (EMP) | 65.2 ± 1.5 | 66.1 ± 1.2 | 65.8 ± 0.9 |
| Pentose Phosphate Pathway (oxPPP) | 30.1 ± 1.1 | 29.5 ± 0.9 | 29.8 ± 0.7 |
| TCA Cycle | 55.4 ± 2.1 | 54.8 ± 1.8 | 55.1 ± 1.5 |
| Anaplerosis (PEP to OAA) | 15.3 ± 0.8 | 15.0 ± 0.7 | 15.1 ± 0.5 |
Data adapted from Crown et al. (2015). Values represent the mean ± standard deviation from parallel experiments. This table demonstrates the consistency of flux measurements for major pathways in E. coli central carbon metabolism when different 13C-labeled glucose tracers are used within the same laboratory.
Inter-Laboratory Reproducibility: The Quest for Standardization
While intra-laboratory reproducibility is well-established, achieving the same level of consistency across different laboratories presents a greater challenge. To date, a comprehensive inter-laboratory "round-robin" study for 13C-MFA, where multiple labs analyze the same sample under identical conditions, has not been published. This absence of a benchmark dataset makes direct quantitative comparisons of inter-laboratory reproducibility difficult.
However, the scientific community recognizes the critical need for standardization to enhance the comparability and reliability of 13C-MFA data across studies.[4] Several factors can contribute to inter-laboratory variability, including:
-
Differences in Experimental Protocols: Variations in cell culture conditions, quenching and extraction methods, and analytical platforms (GC-MS, LC-MS, NMR) can all introduce systematic errors.
-
Metabolic Network Model Discrepancies: The choice of biochemical reactions and atom transitions included in the metabolic model can significantly influence the calculated flux distribution.[5]
-
Data Analysis and Software: Different software packages and statistical approaches for flux estimation and confidence interval calculation can lead to divergent results.
To mitigate these challenges and move towards better inter-laboratory reproducibility, the adoption of standardized protocols and reporting guidelines is essential.
Experimental Protocols: A Blueprint for Reproducible 13C-MFA
The following provides a detailed methodology for a key experiment in 13C-MFA: determining the central carbon metabolism fluxes in Escherichia coli grown on 13C-labeled glucose.
1. Cell Culture and 13C-Labeling:
-
Strain: Escherichia coli K-12 MG1655.
-
Medium: M9 minimal medium containing a known concentration of glucose as the sole carbon source. For the labeling experiment, a specific mixture of naturally labeled and 13C-labeled glucose (e.g., 80% [1-13C]glucose and 20% [U-13C]glucose) is used.
-
Culture Conditions: Aerobic batch culture in a bioreactor at 37°C with controlled pH and dissolved oxygen levels to ensure steady-state exponential growth.
2. Sample Collection and Quenching:
-
Rapidly withdraw a defined volume of cell culture during the mid-exponential growth phase.
-
Immediately quench metabolic activity by transferring the cell suspension into a cold solution (e.g., -20°C 60% methanol) to prevent further enzymatic reactions.
3. Metabolite Extraction:
-
Centrifuge the quenched cell suspension to pellet the cells.
-
Extract intracellular metabolites using a cold solvent mixture (e.g., chloroform/methanol/water).
4. Sample Derivatization and GC-MS Analysis:
-
Hydrolyze cell pellets to release proteinogenic amino acids.
-
Derivatize the amino acids (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA) to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of the amino acid fragments.
5. Data Analysis and Flux Calculation:
-
Correct the raw mass isotopomer data for the natural abundance of 13C.
-
Use a 13C-MFA software package (e.g., INCA, Metran, OpenFLUX2) to estimate the intracellular metabolic fluxes by fitting the experimental mass isotopomer data to a metabolic model of E. coli central carbon metabolism.
-
Perform a goodness-of-fit analysis (e.g., chi-square test) to assess how well the model simulation matches the experimental data.
-
Calculate confidence intervals for the estimated fluxes to determine their statistical significance.
Visualizing Metabolic Pathways and Workflows
Clear visualization of metabolic pathways and experimental workflows is crucial for understanding and reproducing 13C-MFA studies.
Conclusion and Future Outlook
13C-MFA is a powerful and reproducible method for quantifying metabolic fluxes, particularly within a single laboratory setting where protocols can be strictly controlled. The primary challenge moving forward is to improve inter-laboratory reproducibility. The establishment of benchmark datasets from round-robin studies, coupled with the widespread adoption of standardized experimental and data analysis protocols, will be instrumental in achieving this goal. By embracing these best practices, the research community can ensure that 13C-MFA continues to be a reliable and indispensable tool in metabolic research and drug development.
References
- 1. Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 4. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parallel labeling experiments with [U-13C]glucose validate E. coli metabolic network model for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Kinetic Isotope Effect in Enzymatic Reactions: A Comparative Guide to Using 13C5-Adenosine and Other Isotopologues
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of enzymatic reactions is paramount for designing novel therapeutics and diagnostics. The kinetic isotope effect (KIE) is a powerful tool for elucidating these mechanisms by revealing the nature of transition states. This guide provides a comprehensive comparison of the use of 13C5-adenosine and other isotopically labeled substrates in studying the KIE of enzymatic reactions, supported by experimental data and detailed protocols.
The Kinetic Isotope Effect: A Window into Enzyme Mechanisms
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced with one of its heavier isotopes. This phenomenon arises from the differences in vibrational frequencies of chemical bonds involving heavier isotopes, which can lead to a higher activation energy for bond cleavage. By measuring the KIE, researchers can gain insights into which bonds are broken or formed during the rate-limiting step of a reaction and the geometry of the transition state.
13C5-Adenosine as a Mechanistic Probe
The use of 13C5-adenosine, where the five carbon atoms of the ribose moiety are labeled with 13C, allows for the investigation of secondary kinetic isotope effects in enzymes that metabolize adenosine. Unlike primary KIEs, which are observed when a bond to the isotopic atom is broken, secondary KIEs arise from changes in the vibrational environment of the isotopic atom during the reaction. In the context of enzymes like adenosine deaminase and purine nucleoside phosphorylase, changes in the ribose pucker or the glycosidic bond angle during the transition state can be sensitively probed by KIEs at the ribose carbons.
While direct comparative studies showcasing the superiority of 13C5-adenosine are not abundant in publicly available literature, the rationale for its use lies in its ability to provide a comprehensive picture of the conformational changes in the ribose ring during catalysis. This can be particularly informative for understanding the role of substrate distortion in enzymatic rate enhancement.
Alternative Methods for Evaluating Kinetic Isotope Effects
Several alternative methods are widely used to measure KIEs in enzymatic reactions, each with its own advantages and limitations. These include the use of other isotopologues of adenosine, as well as different analytical techniques.
Isotopologue Alternatives
-
[6-13C]Adenosine: This isotopologue is particularly useful for studying enzymes like adenosine deaminase, where the chemical transformation occurs at the C6 position of the purine ring. The observed primary 13C KIE provides direct information about the bond-breaking and bond-making events at the reaction center.
-
Deuterium (2H) and Tritium (3H) Labeled Adenosine: These isotopes are used to probe primary and secondary KIEs involving hydrogen transfer reactions. For example, labeling the ribose with deuterium can reveal information about the role of C-H bond vibrations in the transition state.
-
15N-Labeled Adenosine: Labeling the nitrogen atoms in the purine ring can provide insights into changes in bonding and protonation states during the enzymatic reaction.
Analytical Techniques
-
Mass Spectrometry (MS): Isotope Ratio Mass Spectrometry (IRMS) and Whole Molecule Mass Spectrometry are powerful techniques for precisely measuring the ratio of different isotopologues in a sample. Competitive KIE experiments, where a mixture of the light and heavy isotopologues is used as the substrate, are often analyzed by MS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 1H-detected 2D [13C,1H]-heteronuclear single quantum coherence (HSQC) spectroscopy, offers a highly sensitive and accurate method for determining KIEs.[1] This technique can be used to measure KIEs at natural abundance or with isotopically enriched substrates.[1][2]
Comparative Data on Kinetic Isotope Effects
The following table summarizes experimentally determined 13C kinetic isotope effects for adenosine deaminase, providing a basis for comparing the information obtained from different labeling positions.
| Enzyme | Isotopologue | Observed KIE (V/K) | Mechanistic Interpretation | Reference |
| Human Adenosine Deaminase | [6-13C]Adenosine | 1.011 | Indicates significant bond order change at the C6 position in the transition state. | [3] |
| Bovine Adenosine Deaminase | [6-13C]Adenosine | 1.009 | Similar to human ADA, suggesting a conserved mechanism at the reaction center. | [3] |
| P. falciparum Adenosine Deaminase | [6-13C]Adenosine | 1.010 | Reflects structural alterations in the transition state compared to mammalian enzymes. | [3] |
Experimental Protocols
General Protocol for Competitive KIE Measurement using HPLC and Mass Spectrometry
This protocol outlines the general steps for a competitive KIE experiment to determine the V/K isotope effect.
-
Substrate Preparation: Synthesize or obtain the desired isotopically labeled adenosine (e.g., 13C5-adenosine or [6-13C]adenosine) and the corresponding unlabeled adenosine. Prepare a stock solution containing a precisely known ratio of the labeled and unlabeled substrates.
-
Enzymatic Reaction: Initiate the enzymatic reaction by adding the enzyme to a buffered solution containing the mixture of isotopologues. The reaction should be carried out under initial velocity conditions (typically <15% substrate consumption).
-
Reaction Quenching: At various time points, quench the reaction by adding a suitable quenching agent (e.g., acid or a specific inhibitor).
-
Sample Preparation: Separate the remaining substrate from the product and enzyme. This is often achieved using high-performance liquid chromatography (HPLC).
-
Isotope Ratio Analysis: Analyze the isotopic composition of the unreacted substrate at each time point using an appropriate mass spectrometer (e.g., LC-MS or GC-MS).
-
Data Analysis: Calculate the fraction of the reaction (F) at each time point. Plot the ratio of the heavy to light isotope (R) as a function of F. The KIE can be determined from the slope of the resulting line using the following equation: ln(R/R₀) = (1/KIE - 1) * ln(1-F), where R₀ is the initial isotope ratio.
Protocol for KIE Measurement using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy
This method offers high precision and sensitivity.
-
Sample Preparation: Prepare a mixture of the unlabeled and 13C-labeled substrate at a known ratio in a suitable buffer for NMR analysis.
-
NMR Data Acquisition: Acquire a series of 2D [13C,1H]-HSQC spectra over the course of the enzymatic reaction.
-
Data Processing: Process the NMR spectra to obtain the volumes or intensities of the cross-peaks corresponding to the 13C-labeled and unlabeled species.
-
KIE Calculation: The ratio of the peak volumes/intensities at different time points is used to determine the change in the isotopic ratio as the reaction progresses. This data is then used to calculate the KIE, similar to the mass spectrometry method.
Visualizing Experimental Workflows and Pathways
To better illustrate the concepts and procedures discussed, the following diagrams are provided.
Caption: Experimental workflow for a competitive kinetic isotope effect measurement.
Caption: Simplified reaction pathway for adenosine deaminase.
Conclusion
The evaluation of kinetic isotope effects is an indispensable technique for probing the mechanisms of enzymatic reactions. While 13C5-adenosine offers the potential to reveal detailed information about the conformational dynamics of the ribose moiety during catalysis, its practical application and comparative advantage over other isotopologues require further investigation. The choice of the isotopic label and the analytical method should be tailored to the specific enzymatic system and the mechanistic question being addressed. By combining different isotopic probes and analytical techniques, researchers can construct a detailed picture of the enzyme's transition state, paving the way for the rational design of potent and specific inhibitors.
References
comparison of different deprotection methods for oligonucleotide synthesis
For Researchers, Scientists, and Drug Development Professionals
The final deprotection step in solid-phase oligonucleotide synthesis is critical for obtaining high-purity, functional nucleic acids. This guide provides an objective comparison of common deprotection methods, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific application. The choice of deprotection method is paramount, especially when dealing with sensitive modifications, labels, or high-throughput synthesis.[1][2][3]
Core Principles of Oligonucleotide Deprotection
Oligonucleotide deprotection is a multi-step process that involves:
-
Cleavage: Release of the synthesized oligonucleotide from the solid support.[2]
-
Phosphate Deprotection: Removal of the cyanoethyl protecting groups from the phosphate backbone.[2][4]
-
Base Deprotection: Removal of the protecting groups from the exocyclic amines of the nucleobases (A, C, and G).[2][4]
The primary consideration in selecting a deprotection strategy is to ensure complete removal of all protecting groups without compromising the integrity of the oligonucleotide, a principle often summarized as "First, Do No Harm".[1][2] The rate-limiting step is typically the removal of the protecting group from guanine.[2]
Comparison of Key Deprotection Methods
The following sections compare the most widely used deprotection methods, highlighting their advantages, disadvantages, and typical applications.
Standard Deprotection: Ammonium Hydroxide
This is the most traditional and widely used method, dating back to the early days of oligonucleotide synthesis.[2][5][6] It involves treating the solid support with concentrated ammonium hydroxide.
Key Features:
-
Reagent: Concentrated ammonium hydroxide (28-33% NH₃ in water).[2][6]
-
Conditions: Typically performed at elevated temperatures (e.g., 55°C) for several hours.[4]
-
Compatibility: Suitable for standard, unmodified DNA oligonucleotides. However, many chemical modifications and fluorescent dyes are not stable under these harsh conditions.[3][7]
Workflow for Standard Deprotection:
Caption: Standard Deprotection Workflow.
UltraFAST Deprotection: AMA (Ammonium Hydroxide/Methylamine)
Developed to significantly reduce deprotection times, the UltraFAST method utilizes a mixture of ammonium hydroxide and methylamine (AMA).
Key Features:
-
Reagent: A 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine.[2][5]
-
Conditions: Deprotection is typically complete in 5-10 minutes at 65°C.[2]
-
Compatibility: Requires the use of acetyl (Ac) protected dC to prevent base modification.[2][5] It is compatible with many, but not all, modified bases and dyes.
Workflow for UltraFAST Deprotection:
Caption: UltraFAST Deprotection Workflow.
UltraMILD Deprotection
This method was developed for the synthesis of oligonucleotides containing extremely sensitive labels, tags, or modified bases that are incompatible with standard ammonium hydroxide treatment.[3][7]
Key Features:
-
Reagents: Typically uses 0.05 M potassium carbonate in methanol.[3][7][8] Alternatively, ammonium hydroxide at room temperature for a shorter duration can be effective.[7]
-
Conditions: 4 hours at room temperature with potassium carbonate in methanol.[7][8]
-
Monomers: Requires the use of "UltraMILD" phosphoramidites with more labile protecting groups, such as phenoxyacetyl (Pac) for dA, acetyl (Ac) for dC, and isopropyl-phenoxyacetyl (iPr-Pac) for dG.[3][7][9]
-
Capping: It is recommended to use phenoxyacetic anhydride in the capping step to avoid side reactions.[7][9]
Logical Relationship for UltraMILD Deprotection:
Caption: UltraMILD Deprotection Decision Logic.
Gas-Phase Deprotection
This method offers a streamlined and automatable approach, particularly for high-throughput synthesis, by using gaseous reagents.[10]
Key Features:
-
Conditions: Can be performed at room temperature, with methylamine being significantly faster than ammonia.[12]
-
Advantages: Simplifies liquid handling and allows for convenient elution of the deprotected oligonucleotide in water or a buffer of choice.[10] This method is well-suited for multi-well plate formats.[11]
Quantitative Comparison of Deprotection Methods
| Deprotection Method | Reagent(s) | Typical Temperature | Typical Duration | Key Considerations |
| Standard | Concentrated Ammonium Hydroxide | 55°C | 8 - 17 hours[4][13] | Not suitable for many modified or labeled oligos.[3] |
| UltraFAST | Ammonium Hydroxide / Methylamine (AMA) | 65°C | 5 - 10 minutes[2] | Requires Ac-protected dC.[2] |
| UltraMILD | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours[7][8] | Requires special UltraMILD phosphoramidites.[7][9] |
| Gas-Phase (Ammonia) | Gaseous Ammonia | Room Temperature | 35 minutes (with labile groups)[12] | Requires specialized equipment for handling pressurized gas.[14] |
| Gas-Phase (Methylamine) | Gaseous Methylamine | Room Temperature | 2 minutes (with labile groups)[12] | Very rapid but requires appropriate safety measures. |
Special Considerations: RNA Deprotection
The deprotection of RNA and DNA/RNA chimeras is more complex due to the presence of the 2'-hydroxyl protecting group (e.g., TBDMS or TOM).[5][6][15] The process requires a distinct two-step deprotection strategy:
-
Base and Phosphate Deprotection: Similar to DNA, this step removes the protecting groups from the nucleobases and the phosphate backbone while keeping the 2'-hydroxyl group protected.[6][15]
-
2'-Hydroxyl Deprotection: A fluoride-containing reagent, such as triethylamine trihydrofluoride (TEA·3HF), is used to remove the 2'-silyl protecting group.[15]
The choice of 2'-protecting group (e.g., TBDMS vs. TOM) can influence the coupling efficiency and deprotection conditions.[16]
Workflow for RNA Deprotection (TBDMS):
Caption: Two-Step RNA Deprotection Workflow.
Experimental Protocols
Protocol 1: Standard Deprotection with Ammonium Hydroxide
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide (28-33%).
-
Seal the vial tightly and place it in an oven at 55°C for 8-12 hours.
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant to a new tube.
-
Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.
-
Resuspend the deprotected oligonucleotide in an appropriate buffer for purification.
Protocol 2: UltraFAST Deprotection with AMA
-
Transfer the solid support to a screw-cap vial.
-
Prepare the AMA reagent by mixing equal volumes of concentrated aqueous ammonium hydroxide and 40% aqueous methylamine.
-
Add 1-2 mL of the freshly prepared AMA reagent to the solid support.
-
Seal the vial tightly and heat at 65°C for 10 minutes.
-
Cool the vial to room temperature.
-
Transfer the supernatant and evaporate to dryness.
-
Proceed with purification.
Protocol 3: UltraMILD Deprotection with Potassium Carbonate
-
Ensure the synthesis was performed using UltraMILD phosphoramidites and phenoxyacetic anhydride capping.
-
Transfer the solid support to a suitable reaction vial.
-
Add 1 mL of 0.05 M potassium carbonate in anhydrous methanol.[8]
-
Let the reaction proceed for a minimum of 4 hours at room temperature.[8]
-
Transfer the supernatant to a new tube.
-
Crucially, neutralize the solution by adding 6 µL of glacial acetic acid per mL of the potassium carbonate solution before evaporation to prevent damage to the oligonucleotide.[8]
-
Evaporate to dryness and resuspend for purification.
Protocol 4: Two-Step RNA Deprotection (DMT-off)
Step 1: Base and Phosphate Deprotection
-
Cleave the RNA from the support and deprotect the bases using an appropriate method (e.g., with AMA at 65°C for 10 minutes).
-
Evaporate the solution to dryness.
Step 2: 2'-Deprotection
-
Fully redissolve the dried oligonucleotide pellet in 100 µL of anhydrous DMSO. If necessary, heat at 65°C for about 5 minutes to aid dissolution.[17]
-
Add 125 µL of triethylamine trihydrofluoride (TEA·3HF).[17]
-
Mix well and heat at 65°C for 2.5 hours.[17]
-
Cool the reaction mixture.
-
Proceed to desalting, for example, by butanol precipitation:
-
Dry the final RNA pellet under vacuum.
Conclusion
The selection of an appropriate deprotection method is a critical decision in oligonucleotide synthesis that directly impacts product yield, purity, and integrity. For standard DNA, traditional ammonium hydroxide treatment remains a viable option. However, for rapid synthesis, modified oligonucleotides, or high-throughput applications, methods like UltraFAST (AMA), UltraMILD, and gas-phase deprotection offer significant advantages. A thorough understanding of the chemical properties of the oligonucleotide and any incorporated modifications is essential for choosing the deprotection strategy that will lead to the highest quality final product.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. atdbio.com [atdbio.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. US5514789A - Recovery of oligonucleotides by gas phase cleavage - Google Patents [patents.google.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. glenresearch.com [glenresearch.com]
- 16. massbio.org [massbio.org]
- 17. RNA 2' Deprotection < Oligo Synthesis Resource [medicine.yale.edu]
A Researcher's Guide to Benchmarking 13C Incorporation Efficiency in Cell Lines
For researchers, scientists, and drug development professionals, understanding the metabolic activity of different cell lines is crucial for a wide range of applications, from basic research to drug discovery. The incorporation of stable isotopes, such as Carbon-13 (13C), into cellular metabolites and macromolecules provides a powerful tool for tracing metabolic pathways and quantifying metabolic fluxes. However, the efficiency of 13C incorporation can vary significantly between different cell lines, influencing experimental design and data interpretation. This guide provides a comparative overview of 13C incorporation efficiency in various commonly used cell lines, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Look at 13C Incorporation
The efficiency of 13C incorporation is influenced by numerous factors, including the specific cell line, the type of 13C-labeled tracer used (e.g., glucose, amino acids), culture conditions, and the duration of labeling. The following tables summarize quantitative data from various studies, offering a comparative perspective on 13C incorporation in different cell lines.
Table 1: Efficiency of 13C-Glucose Incorporation into Cellular Biomass and Metabolites
| Cell Line | Tracer | Labeling Time | Key Findings on Incorporation Efficiency |
| HeLa | [U-13C]glucose | 48 hours | Approximately 76% of the labeled glucose carbon is secreted as lactate, with the remaining incorporated into proteins (9%), peptides (2%), intracellular sugars and glycerol (7%), and lipids (4%)[1]. |
| A549 (Lung Carcinoma) | [1,2-13C]glucose | Not specified | This tracer provides the most precise estimates for glycolysis and the pentose phosphate pathway in this cell line[2]. |
| HCT116 (Colon Carcinoma) | [U-13C]glucose | Not specified | Shows distinct metabolic flux values compared to A549 cells, indicating different glucose utilization pathways[3]. |
| HepG2 (Hepatocellular Carcinoma) | [U-13C]glucose | 30 minutes | Demonstrates substantial labeling in glutamic acid, with m+2 being the dominant isotopologue. Knockdown of pyruvate carboxylase significantly reduces the rate of labeling[4]. |
| Pancreatic Cancer Cell Lines (8988-S and 8988-T) | [U-13C]glucose | 72 hours | 8988-S cells exhibit higher fractional abundance and total abundance of 13C in all monosaccharides except Neu5Ac compared to 8988-T cells, indicating differential glucose commitment to glycosylation[5]. |
Table 2: Efficiency of 13C-Labeled Amino Acid Incorporation (SILAC)
| Cell Line | Tracer | Labeling Time (Doublings) | Incorporation Efficiency | Key Findings |
| Various Mammalian Cell Lines | Deuterated Leucine (Leu-d3) | 5 | Complete | Growth characteristics are similar to cells in normal media[6]. |
| MCF7 (Breast Adenocarcinoma) | Heavy-labeled amino acids | Not specified | Not specified | Used in comparative proteomic stability studies against other breast cancer cell lines[7]. |
| MDA-MB-231 (Breast Adenocarcinoma) | Heavy-labeled amino acids | Not specified | Not specified | Compared with MCF7 cells to assess protein stability differences[7]. |
| MDA-MB-231 and Patient-Derived CAFs | Medium and Heavy labeled amino acids | Not specified | Not specified | Employed to study bidirectional cell-specific signaling events in co-culture[8]. |
Experimental Protocols
Accurate and reproducible benchmarking of 13C incorporation requires standardized experimental protocols. Below are detailed methodologies for key experiments involving 13C-labeled glucose and amino acids.
Protocol 1: 13C-Glucose Labeling for Metabolic Flux Analysis in Adherent Cell Lines
This protocol is adapted for adherent cell lines such as HeLa, A549, and HepG2.
1. Cell Culture and Seeding:
-
Culture cells in their recommended standard growth medium until they reach 80-90% confluency.
-
Seed cells into 6-well plates at a density that will ensure they reach approximately 80% confluency at the time of harvest.
2. Adaptation to Labeling Medium:
-
One day before the experiment, replace the standard medium with a glucose-free version of the same medium supplemented with 10% dialyzed fetal bovine serum (dFBS) to deplete endogenous unlabeled glucose.
3. Isotope Labeling:
-
On the day of the experiment, replace the glucose-free medium with the labeling medium containing the desired concentration of [U-13C]glucose (e.g., 10 mM).
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours) in a standard cell culture incubator (37°C, 5% CO2).
4. Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube and dry it using a vacuum concentrator.
5. Sample Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent for analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the 13C enrichment in various metabolites.
Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This protocol is a general guideline for SILAC labeling in various mammalian cell lines.
1. Preparation of SILAC Media:
-
Prepare custom cell culture medium that lacks the specific amino acids to be labeled (typically L-lysine and L-arginine).
-
Supplement the "light" medium with normal L-lysine and L-arginine.
-
Supplement the "heavy" medium with 13C6-L-lysine and 13C6-L-arginine.
-
Both media should also be supplemented with dialyzed fetal bovine serum and other necessary components.
2. Cell Adaptation and Labeling:
-
Culture the two cell populations to be compared in the "light" and "heavy" SILAC media, respectively.
-
Passage the cells for at least five to six doublings to ensure near-complete incorporation of the labeled amino acids into the proteome[6].
3. Experimental Treatment:
-
Once fully labeled, apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as a control).
4. Cell Harvesting and Protein Extraction:
-
Harvest both cell populations and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
5. Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Digest the mixed protein sample into peptides using trypsin.
6. Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.
Mandatory Visualization
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
Central Carbon Metabolism Pathways.
Workflow for 13C Metabolic Flux Analysis.
Workflow for SILAC-based Proteomics.
References
- 1. Distribution of 13C in HeLa cells labeled wit - Human Homo sapiens - BNID 110719 [bionumbers.hms.harvard.edu]
- 2. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Large-Scale Analysis of Breast Cancer-Related Conformational Changes in Proteins using SILAC-SPROX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 2',3'-Isopropylidene Adenosine-13C5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2',3'-Isopropylidene Adenosine-13C5. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the required and recommended PPE.
| Body Part | Required PPE | Recommended PPE |
| Eyes/Face | Chemical safety goggles conforming to EU Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1] | A face shield should be used in addition to goggles when there is a significant risk of splashing.[2] |
| Hands | Disposable nitrile gloves.[2] | Double gloving (wearing a second pair of nitrile gloves over the first) for added protection.[2] |
| Body | A laboratory coat is the minimum requirement.[2][3] | Chemically resistant apron or coveralls for larger quantities. |
| Respiratory | A NIOSH-approved N95 dust mask is recommended, especially when handling the powder outside of a fume hood.[4] | Use in a well-ventilated area.[5] |
| Feet | Closed-toe shoes must be worn in the laboratory.[2][3] | --- |
Operational Plan: Handling Procedures
1. Preparation and Engineering Controls:
-
Before handling, ensure that a safety shower and eyewash station are readily accessible.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of the powder.[5]
-
Keep the container tightly closed when not in use.[1]
2. Handling the Solid:
-
This compound is a white, odorless, solid powder.[1]
-
Avoid generating dust during handling.[1][5] Use appropriate tools (e.g., a chemical spatula) to transfer the powder.
-
Avoid contact with skin, eyes, and clothing.[1] In case of contact, follow the first aid measures outlined in the Safety Data Sheet.
-
Do not eat, drink, or smoke in the handling area.[5]
3. Experimental Workflow:
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Ensure all containers are clearly labeled with the chemical name and any relevant hazard information.
Disposal Plan
1. Waste Collection:
-
Collect waste material, including any contaminated PPE and disposable labware, in a designated and clearly labeled hazardous waste container.
-
Sweep up any spills and place the material into a suitable container for disposal. Avoid dust formation during cleanup.[1]
2. Waste Disposal:
-
Dispose of chemical waste in accordance with all applicable federal, state, and local regulations.
-
Do not dispose of this chemical down the drain.[1]
-
Handle uncleaned containers as you would the product itself.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
